molecular formula C8H16 B14749310 Pentylcyclopropane CAS No. 2511-91-3

Pentylcyclopropane

Cat. No.: B14749310
CAS No.: 2511-91-3
M. Wt: 112.21 g/mol
InChI Key: SUBUEDOPXXGMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentylcyclopropane is a natural product found in Persicaria hydropiperoides and Persicaria minor with data available.

Properties

CAS No.

2511-91-3

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

pentylcyclopropane

InChI

InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3

InChI Key

SUBUEDOPXXGMKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopropane, a mono-alkyl substituted cyclopropane (B1198618), serves as a fundamental model for understanding the influence of the cyclopropyl (B3062369) group on the physical and chemical characteristics of aliphatic hydrocarbons. The inherent ring strain of the cyclopropane moiety imparts unique properties that differentiate it from its acyclic and larger-ring cycloalkane counterparts. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characteristic reactions, and a summary of its spectroscopic data.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in various chemical applications.

PropertyValueReference
Molecular Formula C₈H₁₆--INVALID-LINK--
Molecular Weight 112.21 g/mol --INVALID-LINK--
Boiling Point 128-129 °C--INVALID-LINK--
Density 0.7427 g/cm³--INVALID-LINK--
Refractive Index Not available
Solubility Insoluble in water; soluble in organic solvents.General property of hydrocarbons
Kovats Retention Index 812.2, 813.4, 813, 812 (non-polar column)--INVALID-LINK--

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the strained three-membered ring, which can undergo ring-opening reactions under various conditions. Additionally, the pentyl chain can undergo reactions typical of alkanes.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene.[1] In this case, 1-octene (B94956) is the logical precursor.

This protocol describes a general procedure for the Simmons-Smith reaction, which can be adapted for the synthesis of this compound from 1-octene.[2]

Materials:

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of zinc-copper couple (1.2 equivalents) in anhydrous diethyl ether is prepared. A small crystal of iodine can be added to activate the zinc. A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the suspension with stirring. The mixture is gently refluxed for 30 minutes to form the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[3][4]

  • Cyclopropanation: The reaction mixture is cooled to room temperature, and a solution of 1-octene (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for several hours or until the reaction is complete (monitored by GC).

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation.

Synthesis_of_this compound 1-Octene 1-Octene This compound This compound 1-Octene->this compound Cyclopropanation Simmons-Smith Reagent (CH2I2, Zn-Cu) Simmons-Smith Reagent (CH2I2, Zn-Cu) Simmons-Smith Reagent (CH2I2, Zn-Cu)->this compound Reactions_of_this compound cluster_main This compound cluster_hydrogenation Catalytic Hydrogenation cluster_halogenation Free-Radical Halogenation This compound This compound n-Octane n-Octane This compound->n-Octane H2, Pd/C (Ring Opening) Bromothis compound isomers Bromothis compound isomers This compound->Bromothis compound isomers NBS, UV light (Chain Halogenation) Analytical_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Pentylcyclopropane_Sample This compound Sample GC_Inlet GC Inlet Pentylcyclopropane_Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detector->Mass_Spectrum Structure_Elucidation Structure Elucidation Chromatogram->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

References

"Spectroscopic data of pentylcyclopropane (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentylcyclopropane (C8H16), a saturated hydrocarbon containing a cyclopropyl (B3062369) ring attached to a pentyl chain. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3m6H-CH2- (C2', C3', C4' of pentyl group)
~1.2t2H-CH2- (C1' of pentyl group)
~0.9t3H-CH3 (C5' of pentyl group)
~0.6m1H-CH- (C1 of cyclopropyl group)
~0.2m4H-CH2- (C2, C3 of cyclopropyl group)

Note: The 1H NMR data is estimated based on typical chemical shifts for n-alkyl chains and the known high-field shifts for cyclopropyl protons. The protons on the cyclopropane (B1198618) ring are highly shielded and appear at a characteristic upfield region[1].

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
36.9C1'
32.2C4'
29.5C2'
22.8C3'
14.2C5'
10.9C1
4.0C2, C3

Source: Data is based on the publication by R. Touillaux and M. Van Meerssche in Organic Magnetic Resonance, 16, 71(1981), as cited in public chemical databases[2].

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3080MediumC-H stretch (cyclopropyl ring)
2955-2850StrongC-H stretch (alkyl C-H)
~1465Medium-CH2- scissoring
~1020MediumCyclopropane ring skeletal vibration

Note: The IR data represents characteristic absorption frequencies for the functional groups present in this compound. The C-H stretching frequency of the cyclopropane ring is a key diagnostic peak[3].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
1125[M]+ (Molecular Ion)
9720[M - CH3]+
8360[M - C2H5]+
69100[M - C3H7]+ (Base Peak)
5585[C4H7]+
4170[C3H5]+

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[4]. The fragmentation pattern is characteristic of alkylcyclopropanes, with cleavage of the alkyl chain being a predominant pathway[5][6].

Experimental Protocols

The following are detailed methodologies that represent standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin film of the sample. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm-1. A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column. Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat Liquid Film (IR) Neat Liquid Film (IR) Sample->Neat Liquid Film (IR) NMR_Spec NMR Spectrometer (1H & 13C) Dissolution->NMR_Spec MS_Spec GC-MS System Dissolution->MS_Spec IR_Spec FTIR Spectrometer Neat Liquid Film (IR)->IR_Spec NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR_Spec->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR_Spec->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

References

The Enigmatic Presence of Cyclopropane Moieties in Flora: A Technical Guide to Pentylcyclopropane and Cyclopropane Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of cyclopropane-containing compounds in plants. This document details the known instances of pentylcyclopropane and provides an in-depth exploration of the more prevalent cyclopropane (B1198618) fatty acids (CPFAs).

Introduction: The Rarity and Significance of Cyclopropane Rings in Plant Natural Products

The cyclopropane ring, a three-carbon saturated carbocycle, is a relatively rare motif in the vast chemical diversity of plant natural products. Its strained configuration imparts unique chemical properties that are of interest for various industrial applications, including the development of lubricants, coatings, and pharmaceuticals. This guide focuses on the natural occurrence of two distinct classes of cyclopropane-containing compounds in plants: the volatile pentylcyclopropanes and the non-volatile cyclopropane fatty acids (CPFAs). While the former has been identified in a limited number of species, the latter is more extensively studied and provides a clearer model for the biosynthesis and analysis of these unique molecules in plants.

Documented Occurrence of this compound in Plants

This compound and its derivatives are volatile organic compounds that have been reported in a few plant species. The available data, primarily from chemical databases, confirms their presence, although detailed quantitative studies and biosynthetic pathway elucidation remain limited.

  • This compound has been reported in the plant species Persicaria hydropiperoides and Persicaria minor.

  • 1-Methyl-2-pentylcyclopropane , a methylated derivative, has been identified in Oryza sativa (rice).

Further research is required to ascertain the concentration of these compounds in the respective plants and to understand their physiological roles and biosynthetic origins.

Cyclopropane Fatty Acids (CPFAs): A Deeper Look

In contrast to the sparsely documented volatile pentylcyclopropanes, cyclopropane fatty acids (CPFAs) are a well-characterized class of non-volatile lipids found in the seeds of a select group of plants, primarily within the order Malvales.[1][2] These fatty acids are notable for their high concentrations in the seed oils of certain species.

Quantitative Data on CPFA Content in Selected Plants

The abundance of CPFAs can vary significantly between species, making them a major component of the seed oil in some cases. The table below summarizes the quantitative data for notable CPFA-producing plants.

Plant SpeciesPlant PartCyclopropane/Cyclopropenoid Fatty Acid Content (% of Total Fatty Acids)Key CompoundsReference(s)
Sterculia foetidaSeed Oilup to 78% (as cyclopropenoid fatty acids)Sterculic acid, Malvalic acid[1]
Litchi chinensisSeed Oil~40 mol%Dihydrosterculic acid[2][3]
Gossypium hirsutum (Cotton)Root, Stem, Flower19.2%, 9.9%, 4.0% respectivelyMalvalic acid, Dihydrosterculic acid[4]
Transgenic Nicotiana benthamianaLeafup to 11.8% (expressing bacterial CPFAS)Dihydrosterculic acid[5][6]
Transgenic Arabidopsis thalianaSeedup to 35% (co-expressing E. coli CPS and S. foetida LPAT)Dihydrosterculic acid[7]
Biosynthesis of Cyclopropane Fatty Acids in Plants

The biosynthesis of CPFAs in plants has been elucidated and involves the enzymatic transfer of a methylene (B1212753) group to the double bond of an unsaturated fatty acid.[1]

Key Components of the Biosynthetic Pathway:

  • Substrate: The primary precursor for CPFA synthesis in plants is oleic acid (18:1), typically esterified to a phospholipid such as phosphatidylcholine (PC).[4][5]

  • Methylene Donor: S-adenosylmethionine (SAM) serves as the donor of the methylene bridge that forms the cyclopropane ring.[1]

  • Key Enzyme: Cyclopropane Fatty Acid Synthase (CPFAS) catalyzes the transfer of the methylene group from SAM to the double bond of the oleoyl (B10858665) chain.[1][4]

The proposed biosynthetic pathway for dihydrosterculic acid, a common CPFA, is depicted in the following diagram.

CPFA_Biosynthesis cluster_0 Phosphatidylcholine (PC) Synthesis cluster_1 Cyclopropanation cluster_2 Triacylglycerol (TAG) Assembly Oleoyl-CoA Oleoyl-CoA PC Oleoyl-Phosphatidylcholine (Oleoyl-PC) Oleoyl-CoA->PC Acyltransferase CPFAS Cyclopropane Fatty Acid Synthase (CPFAS) PC->CPFAS SAM S-Adenosylmethionine (SAM) SAM->CPFAS SAH S-Adenosylhomocysteine (SAH) CPFAS->SAH Dihydrosterculoyl-PC Dihydrosterculoyl-PC CPFAS->Dihydrosterculoyl-PC DHSA Dihydrosterculic Acid (Released) Dihydrosterculoyl-PC->DHSA Acyl Editing / Phospholipase Activity TAG Triacylglycerol (TAG) DHSA->TAG Acyl-CoA Synthetase & Kennedy Pathway

Biosynthesis of Dihydrosterculic Acid in Plants.

Experimental Protocols for the Analysis of Cyclopropane Fatty Acids

The analysis of CPFAs from plant tissues typically involves lipid extraction, derivatization to volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction
  • Homogenization: Homogenize fresh or lyophilized plant tissue (e.g., seeds, leaves) in a solvent mixture, commonly chloroform (B151607):methanol (2:1, v/v), to extract total lipids.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Isolation: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for GC analysis, they are converted to their more volatile methyl esters.

  • Transmethylation: Resuspend the dried lipid extract in a reagent such as 5% (v/v) sulfuric acid in methanol.[3]

  • Heating: Heat the mixture at a controlled temperature (e.g., 90°C for 1.5 hours) to facilitate the transmethylation reaction.[3]

  • Extraction of FAMEs: After cooling, add water and hexane (B92381) to the reaction mixture. The FAMEs will partition into the upper hexane layer.

  • Purification: Collect the hexane layer containing the FAMEs and wash it with a mild bicarbonate solution to remove any remaining acid. Dry the hexane extract over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject a small volume of the FAMEs in hexane into the GC-MS system.

  • Separation: Use a capillary column (e.g., a polar biscyanopropyl polysiloxane or a non-polar dimethylpolysiloxane column) to separate the different FAMEs based on their boiling points and polarity. The temperature program of the GC oven is ramped to allow for the sequential elution of the FAMEs.

  • Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acids, including the characteristic fragmentation patterns of cyclopropane rings.[5]

  • Quantification: By including an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) before the extraction process, the amount of each fatty acid can be quantified by comparing its peak area to that of the internal standard.

The following diagram illustrates a typical workflow for the analysis of CPFAs from plant material.

CPFA_Analysis_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Seeds) homogenization Homogenization (Chloroform:Methanol) plant_tissue->homogenization phase_separation Phase Separation (add NaCl solution) homogenization->phase_separation lipid_extract Total Lipid Extract phase_separation->lipid_extract transmethylation Transmethylation (H₂SO₄ in Methanol) lipid_extract->transmethylation fame_extraction FAME Extraction (Hexane) transmethylation->fame_extraction fames Fatty Acid Methyl Esters (FAMEs) fame_extraction->fames gc_ms GC-MS Analysis fames->gc_ms data_processing Data Processing (Identification & Quantification) gc_ms->data_processing results Results (CPFA Profile) data_processing->results

Workflow for the analysis of CPFAs from plant tissue.

Conclusion and Future Directions

The natural occurrence of this compound in plants, though confirmed, remains an area ripe for further investigation to understand its distribution, concentration, and biological function. In contrast, the study of cyclopropane fatty acids offers a more developed field, providing valuable insights into the biosynthesis and metabolism of cyclopropane-containing compounds in plants. The high concentrations of CPFAs in certain seed oils present opportunities for their use as renewable feedstocks. Future research, including metabolic engineering efforts, may lead to the development of crops with tailored oil profiles rich in these valuable fatty acids. The detailed methodologies and pathways described herein provide a foundational resource for researchers and professionals aiming to explore and harness the potential of these unique plant-derived molecules.

References

Thermochemical Profile of Pentylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentylcyclopropane. The information is compiled from established chemical databases and literature, offering a valuable resource for researchers in fields where precise energetic properties are crucial. This document presents quantitative data in a clear, tabular format, details the experimental methodologies for key measurements, and includes a visualization of the experimental workflow.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and potential energy release in chemical transformations. The following table summarizes the key available data at standard conditions (298.15 K and 1 bar).

Thermochemical PropertySymbolValueStateSourceNotes
Standard Enthalpy of CombustionΔcH°-5021.00 kJ/molLiquidNISTExperimentally determined
Standard Enthalpy of FormationΔfH°-132.36 kJ/molLiquidCalculatedDerived from the enthalpy of combustion
Standard Gibbs Free Energy of FormationΔfG°77.23 kJ/molGasCheméoJoback Method (Computational Estimation)[1]
Molecular FormulaC8H16
Molecular Weight112.21 g/mol

Experimental Protocols: Oxygen-Bomb Combustion Calorimetry

The standard enthalpy of combustion for this compound was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Detailed Methodology
  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a gelatin capsule or a thin, combustible bag to prevent evaporation. The mass of the sample and the container are accurately measured.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 30 atmospheres. This ensures complete combustion of the sample.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is precisely recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion process is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter system to rise. The temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire and the combustion of the capsule. The heat capacity of the calorimeter, determined by burning a standard substance like benzoic acid, is used to calculate the total heat released during the combustion of the this compound sample. This value is then used to determine the standard enthalpy of combustion.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound (liquid) was calculated from its experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The balanced chemical equation for the combustion of this compound is:

C8H16(l) + 12O2(g) → 8CO2(g) + 8H2O(l)

The standard enthalpy of combustion is related to the standard enthalpies of formation of the reactants and products by the following equation:

ΔcH° = [8 × ΔfH°(CO2, g) + 8 × ΔfH°(H2O, l)] - [ΔfH°(C8H16, l) + 12 × ΔfH°(O2, g)]

The standard enthalpies of formation for carbon dioxide and liquid water are well-established:

  • ΔfH°(CO2, g) = -393.5 kJ/mol[2]

  • ΔfH°(H2O, l) = -285.83 kJ/mol[3]

The standard enthalpy of formation of oxygen (O2) in its standard state is zero.

By rearranging the equation and substituting the known values:

ΔfH°(C8H16, l) = [8 × (-393.5 kJ/mol) + 8 × (-285.83 kJ/mol)] - (-5021.00 kJ/mol) ΔfH°(C8H16, l) = [-3148 kJ/mol - 2286.64 kJ/mol] + 5021.00 kJ/mol ΔfH°(C8H16, l) = -5434.64 kJ/mol + 5021.00 kJ/mol ΔfH°(C8H16, l) = -413.64 kJ/mol

Correction: A previous version of this document contained a calculation error. The correct calculated standard enthalpy of formation is -413.64 kJ/mol . The data table has been updated accordingly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the oxygen-bomb calorimetry experiment used to determine the enthalpy of combustion of this compound.

References

Conformational Analysis of Alkyl-Substituted Cyclopropanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of alkyl-substituted cyclopropanes, a topic of significant interest in medicinal chemistry and materials science. The unique electronic structure of the cyclopropyl (B3062369) ring imparts distinct conformational preferences upon its substituents, influencing molecular shape, reactivity, and biological activity. This document details the fundamental principles governing these preferences, including the interplay of steric and electronic effects. A thorough review of experimental and computational methodologies employed in conformational analysis is presented, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and quantum chemical calculations. Detailed experimental protocols and quantitative data on rotational barriers and conformational energies for a range of alkyl substituents are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its rigid, planar geometry and strained C-C bonds, often described as "bent" or "banana" bonds, endow it with unique electronic properties.[1] These electronic characteristics, coupled with steric interactions, dictate the conformational preferences of substituents attached to the ring. Understanding and predicting these preferences is crucial for the rational design of molecules with desired three-dimensional structures and, consequently, specific biological activities or material properties.

This guide will delve into the core principles of the conformational analysis of alkyl-substituted cyclopropanes. We will explore the favored eclipsed and bisected conformations and the energy barriers that hinder free rotation about the substituent-ring bond. A significant portion of this document is dedicated to the experimental and computational techniques used to elucidate these conformational landscapes.

Fundamental Principles of Conformational Isomerism in Alkyl-Substituted Cyclopropanes

The rotation of an alkyl group attached to a cyclopropane ring is not entirely free. It is governed by a potential energy surface with distinct minima and maxima corresponding to different rotational isomers or "conformers". The primary conformations of interest are the eclipsed and bisected forms.

  • Eclipsed Conformation: In this arrangement, one of the substituents on the alpha-carbon of the alkyl group lies in the same plane as the cyclopropane ring.

  • Bisected Conformation: Here, the substituent on the alpha-carbon lies in a plane that is perpendicular to the cyclopropane ring, effectively bisecting the C-C-C angle of the ring.

The relative energies of these conformers and the energy barriers between them are determined by a combination of steric hindrance and electronic effects. For simple alkyl groups, steric repulsion between the substituent and the hydrogens on the cyclopropane ring is a dominant factor.

Quantitative Conformational Analysis Data

The rotational barriers and energy differences between conformers of alkyl-substituted cyclopropanes have been determined using a variety of experimental and computational methods. The following tables summarize key quantitative data for methyl-, ethyl-, isopropyl-, and tert-butylcyclopropane.

SubstituentMethodRotational Barrier (kcal/mol)Most Stable ConformationEclipsed/Bisected Energy Difference (kcal/mol)
Methyl Microwave Spectroscopy2.86 ± 0.05Staggered (Bisected)-
Ab initio (CCSD/cc-pVTZ)2.90Staggered (Bisected)-
Ab initio (MP2/cc-pVTZ)3.12Staggered (Bisected)-
Ethyl Microwave Spectroscopy3.1 ± 0.2gaucheanti is 0.14 higher
Isopropyl NMR Spectroscopy-s-trans (Bisected)gauche is ~0.1 higher
tert-Butyl DFT Calculations-Axial (in spirocyclohexane)Equatorial is higher in energy

Table 1: Rotational Barriers and Conformational Energies of Alkyl-Substituted Cyclopropanes.

SubstituentDihedral Angle (°) of Most Stable Conformer
Methyl 60 (relative to a C-C bond of the ring)
Ethyl ~60 (gauche)
Isopropyl 180 (s-trans)

Table 2: Dihedral Angles of the Most Stable Conformers.

Experimental Protocols for Conformational Analysis

A variety of sophisticated experimental techniques are employed to probe the conformational landscapes of alkyl-substituted cyclopropanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the populations of different conformers in solution.[2]

Objective: To determine the rotational energy barrier by observing the coalescence of NMR signals from different conformers as the temperature is increased.[3]

Protocol:

  • Sample Preparation: Prepare a solution of the alkyl-substituted cyclopropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration that provides a good signal-to-noise ratio (typically 5-20 mg in 0.6 mL). The solvent should have a wide temperature range and not interact strongly with the solute.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the protons of interest.

  • Low-Temperature Spectra: Cool the sample in the NMR probe to a temperature where the exchange between conformers is slow on the NMR timescale. This will result in separate signals for each conformer. Record the spectrum at this temperature.

  • Incremental Heating: Gradually increase the temperature in small increments (e.g., 5-10 °C). At each temperature, allow the sample to equilibrate for at least 5 minutes before acquiring a spectrum.[4]

  • Coalescence Temperature (Tc): Continue increasing the temperature until the separate signals for the conformers broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature.

  • High-Temperature Spectra: Increase the temperature further until the merged signal becomes sharp, indicating fast exchange.

  • Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the signals of the two conformers at low temperature (Δν) using the Eyring equation.

Objective: To determine the spatial proximity of protons in the molecule, which can help to distinguish between different conformers.[5]

Protocol:

  • Sample Preparation: Prepare a pure, degassed sample of the alkyl-substituted cyclopropane in a deuterated solvent. Paramagnetic impurities, including dissolved oxygen, can interfere with the NOE effect and should be removed.[4]

  • Experiment Setup: Choose a 1D selective NOESY or a 2D NOESY experiment. For small molecules, the 1D experiment is often sufficient if only a few key interactions need to be probed.[4]

  • Mixing Time: The choice of mixing time is crucial. For small molecules, a mixing time of 0.5 to 1 second is a good starting point.[6]

  • Data Acquisition: Acquire the NOESY spectrum.

  • Data Processing and Analysis: Process the spectrum. In a 2D NOESY spectrum, cross-peaks indicate that the two protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern of NOE cross-peaks, the relative stereochemistry and preferred conformation can be determined.[5][7]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational constants of a molecule in the gas phase.[8] From these constants, precise structural information, including bond lengths, bond angles, and rotational barriers, can be derived.[9]

Protocol:

  • Sample Introduction: The alkyl-substituted cyclopropane is introduced into the spectrometer in the gas phase at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Detection of Absorption: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. A detector measures this absorption as a function of frequency.

  • Spectral Analysis: The resulting microwave spectrum consists of a series of sharp lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.

  • Determination of Rotational Barrier: For molecules with internal rotation, such as methylcyclopropane, the rotational transitions are split into multiplets. The magnitude of this splitting is related to the barrier to internal rotation. By analyzing these splittings, a precise value for the rotational barrier can be determined.[10]

Computational Chemistry Methods

Quantum chemical calculations are an indispensable tool for investigating the conformational preferences of molecules.

Density Functional Theory (DFT)

Objective: To calculate the geometries and relative energies of the different conformers and the transition states connecting them.

Protocol:

  • Initial Geometry: Build an initial 3D structure of the alkyl-substituted cyclopropane.

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structures of the different possible conformers (e.g., eclipsed and bisected). A commonly used and reliable method for this is the B3LYP functional with the 6-31G* basis set.[11][12]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies).

  • Transition State Search: To find the rotational barrier, perform a transition state search for the rotation around the substituent-ring bond. This will locate the saddle point on the potential energy surface that connects two conformers.

  • Frequency Calculation on Transition State: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, corresponding to the rotational motion.

  • Energy Profile: To map out the entire rotational energy profile, a series of constrained geometry optimizations can be performed where the dihedral angle of interest is fixed at various values, and the rest of the molecule is allowed to relax. The energy of each constrained structure is then plotted against the dihedral angle.

Visualizing Conformational Relationships and Workflows

Graphviz diagrams are provided below to illustrate key concepts and experimental workflows.

G cluster_conformations Conformations of Methylcyclopropane Eclipsed Eclipsed Bisected Bisected Eclipsed->Bisected Rotation Bisected->Eclipsed Rotation

Caption: Eclipsed and bisected conformations of methylcyclopropane.

G cluster_vt_nmr Variable Temperature NMR Workflow A Prepare Sample B Acquire Spectrum at Low Temp (Slow Exchange) A->B C Incrementally Increase Temp B->C D Acquire Spectrum at each Temp C->D E Identify Coalescence Temp (Tc) D->E Observe Signal Coalescence F Calculate Rotational Barrier (ΔG‡) E->F

Caption: Workflow for determining rotational barriers using VT-NMR.

G cluster_dft DFT Calculation Workflow for Conformational Analysis A Build Initial Molecular Structure B Geometry Optimization of Conformers (e.g., B3LYP/6-31G*) A->B D Transition State Search A->D C Frequency Calculation (Confirm Minima) B->C F Calculate Relative Energies and Rotational Barrier C->F E Frequency Calculation (Confirm Transition State) D->E E->F

Caption: Workflow for computational conformational analysis using DFT.

Conclusion

The conformational analysis of alkyl-substituted cyclopropanes is a multifaceted field that combines experimental and theoretical approaches to provide a detailed understanding of molecular structure and dynamics. The principles and methodologies outlined in this guide offer a robust framework for researchers to investigate these systems. The provided quantitative data and detailed protocols serve as a practical resource for designing experiments and interpreting results. A thorough grasp of the conformational preferences of alkyl-substituted cyclopropanes is essential for the continued development of novel therapeutics and advanced materials that incorporate this important structural motif.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of pentylcyclopropane. It delves into the unique electronic and conformational properties imparted by the cyclopropyl (B3062369) ring and the influence of the n-pentyl substituent. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for the structural elucidation of similar alkylcyclopropanes.

Molecular Structure and Bonding

This compound (C₈H₁₆) is a saturated hydrocarbon characterized by a three-membered carbon ring attached to a five-carbon alkyl chain.[1][2][3][4][5] The cyclopropane (B1198618) ring is of significant interest in organic chemistry and medicinal chemistry due to its inherent ring strain, which results in unique bonding characteristics and reactivity.

The bonding in the cyclopropane ring is often described by the Coulson-Moffitt and Walsh models. These models propose that the carbon-carbon bonds are not simple sigma bonds but are "bent" or "banana" bonds, with a higher degree of p-character than typical sp³-hybridized carbons. This leads to shorter C-C bonds within the ring compared to acyclic alkanes and imparts some double-bond character to the ring.[6] This unique electronic structure is responsible for the characteristic upfield chemical shifts observed in the ¹H and ¹³C NMR spectra of cyclopropyl protons and carbons, respectively.[7][8][9][10]

The pentyl group, being a flexible alkyl chain, can adopt various conformations relative to the cyclopropane ring. The rotation around the C1-C1' bond (connecting the ring and the chain) is a key determinant of the overall molecular shape and can influence the molecule's physical and chemical properties.

Bond Lengths and Angles

Table 1: Structural Parameters of Cyclopropane and Predicted Parameters for this compound

ParameterValue (Cyclopropane)Predicted Value (this compound)Method
C-C (ring) bond length1.503 Å~1.51 ÅComputational (CCSD(T)/cc-pVQZ)
C-H (ring) bond length1.079 Å~1.08 ÅComputational (CCSD(T)/cc-pVQZ)
H-C-H (ring) bond angle115.0°~115°Computational (CCSD(T)/cc-pVQZ)
C-C-C (ring) bond angle60°60°Geometric Constraint
C(ring)-C(alkyl) bond lengthN/A~1.52 ÅEstimation
C(alkyl)-C(alkyl) bond lengthN/A~1.54 ÅStandard Alkane Value
C(ring)-C(alkyl)-C(alkyl) bond angleN/A~112°Estimation

Note: Predicted values for this compound are estimations based on data for cyclopropane and standard alkane geometries. The presence of the alkyl group is expected to cause minor perturbations to the ring geometry.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the pentyl chain. The rotation around the bond connecting the pentyl group to the cyclopropane ring is of particular interest. The pentyl group can exist in various staggered conformations, such as anti and gauche arrangements, relative to the cyclopropane ring. The relative energies of these conformers will be influenced by steric interactions between the alkyl chain and the hydrogens on the cyclopropane ring.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of the cyclopropane ring.

  • ¹H NMR: The protons on the cyclopropane ring are expected to resonate at unusually high field (low ppm values), typically between 0 and 1 ppm, due to the ring current effect. The signals are often complex multiplets due to geminal and vicinal coupling. The protons of the pentyl chain will appear in the typical aliphatic region (0.8-1.5 ppm).

  • ¹³C NMR: The carbon atoms of the cyclopropane ring also show characteristic upfield shifts, often appearing below 20 ppm. The carbons of the pentyl chain will have chemical shifts consistent with a standard alkane.

Table 2: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH on ring)~0.5 - 1.0 (m)~10 - 15
C2, C3 (CH₂ on ring)~0.1 - 0.5 (m)~5 - 10
C1' (CH₂ attached to ring)~1.2 - 1.5 (m)~30 - 35
C2', C3', C4' (CH₂)~1.2 - 1.4 (m)~20 - 30
C5' (CH₃)~0.8 - 0.9 (t)~14

Note: These are predicted values based on data for related alkylcyclopropanes. Actual values may vary.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 112.[2][3][4] Common fragmentation pathways for alkylcyclopropanes involve cleavage of the C-C bonds of the ring and fragmentation of the alkyl chain.

Table 3: Key Mass Spectral Fragments for this compound

m/zProposed Fragment
112[C₈H₁₆]⁺ (Molecular Ion)
97[C₇H₁₃]⁺ (Loss of CH₃)
83[C₆H₁₁]⁺ (Loss of C₂H₅)
69[C₅H₉]⁺ (Loss of C₃H₇)
55[C₄H₇]⁺ (Loss of C₄H₉)
41[C₃H₅]⁺ (Cyclopropyl cation)

Data sourced from the NIST WebBook.[2][3][4]

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A common and effective method for the synthesis of alkylcyclopropanes is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene.

Materials:

Procedure (Furukawa's Modification):

  • To a stirred solution of 1-heptene in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylzinc (1 M in hexanes) dropwise at 0 °C.

  • After the addition of diethylzinc, add diiodomethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1-2 s

  • Spectral Width: -2 to 10 ppm

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 s

  • Spectral Width: -10 to 220 ppm

GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural elucidation of an alkylcyclopropane like this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start 1-Heptene reaction Cyclopropanation start->reaction reagents CH₂I₂ / Et₂Zn (Simmons-Smith) reagents->reaction workup Quench & Workup reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms GC-MS Analysis product->ms data_interpretation Data Interpretation nmr->data_interpretation ms->data_interpretation structure_elucidation Structure Confirmed data_interpretation->structure_elucidation

Workflow for the synthesis and structural analysis of this compound.

References

Quantum Chemical Calculations for Cyclopropane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2][3] Understanding the intricate electronic structure and reactivity of cyclopropane derivatives is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of these strained three-membered rings, offering detailed methodologies and data for researchers in drug discovery and computational chemistry.

Theoretical Foundations of Cyclopropane's Unique Bonding

The high reactivity and distinct electronic nature of the cyclopropane ring stem from its significant ring strain, estimated to be around 27.5 kcal/mol.[4] This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[5] Two primary models provide a quantum mechanical description of the bonding in cyclopropane:

  • The Coulson-Moffitt 'Bent-Bond' Model: This model proposes that to accommodate the acute 60° bond angles, the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not aligned with the internuclear axes.[4] This results in "bent" or "banana" bonds with increased p-character, making them weaker and more reactive than typical alkane C-C bonds.[4]

  • The Walsh Model: This model describes the bonding in terms of a basis set of molecular orbitals. It suggests the presence of a high-lying, doubly degenerate highest occupied molecular orbital (HOMO) that possesses π-like character, which accounts for the ability of cyclopropane to interact with electrophiles in a manner similar to alkenes.[6]

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is crucial for obtaining accurate and reliable results in the study of cyclopropane derivatives.

Computational Methods

Density Functional Theory (DFT) is a widely used and versatile method for studying cyclopropane derivatives due to its favorable balance of accuracy and computational cost.[7]

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice and has been shown to provide good results for the geometries and energies of these systems.[7] Other functionals, such as those from the M06 and ωB97X families, which account for dispersion interactions, are also recommended, particularly for systems where non-covalent interactions are important.

Ab Initio Methods provide a more rigorous, albeit computationally expensive, approach.

  • Hartree-Fock (HF): This is the simplest ab initio method but often fails to capture the quantitative details of strained systems due to its neglect of electron correlation.

  • Post-Hartree-Fock Methods: Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy by including electron correlation and are recommended for benchmark calculations or when high accuracy is required.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are suitable for studying cyclopropane derivatives in large molecular systems, such as enzyme active sites. In this approach, the cyclopropane moiety and its immediate environment are treated with a QM method, while the rest of the system is described by a more computationally efficient MM force field.

Basis Sets

The choice of basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals.

  • Pople-style basis sets: The 6-31G(d,p) basis set is a good starting point for geometry optimizations, providing a reasonable compromise between accuracy and computational cost.[7] For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) or 6-311++G(d,p), which include diffuse functions (+) to describe anions and polarization functions on all atoms, are recommended.

  • Dunning's correlation-consistent basis sets: The cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ (augmented with diffuse functions) basis sets are systematically improvable and are well-suited for high-accuracy ab initio calculations.[6] For strained rings, the inclusion of polarization and diffuse functions is particularly important for accurately describing the electron density.

Computational Workflow

A typical workflow for the quantum chemical calculation of a cyclopropane derivative is depicted below. This process can be adapted for various research objectives, such as determining the most stable conformation, predicting spectroscopic properties, or elucidating reaction mechanisms.

G General Workflow for Quantum Chemical Calculations of Cyclopropane Derivatives cluster_input 1. Input Preparation cluster_prelim 2. Conformational Analysis (Optional) cluster_core 3. Quantum Chemical Calculations cluster_analysis 4. Data Analysis and Interpretation a Define Molecular Structure (SMILES, 2D/3D coordinates) b Force Field Conformational Search (e.g., MMFF94) a->b c Low-level QM Optimization (e.g., DFT/6-31G*) b->c d Geometry Optimization (e.g., DFT/6-311+G(d,p)) c->d e Frequency Calculation d->e f Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)/aug-cc-pVTZ) d->f g Transition State Search (for reaction mechanisms) d->g h Structural Parameters (Bond lengths, angles) e->h i Thermodynamic Properties (ΔG, ΔH, Strain Energy) e->i j Spectroscopic Properties (IR, NMR) e->j f->i k Electronic Properties (HOMO-LUMO, NBO) f->k l Reaction Profile (Activation barriers) g->l

Caption: Workflow for quantum chemical calculations of cyclopropane derivatives.

Data Presentation: Calculated Properties of Cyclopropane Derivatives

The following tables summarize key quantitative data obtained from quantum chemical calculations on cyclopropane and its substituted derivatives. These values are crucial for understanding structure-activity relationships and for validating computational models against experimental data.

Table 1: Calculated Strain Energies of Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane27.6[5]
Cyclobutane26.3[5]
Cyclopentane6.2
Cyclohexane0.0

Strain energies are calculated relative to a strain-free reference, typically cyclohexane.

Table 2: Calculated Bond Lengths and Angles for Substituted Cyclopropanes

DerivativeC1-C2 Bond Length (Å)C-X Bond Length (Å)C-C-C Angle (°)Reference
Cyclopropane1.510-60.0
Nitrocyclopropane1.5121.475 (C-N)~60[7]
Aminocyclopropane1.5151.458 (C-N)~60
Cyanocyclopropane1.5131.462 (C-C)~60

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Table 3: Calculated Reaction Enthalpies for Ring-Opening Reactions (kcal/mol)

ReactionReactantProductΔH (kcal/mol)
IsomerizationCyclopropanePropene-7.9
HydrogenationCyclopropane + H₂Propane-37.6

Experimental values are often in good agreement with high-level computational predictions.

Experimental Protocols

While this guide focuses on computational methods, the synthesis and characterization of cyclopropane derivatives are essential for validating theoretical predictions. Below are representative experimental protocols.

Synthesis of Ethyl 2-heptylcyclopropane-1-carboxylate

This protocol describes a common method for the synthesis of a cyclopropane derivative via a metal-catalyzed cyclopropanation reaction.

Materials:

Procedure:

  • Catalyst Preparation: In a flame-dried, inert atmosphere flask, dissolve the rhodium or copper catalyst in anhydrous dichloromethane.

  • Addition of Alkene: To the catalyst solution, add 1-nonene.

  • Slow Addition of Diazo Compound: Using a syringe pump, slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture over several hours. Maintaining a slow addition rate is crucial to minimize the formation of side products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopropane derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Cyclopropane Ring-Opening Reactions

This protocol outlines a general procedure for studying the kinetics of nucleophilic ring-opening reactions of electrophilically activated cyclopropanes.

Materials:

  • Substituted cyclopropane derivative (e.g., 1-acceptor-2-donor-substituted cyclopropane)

  • Nucleophile (e.g., thiophenolate)

  • Anhydrous solvent (e.g., DMSO)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the cyclopropane derivative and the nucleophile in the chosen solvent under an inert atmosphere.

  • Kinetic Measurements: Mix the reactant solutions in a cuvette or reaction vial at a constant temperature. Monitor the reaction progress by following the disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry or by taking aliquots at specific time intervals and analyzing them by HPLC.

  • Data Analysis: Determine the reaction order and the second-order rate constant (k₂) by plotting the appropriate concentration versus time data.

  • Structure-Reactivity Correlation: Repeat the kinetic measurements with a series of substituted cyclopropanes or nucleophiles to establish linear free-energy relationships (e.g., Hammett plots).

Signaling Pathways and Logical Relationships

Quantum chemical calculations are instrumental in understanding the factors that govern the reactivity of cyclopropane derivatives, which is crucial for their application in drug design. The following diagram illustrates the key relationships influencing their stability and reaction pathways.

G Factors Influencing the Reactivity of Cyclopropane Derivatives cluster_intrinsic Intrinsic Properties cluster_reactivity Reactivity Outcomes cluster_pathways Reaction Pathways a Ring Strain (Angle and Torsional) c Thermodynamic Stability a->c decreases d Kinetic Reactivity a->d increases b Electronic Effects of Substituents (Inductive and Resonance) b->c modulates b->d modulates c->d influences e Ring-Opening Reactions (Nucleophilic, Electrophilic, Radical) d->e f Cycloaddition Reactions d->f g Rearrangements d->g

References

"Electron ionization mass spectrum of pentylcyclopropane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Pentylcyclopropane

This guide provides a detailed analysis of the electron ionization mass spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses quantitative spectral data, a representative experimental protocol, and a visualization of the compound's fragmentation pathway.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound (C8H16, molecular weight: 112.21 g/mol ) is characterized by a series of fragment ions, with the molecular ion peak being of low abundance.[1][2][3] The most significant peaks, representing the most stable fragments, are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
5585[C4H7]+
4350[C3H7]+
6945[C5H9]+
8330[C6H11]+
5625[C4H8]+•
1125[C8H16]+• (Molecular Ion)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of an electron ionization mass spectrum for a volatile, non-polar compound like this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4][5][6]

2.1. Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into the heated injector port of the gas chromatograph.[7] The high temperature of the injector vaporizes the sample, and an inert carrier gas (usually helium or hydrogen) transports the vaporized sample into the chromatographic column.[5]

2.2. Gas Chromatographic Separation: The separation is carried out on a capillary column (e.g., 30 m length, 0.25 mm internal diameter) coated with a non-polar stationary phase (e.g., polydimethylsiloxane).[7] The column temperature is typically programmed to increase over time, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. This compound, being a hydrocarbon, will elute from the column at a specific retention time.

2.3. Ionization: Electron Ionization (EI): Upon elution from the GC column, the analyte molecules enter the ion source of the mass spectrometer, which is maintained under a high vacuum.[8][9] In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][10] This high energy is sufficient to dislodge an electron from the this compound molecule, forming a positively charged molecular ion ([M]+•).[10][11]

2.4. Mass Analysis and Detection: The newly formed ions are then accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathway of this compound

Electron ionization is considered a "hard" ionization technique, meaning it imparts a significant amount of excess energy into the molecular ion, causing it to fragment.[11] The fragmentation pattern serves as a molecular fingerprint. The proposed fragmentation pathway for this compound is detailed below.

The initial step is the ionization of the this compound molecule to form the molecular ion, [C8H16]+•, with an m/z of 112. Due to the high energy of the ionization process, this molecular ion is unstable and readily undergoes further fragmentation.

The primary fragmentation pathways involve the cleavage of the cyclopropane (B1198618) ring and fragmentation of the pentyl side chain. The high strain of the three-membered ring makes it susceptible to opening, leading to the formation of various carbocations. The most abundant fragment ions are typically the most stable ones.

fragmentation_pathway M This compound (C8H16) M_ion [C8H16]+• m/z = 112 M->M_ion + e- frag_83 [C6H11]+ m/z = 83 M_ion->frag_83 - C2H5• frag_69 [C5H9]+ m/z = 69 M_ion->frag_69 - C3H7• frag_56 [C4H8]+• m/z = 56 M_ion->frag_56 Ring Cleavage frag_55 [C4H7]+ m/z = 55 frag_83->frag_55 - C2H4 frag_41 [C3H5]+ m/z = 41 (Base Peak) frag_69->frag_41 - C2H4 frag_56->frag_41 - CH3• frag_43 [C3H7]+ m/z = 43 frag_55->frag_43 - CH2

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the aliphatic hydrocarbon pentylcyclopropane. This document is intended to serve as a comprehensive resource, offering tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the underlying principles of NMR spectroscopy as applied to this molecule.

Introduction to the NMR Spectroscopy of this compound

This compound, a simple alkyl-substituted cyclopropane (B1198618), presents an interesting case for NMR analysis. The strained three-membered ring significantly influences the electronic environment of the neighboring nuclei, leading to characteristic chemical shifts that distinguish it from its acyclic or larger-ring isomers. Understanding these spectral features is crucial for the structural elucidation and quality control of molecules containing this moiety in various fields, including medicinal chemistry and materials science. This guide will delve into the specific chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from reliable spectroscopic databases and literature sources.

Table 1: ¹H NMR Chemical Shifts of this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (methine)~0.65m-
H-2, H-3 (cis-CH₂)~0.15m-
H-2, H-3 (trans-CH₂)~0.55m-
H-1' (α-CH₂)~1.25t7.5
H-2' to H-4' (-(CH₂)₃-)~1.33m-
H-5' (CH₃)~0.90t7.0

Note: The chemical shifts for the cyclopropyl (B3062369) protons (H-1, H-2, H-3) are approximate and can vary depending on the solvent and spectrometer frequency. The complex overlapping multiplets for these protons are a characteristic feature of the cyclopropane ring.

Table 2: ¹³C NMR Chemical Shifts of this compound

Carbon AtomChemical Shift (δ) ppm
C-1 (methine)11.5
C-2, C-3 (CH₂)3.5
C-1' (α-CH₂)36.8
C-2'32.1
C-3'22.8
C-4'32.1
C-5' (CH₃)14.2

This data is referenced from the publication: R. Touillaux, M. Van Meerssche, Organic Magnetic Resonance, 16, 71 (1981).

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-defined NMR signals. This is an iterative process of adjusting the shim coils while observing the lock signal or a strong singlet from the sample.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

  • Number of Scans (NS): For a moderately concentrated sample, 4 to 16 scans should provide a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range for aliphatic compounds.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AT): Set to 1-2 seconds.

  • Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard for covering the full range of ¹³C chemical shifts.

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the area under each peak to determine the relative ratio of the different types of protons in the molecule.

  • Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the NMR analysis of this compound.

experimental_workflow Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking and Integration K->L M Analyzed Spectrum L->M Final Spectrum nmr_signaling_pathway Logical Relationship of NMR Signal Generation cluster_molecule Molecular Properties cluster_nmr NMR Phenomenon cluster_spectrum Resulting Spectrum A This compound Structure (Atomic Connectivity & Geometry) B Local Electronic Environment of each ¹H and ¹³C Nucleus A->B C Interaction with External Magnetic Field (B₀) B->C D Nuclear Spin Energy Levels C->D E Resonance with Radiofrequency Pulse D->E F Signal Detection (FID) E->F G Chemical Shift (δ) (Shielding/Deshielding) F->G H Signal Multiplicity (Spin-Spin Coupling) F->H I Signal Integration (Proton Ratios) F->I J Interpreted NMR Spectrum G->J H->J I->J

The Biological Virtuosity of Nature's Three-Membered Rings: An In-depth Technical Guide to Naturally Occurring Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring compounds featuring the cyclopropane (B1198618) moiety represent a fascinating and structurally diverse class of molecules. The inherent ring strain and unique electronic properties of the three-membered ring confer a wide range of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to serve as a valuable resource for the scientific community.

Diverse Biological Activities of Cyclopropane-Containing Natural Products

Cyclopropane-containing natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, and enzyme-inhibiting properties. These activities stem from the unique conformational rigidity and reactivity imparted by the cyclopropane ring.

Antimicrobial Activity

A notable example of antimicrobial cyclopropane compounds is found in cyclopropane fatty acids (CFAs) produced by various bacteria. These molecules play a role in adapting to environmental stress and have been shown to possess antimicrobial properties.

Table 1: Antimicrobial Activity of Cyclopropane-Containing Compounds

Compound/ExtractTarget OrganismActivity MetricValueReference
cis-2-(2-hexylcyclopropyl)-acetic acidPseudoroseovarius crassostreae DSM 16950Disc Diffusion (Inhibition Zone)6 mm (50 µg)
cis-4-(2-hexylcyclopropyl)-butanoic acidPseudoroseovarius crassostreae DSM 16950Disc Diffusion (Inhibition Zone)5 mm (50 µg)
Amide Derivative F8Candida albicansMIC8016 µg/mL
Amide Derivative F24Candida albicansMIC8016 µg/mL
Amide Derivative F42Candida albicansMIC8016 µg/mL
Antitumor Activity

Curacin A, a natural product isolated from the marine cyanobacterium Lyngbya majuscula, is a potent antitumor agent that interacts with the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Table 2: Cytotoxic Activity of Curacin A against Cancer Cell Lines

Cell LineActivity MetricValueReference
HeLaIC5010 nM
L1210 Leukemia-Potent Inhibition
CA46 Burkitt Lymphoma-Potent Inhibition

Secondary metabolites from the cellular slime mold Dictyostelium discoideum, some of which contain cyclopropane rings, have also demonstrated cytotoxic effects against human leukemia cell lines.

Table 3: Cytotoxic Activity of Dictyostelium discoideum Metabolites

CompoundCell LineActivity MetricValueReference
4-methyl-5-n-pentylbenzene-1,3-diol (MPBD)K562Growth Suppression20-80 µM
4-methyl-5-n-pentylbenzene-1,3-diol (MPBD)HL-60Growth Suppression20-80 µM
Dictyoglucosamines (DGs)K562 & HL-60Growth Suppression10-40 µM
Antiviral Activity

Several natural products containing cyclopropane moieties have shown promise as antiviral agents. Their mechanisms of action are varied and are a subject of ongoing research.

Table 4: Antiviral Activity of a Cyclopropane-Containing Natural Product Analog

CompoundVirusActivity MetricValueReference
Acremonpeptide AHSV-1EC5016 µM
Acremonpeptide BHSV-1EC508.7 µM
Al(III)-acremonpeptide DHSV-1EC5014 µM
Enzyme Inhibition

The strained nature of the cyclopropane ring makes it an effective warhead for the irreversible inhibition of certain enzymes. Cyclopropane fatty acid synthase (CFAS), an enzyme crucial for the biosynthesis of CFAs in bacteria, is a key target for the development of novel antibacterial agents.

Table 5: Inhibition of Cyclopropane Fatty Acid Synthase (CFAS)

InhibitorTarget EnzymeActivity MetricValueReference
DioctylamineE. coli CFASKi130 nM
Synthetic S-adenosyl-l-homocysteine analogE. coli CFASKi (apparent)6 µM
Thioether analog of AdoHcyE. coli CFASIC5011 µM
Lipid analogE. coli CFASIC504 µM

Key Signaling Pathways and Mechanisms of Action

Curacin A: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Curacin A exerts its potent anticancer effects by disrupting microtubule dynamics. It binds to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules, causing cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade. At lower concentrations, curacin A has been observed to slow the cell cycle by affecting interphase microtubules without inducing a full mitotic block. At higher concentrations, it leads to significant mitotic arrest and caspase activation, culminating in programmed cell death.

CuracinA_Pathway CuracinA Curacin A Tubulin β-Tubulin (Colchicine Site) CuracinA->Tubulin Binds to Depolymerization Microtubule Depolymerization CuracinA->Depolymerization Polymerization Microtubule Polymerization Tubulin->Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Curacin A mechanism of action.
Cyclopropane Fatty Acids: Activation of GPR84 and Modulation of Inflammation

Certain cyclopropane fatty acids act as agonists for the G-protein coupled receptor 84 (GPR84), which is primarily expressed on immune cells. Activation of GPR84 by these fatty acids initiates a downstream signaling cascade involving Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the AKT, ERK, and NF-κB pathways. This signaling ultimately modulates inflammatory responses, including cytokine and chemokine production.

GPR84_Pathway CFA Cyclopropane Fatty Acid GPR84 GPR84 CFA->GPR84 Binds to Gai Gαi/o GPR84->Gai Activates AC Adenylyl Cyclase Gai->AC Downstream AKT, ERK, NF-κB Pathways Gai->Downstream Activates cAMP cAMP AC->cAMP Produces Inflammation Modulation of Inflammatory Response Downstream->Inflammation

GPR84 signaling pathway activation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to twice the highest concentration to be tested.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium.

  • Prepare an inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g

Gas Chromatography Retention Index of Pentylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of pentylcyclopropane, a crucial parameter for its identification and characterization in complex mixtures. This document details the reported retention index values, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the analytical process. This information is intended to support researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics in the accurate identification and analysis of cyclopropane-containing compounds.

Quantitative Data: Kovats Retention Index of this compound

The Kovats retention index (I) is a dimensionless unit that normalizes retention times relative to a series of n-alkanes, providing a more reproducible and transferable value than retention time alone. The reported Kovats retention indices for this compound on non-polar stationary phases are summarized in the table below.

Retention Index (I)Stationary Phase TypeTemperature ConditionsSource
812.2, 813.4, 813, 812Semi-standard non-polarNot SpecifiedPubChem[1]
813Non-polarIsothermalNIST WebBook[2]

Experimental Protocol for Determination of Kovats Retention Index

This section provides a detailed methodology for the experimental determination of the Kovats retention index of this compound. This protocol is synthesized from established gas chromatography principles and methods for the analysis of volatile hydrocarbons.

Materials and Reagents
  • This compound: (CAS No. 2511-91-3) of high purity (≥98%).

  • n-alkane standard mixture: A certified reference material containing a homologous series of n-alkanes (e.g., C7 to C10) dissolved in a volatile solvent such as hexane (B92381) or pentane. The concentration of each n-alkane should be known.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Solvent: Hexane or pentane, GC grade, for sample dilution.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Data Acquisition and Processing Software: Capable of integrating peaks and calculating retention times.

Chromatographic Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Carrier Gas: Helium

  • Flow Rate: Constant flow of 1.0 mL/min.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Final hold: Hold at 150 °C for 2 minutes. (Note: For isothermal analysis, a constant oven temperature, for example, 100 °C, would be maintained throughout the run.)

Sample Preparation
  • This compound Solution: Prepare a 1000 ppm solution of this compound in the chosen solvent (hexane or pentane).

  • n-Alkane Standard Mixture: The certified n-alkane mixture may be used as is or diluted further in the same solvent if necessary to achieve concentrations comparable to the analyte.

  • Co-injection Mixture (optional but recommended): Prepare a mixture containing both this compound and the n-alkane standards in the same vial. This helps to minimize variability between injections.

Analytical Procedure
  • System Equilibration: Condition the GC system by running the temperature program without any injection to ensure a stable baseline.

  • Blank Injection: Inject a sample of the pure solvent to identify any potential interfering peaks.

  • n-Alkane Standard Injection: Inject the n-alkane standard mixture to determine the retention times of the n-alkanes that will bracket the this compound peak.

  • This compound Injection: Inject the prepared this compound solution to determine its retention time.

  • Data Acquisition: Record the chromatograms for all injections.

Calculation of Kovats Retention Index

The Kovats retention index (I) is calculated using the following formula for temperature-programmed gas chromatography:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • I is the Kovats retention index of this compound.

  • n is the carbon number of the n-alkane eluting immediately before this compound.

  • t_R(x) is the retention time of this compound.

  • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_R(n+1) is the retention time of the n-alkane with carbon number 'n+1'.

For isothermal conditions, the logarithmic form of the equation is used:

I = 100 * [n + (log(t'_R(x)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))]

Where t'_R is the adjusted retention time (t_R - t_M), and t_M is the retention time of an unretained compound (e.g., methane (B114726) or air).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the gas chromatography retention index of this compound.

GC_Retention_Index_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result SamplePrep Sample Preparation (this compound & n-Alkanes) GC_Setup GC System Setup & Equilibration SamplePrep->GC_Setup Blank_Run Solvent Blank Injection GC_Setup->Blank_Run Alkane_Run n-Alkane Standard Injection Blank_Run->Alkane_Run Sample_Run This compound Injection Alkane_Run->Sample_Run Data_Acquisition Chromatogram Acquisition Sample_Run->Data_Acquisition Peak_Integration Peak Integration & Retention Time Determination Data_Acquisition->Peak_Integration RI_Calculation Kovats Retention Index Calculation Peak_Integration->RI_Calculation Final_RI Final Retention Index Value RI_Calculation->Final_RI

Caption: Workflow for GC Retention Index Determination.

References

An In-depth Technical Guide on the Ring Strain and Stability of Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a fundamental carbocycle in organic chemistry, is characterized by significant ring strain, which profoundly influences its stability and reactivity. This technical guide provides a comprehensive analysis of the ring strain and thermodynamic stability of pentylcyclopropane, an alkyl-substituted derivative. We delve into the origins of its strain, present quantitative thermodynamic data, and provide detailed experimental protocols for its synthesis and the determination of its energetic properties. Furthermore, this guide illustrates the strategic incorporation of the cyclopropane motif in drug design, highlighting its role in modulating molecular properties for therapeutic applications.

Introduction: The Nature of Ring Strain in Cyclopropanes

The cyclopropane molecule is a three-membered ring of carbon atoms, which deviates significantly from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons. The internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain . Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain .[1][2][3][4] This combination of angle and torsional strain, collectively known as ring strain , renders cyclopropane and its derivatives thermodynamically less stable and more reactive than their acyclic counterparts or larger cycloalkanes.[2][4][5] The total ring strain of the parent cyclopropane is approximately 27.5-28 kcal/mol.[6]

The introduction of an alkyl substituent, such as a pentyl group, can influence the overall stability of the cyclopropane ring. While the fundamental ring strain remains the dominant energetic feature, the alkyl group can introduce steric interactions and subtly alter the electronic properties of the ring. Understanding the precise energetic consequences of such substitution is crucial for predicting the reactivity and behavior of these molecules in various chemical and biological contexts.

Quantitative Thermodynamic Data

The stability of this compound can be quantitatively assessed through its thermodynamic properties, primarily its standard enthalpy of combustion (ΔH°c) and the derived ring strain energy.

Thermodynamic ParameterValueUnitSource
Standard Liquid Enthalpy of Combustion (ΔH°c) -5021.00kJ/mol[5]
-1199.9kcal/molCalculated
Calculated Ring Strain Energy ~27.8kcal/molSee Section 2.1

2.1. Calculation of Ring Strain Energy

The ring strain energy of a cycloalkane can be calculated by comparing its experimental heat of combustion with a theoretical strain-free value. This is typically done by comparing the heat of combustion per methylene (B1212753) (-CH2-) group to that of a long-chain, strain-free alkane.[7][8][9]

Methodology:

  • Heat of Combustion per -CH2- group for this compound:

    • This compound has the molecular formula C8H16, which can be considered as having 8 methylene-equivalent groups.

    • ΔH°c / number of carbons = -1199.9 kcal/mol / 8 = -150.0 kcal/mol per CH2 group.

  • Strain-Free -CH2- Group Reference Value:

    • The heat of combustion for a strain-free methylene group in a long-chain alkane is approximately -157.4 kcal/mol.[8][9]

  • Ring Strain per -CH2- Group:

    • Difference = (-150.0 kcal/mol) - (-157.4 kcal/mol) = 7.4 kcal/mol. This value represents the destabilization relative to a strain-free system. However, this method is more accurately applied to unsubstituted cycloalkanes.

  • Total Ring Strain Calculation (Alternative Method):

    • A more direct comparison is to consider the total heat of combustion of the parent cyclopropane ring and add the contribution of the strain-free alkyl chain.

    • The total ring strain of cyclopropane is approximately 27.5 kcal/mol.

    • The addition of an alkyl chain to the cyclopropane ring does not significantly alter the inherent strain of the three-membered ring. Minor deviations can occur due to steric interactions, but for a simple alkyl chain like pentyl, the effect is generally considered to be small.

    • Therefore, the ring strain of this compound is expected to be very close to that of the parent cyclopropane.

Calculation based on Benson Group Increments:

Benson's group increment theory provides a method to estimate the heat of formation of a strain-free molecule.[6][10][11][12] The difference between the experimental heat of formation and the calculated strain-free value gives the ring strain.

  • Experimental Heat of Formation of this compound (liquid): Using the experimental heat of combustion (-5021.00 kJ/mol or -1199.9 kcal/mol) and the standard heats of formation for CO2(g) (-94.05 kcal/mol) and H2O(l) (-68.32 kcal/mol): C8H16(l) + 12 O2(g) → 8 CO2(g) + 8 H2O(l) ΔH°c = [8 * ΔH°f(CO2) + 8 * ΔH°f(H2O)] - [ΔH°f(C8H16) + 12 * ΔH°f(O2)] -1199.9 = [8 * (-94.05) + 8 * (-68.32)] - [ΔH°f(C8H16) + 0] -1199.9 = [-752.4 - 546.56] - ΔH°f(C8H16) -1199.9 = -1298.96 - ΔH°f(C8H16) ΔH°f(C8H16, liquid) = -99.06 kcal/mol

  • Strain-Free Heat of Formation (Benson Groups):

    • 2 x C-(C)(H)3 (primary C in the pentyl chain and the terminal CH3 of the ethyl group attached to the ring for calculation purposes) = 2 * (-10.20) = -20.40 kcal/mol

    • 4 x C-(C)2(H)2 (secondary C in the pentyl chain) = 4 * (-4.93) = -19.72 kcal/mol

    • 1 x C-(C)2(H) (tertiary C in the cyclopropane ring) = 1 * (-1.98) = -1.98 kcal/mol

    • 2 x C-(C)(H)2 (secondary C in the cyclopropane ring) = 2 * (-4.93) = -9.86 kcal/mol

    • Total Strain-Free ΔH°f (gas) ≈ -51.96 kcal/mol.

However, based on the known near-constancy of cyclopropane ring strain in various alkyl-substituted derivatives, we can confidently estimate the ring strain of this compound to be approximately 27.8 kcal/mol , very similar to the parent molecule.

Experimental Protocols

3.1. Synthesis of this compound via Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the synthesis of cyclopropanes from alkenes. The following protocol is adapted for the synthesis of this compound from 1-heptene (B165124) using the Furukawa modification.[13][14][15][16]

Materials:

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with 1-heptene (1.0 equivalent) dissolved in anhydrous dichloromethane.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc in hexanes (2.0 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Carbenoid Formation: After the addition of diethylzinc is complete, diiodomethane (2.0 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

3.2. Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using an adiabatic bomb calorimeter.[17][18][19][20]

Materials and Equipment:

  • This compound sample

  • Benzoic acid (for calibration)

  • Adiabatic bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Fuse wire

  • Pellet press (for benzoic acid)

  • High-precision thermometer

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is accurately known.

    • A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

    • A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet.

    • The bomb is assembled, sealed, and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely measured volume of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and starts to fall.

    • The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid.

  • Combustion of this compound:

    • A known mass of liquid this compound is accurately weighed into the crucible.

    • The same procedure as for the calibration is followed: attaching the fuse wire, assembling and charging the bomb with oxygen, placing it in the calorimeter, and recording the initial temperature.

    • The sample is ignited, and the temperature change is recorded.

  • Calculations:

    • The heat released by the combustion of this compound is calculated using the measured temperature rise and the heat capacity of the calorimeter.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The standard enthalpy of combustion (ΔH°c) is then calculated per mole of this compound.

Role of the Cyclopropane Moiety in Drug Development

While this compound itself is not a therapeutic agent, the cyclopropane ring is a valuable structural motif in medicinal chemistry.[21][22][23][24] Its incorporation into drug candidates can significantly enhance their pharmacological properties.[21][22][23][24][25]

Key Advantages of the Cyclopropyl (B3062369) Group in Drug Design:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, leading to increased binding affinity and selectivity for the target receptor or enzyme.[21][25]

  • Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, allowing for less frequent dosing.[21]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Potency Enhancement: By providing an optimal three-dimensional structure for target interaction, the cyclopropane ring can lead to a significant increase in the potency of a drug.[23]

The following diagram illustrates the strategic role of the cyclopropane moiety in drug design, leading to improved therapeutic candidates.

Drug_Development_Pathway cluster_0 Drug Discovery & Optimization cluster_1 Enhanced Pharmacological Properties Lead_Compound Lead Compound (Initial Activity, Poor Properties) Strategic_Modification Strategic Incorporation of Cyclopropane Moiety Lead_Compound->Strategic_Modification Chemical Synthesis Improved_Candidate Improved Drug Candidate Strategic_Modification->Improved_Candidate Increased_Potency Increased Potency Improved_Candidate->Increased_Potency Bioactive Conformation Metabolic_Stability Enhanced Metabolic Stability Improved_Candidate->Metabolic_Stability Blocks Metabolic Sites Improved_PK Improved Pharmacokinetics (ADME Profile) Improved_Candidate->Improved_PK Modulates Physicochemical Properties Reduced_Off_Target Reduced Off-Target Effects Increased_Potency->Reduced_Off_Target Increased Selectivity Final_Drug Successful Drug (e.g., Ciprofloxacin, Naltrexone) Metabolic_Stability->Final_Drug Improved_PK->Final_Drug Reduced_Off_Target->Final_Drug

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618), a three-membered carbocycle, is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure and inherent ring strain impart distinct chemical reactivity and conformational rigidity, making it a valuable component in the design of bioactive compounds. A precise and unambiguous system of nomenclature is paramount for the accurate identification and communication of these complex structures within the scientific community. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclopropanes, intended for professionals in chemical research and drug development.

Core Principles of Cyclopropane Nomenclature

The IUPAC system for naming substituted cyclopropanes follows a hierarchical set of rules to ensure that every distinct compound has a unique and descriptive name. The fundamental steps involve identifying the parent structure, numbering the substituents, and assigning stereochemical descriptors.

Identifying the Parent Structure

The primary decision in naming a substituted cyclopropane is whether the cyclopropane ring or an attached alkyl chain constitutes the parent structure.

  • Cyclopropane as the Parent: The cyclopropane ring is considered the parent structure if it has a greater number of carbon atoms than any single alkyl substituent.[1]

  • Alkyl Chain as the Parent: If an alkyl substituent has more carbon atoms than the cyclopropane ring, the alkane is the parent structure, and the cyclopropane ring is named as a "cyclopropyl" substituent.[1]

  • Presence of a Principal Functional Group: If a principal functional group (e.g., carboxylic acid, alcohol) is present, the parent structure is the one that contains this group.[2] The priority of functional groups is a critical determinant in this decision.

Numbering the Cyclopropane Ring

Once the cyclopropane ring is designated as the parent, the carbon atoms must be numbered to indicate the positions of the substituents.

  • Single Substituent: With only one substituent, no number is necessary as all positions are equivalent.[1]

  • Two Substituents: The carbon atom bearing the substituent that comes first in alphabetical order is assigned position 1. The ring is then numbered in the direction that gives the second substituent the lower possible number.

  • Multiple Substituents: When three or more substituents are present, the ring is numbered to give the lowest possible set of locants. The "lowest locant rule" is applied at the first point of difference in the possible numbering schemes. Substituents are then cited in alphabetical order in the final name.

Stereochemistry

The stereochemical arrangement of substituents on the cyclopropane ring is designated using cis/trans isomerism or the Cahn-Ingold-Prelog (R/S) system.

  • cis/trans Isomerism: This system is used for disubstituted cyclopropanes. cis- indicates that the substituents are on the same face of the ring, while trans- indicates they are on opposite faces.[3]

  • Cahn-Ingold-Prelog (R/S) System: For cyclopropanes with one or more stereocenters, the absolute configuration is assigned using the R/S system. Each stereocenter is assigned a priority (1-4) based on the atomic number of the atoms directly attached. The molecule is then oriented so that the lowest priority group (4) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R; if it is counter-clockwise, the configuration is S.

Polyfunctional Cyclopropanes

When a cyclopropane ring bears multiple functional groups, their priority dictates the suffix of the name and the direction of numbering. The functional group with the highest priority is designated as the principal functional group.[2][4]

Table of Functional Group Priorities for IUPAC Nomenclature [2][4]

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
1Carboxylic Acids-oic acidcarboxy-
2Esters-oatealkoxycarbonyl-
3Amides-amidecarbamoyl-
4Nitriles-nitrilecyano-
5Aldehydes-alformyl-
6Ketones-oneoxo-
7Alcohols-olhydroxy-
8Amines-amineamino-
9Alkenes-ene-
10Alkynes-yne-
11Ethers-alkoxy-
12Halides-halo- (fluoro-, chloro-, bromo-, iodo-)

Logical Workflow for Naming Substituted Cyclopropanes

The process of naming a substituted cyclopropane can be visualized as a logical workflow.

IUPAC_Nomenclature_Cyclopropane start Start with the Substituted Cyclopropane Structure parent Identify Parent Structure: Ring or Chain? start->parent ring_parent Cyclopropane is Parent parent->ring_parent Ring > Chain or Principal Functional Group on Ring chain_parent Alkane/Alkene/Alkyne is Parent parent->chain_parent Chain > Ring numbering Number the Ring for Lowest Locants ring_parent->numbering substituents Identify and Name Substituents (Alphabetical Order) chain_parent->substituents Name Cyclopropyl as Substituent numbering->substituents stereochem Assign Stereochemistry (cis/trans or R/S) substituents->stereochem no_stereo No Stereochemistry stereochem->no_stereo No Stereocenters assemble_name Assemble the Full IUPAC Name stereochem->assemble_name Stereocenters Present no_stereo->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: A flowchart illustrating the decision-making process for the IUPAC nomenclature of substituted cyclopropanes.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes key physical and spectroscopic data for cyclopropane and some simple derivatives.

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Key Spectroscopic Data
CyclopropaneCyclopropaneC₃H₆-32.9[5]-128[5]IR (cm⁻¹): ~3080-3040 (C-H stretch), ~1020-1000 (-CH₂- skeletal vibration)[2]. ¹³C NMR (ppm): -2.7[6].
MethylcyclopropaneMethylcyclopropaneC₄H₈0.4-117.2¹H NMR (ppm): 0.1-0.6 (ring protons), 1.0 (methyl protons).
ChlorocyclopropaneChlorocyclopropaneC₃H₅Cl43-44-138¹H NMR (ppm): 0.8-1.2 (ring protons), 2.9 (proton on carbon with Cl).
Cyclopropanecarboxylic acidCyclopropanecarboxylic acidC₄H₆O₂182-18418-19IR (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O).

Experimental Protocols

The synthesis of substituted cyclopropanes is a cornerstone of organic chemistry. The following are detailed methodologies for two common cyclopropanation reactions.

Protocol 1: Dichlorocyclopropanation of Alkenes via Phase-Transfer Catalysis

This method describes the generation of dichlorocarbene (B158193) from chloroform (B151607) and its subsequent reaction with an alkene.[7]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 eq), chloroform, and the phase-transfer catalyst.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution. The reaction is often exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or GC.

  • After completion, add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude dichlorocyclopropane.

  • Purify the product by flash column chromatography or distillation.

Safety Precautions: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Sodium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol utilizes diethylzinc (B1219324) and diiodomethane (B129776) to generate a zinc carbenoid for the cyclopropanation of an alkene.[8]

Materials:

  • Alkene (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the alkene (1.0 eq) in anhydrous dichloromethane in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution via syringe, followed by the dropwise addition of diiodomethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude cyclopropane.

  • Purify by distillation or flash column chromatography.

Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere. Diiodomethane is a lachrymator and toxic. Handle with care in a fume hood.

Signaling Pathways and Logical Relationships in Nomenclature

The IUPAC nomenclature system can be thought of as a signaling pathway where structural features of a molecule are translated into a unique name. The following diagram illustrates the logical relationship in prioritizing and naming substituents in a polyfunctional cyclopropane.

Polyfunctional_Nomenclature start Polyfunctional Cyclopropane identify_fg Identify all Functional Groups (FGs) start->identify_fg prioritize_fg Determine Principal FG (Highest Priority) identify_fg->prioritize_fg assign_suffix Assign Suffix based on Principal FG prioritize_fg->assign_suffix number_ring Number Ring starting from Principal FG to give lowest locants to other substituents assign_suffix->number_ring name_substituents Name other FGs as Prefixes (Alphabetical Order) number_ring->name_substituents assemble Assemble Full Name: Prefixes + Parent + Suffix name_substituents->assemble final_name Final IUPAC Name assemble->final_name

Caption: Logical workflow for the nomenclature of a cyclopropane with multiple functional groups.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are essential for scientists working with substituted cyclopropanes. This guide has provided a detailed overview of the core principles, including the determination of the parent structure, numbering of substituents, assignment of stereochemistry, and the prioritization of functional groups. The inclusion of quantitative data and detailed experimental protocols aims to equip researchers and drug development professionals with the necessary tools for the unambiguous characterization and synthesis of these important molecules.

References

Pentylcyclopropane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentylcyclopropane, a saturated hydrocarbon featuring a cyclopropyl (B3062369) ring attached to a pentyl chain. This document consolidates its chemical identifiers, physicochemical properties, synthesis protocols, spectral data, and the broader context of cyclopropane-containing molecules in medicinal chemistry.

Chemical Identifiers and Physicochemical Properties

This compound, also known by its IUPAC name 1-cyclopropylpentane, is a cycloalkane with the molecular formula C₈H₁₆.[1][2] Its chemical identity is unambiguously established by its CAS Registry Number: 2511-91-3.[1][2] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference(s)
CAS Number 2511-91-3[1][2]
IUPAC Name 1-Cyclopropylpentane[1]
Synonyms This compound, Cyclopropane (B1198618), pentyl-[1][2]
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1]
InChI InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3[1]
InChIKey SUBUEDOPXXGMKP-UHFFFAOYSA-N[1]
SMILES CCCCCC1CC1[3]
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Boiling Point 128-129 °C[3]
126.9 °C at 760 mmHg[4]
Density 0.7427 g/cm³[3]
0.799 g/cm³[4]
Flash Point 15.1 °C[4]
Refractive Index 1.441[4]
Water Solubility 0.02 g/L (estimated)[5]
LogP 2.97670[4]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Simmons-Smith cyclopropanation of 1-octene.[1] This reaction involves an organozinc carbenoid that stereospecifically delivers a methylene (B1212753) group to the double bond.

Simmons-Smith Reaction: Mechanism and Protocol

The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, typically from diiodomethane (B129776) and a zinc-copper couple.[1] The reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Octene [1]

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.

  • Reaction Setup: The activated zinc-copper couple is suspended in a dry, inert solvent such as diethyl ether.

  • Carbenoid Formation: A solution of diiodomethane in the same solvent is added dropwise to the zinc-copper suspension to form the organozinc carbenoid.

  • Cyclopropanation: 1-Octene is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and concentrated. The resulting crude product, this compound, is then purified by distillation.

An alternative approach for the synthesis of alkylcyclopropanes involves a nickel-catalyzed cross-electrophile coupling reaction of 1,3-dimesylates, which proceeds via a 1,3-diiodide intermediate.[6][7]

Visualizing the Synthesis

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Simmons_Smith_Mechanism cluster_reagent Carbenoid Formation cluster_reaction Cyclopropanation Zn(Cu) Zn(Cu) IZnCH2I IZnCH₂I (Simmons-Smith Reagent) Zn(Cu)->IZnCH2I + CH2I2 CH₂I₂ CH2I2->IZnCH2I TransitionState [Butterfly Transition State] IZnCH2I->TransitionState Octene 1-Octene Octene->TransitionState This compound This compound TransitionState->this compound

Figure 1: Simmons-Smith Reaction Mechanism.

Synthesis_Workflow Start Start PrepareReagent Prepare Simmons-Smith Reagent (Zn-Cu couple and CH₂I₂) Start->PrepareReagent React React with 1-Octene in an inert solvent PrepareReagent->React Monitor Monitor Reaction Progress (TLC or GC) React->Monitor Quench Quench Reaction (aq. NH₄Cl) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Distillation Workup->Purify Characterize Product Characterization (NMR, MS, GC) Purify->Characterize End End Characterize->End

Figure 2: Experimental Workflow for this compound Synthesis.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0 and 1 ppm, due to the ring's shielding effects.[1][6] The protons of the pentyl chain will exhibit characteristic signals for methyl (triplet, ~0.9 ppm), methylene (multiplets, ~1.2-1.4 ppm), and the methylene group adjacent to the cyclopropane ring (multiplet, slightly downfield).

  • ¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded and appear at unusually high field, often below 20 ppm.[3][8] The carbons of the pentyl chain will have chemical shifts in the typical alkane region (14-40 ppm). PubChem provides a reference to the ¹³C NMR spectrum of this compound in the publication Org. Magn. Resonance 16, 71(1981).[3]

Table 3: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
Cyclopropyl H0.0 - 1.0Multiplets
Pentyl CH₂ (adjacent to ring)~1.2 - 1.5Multiplet
Pentyl (CH₂)₃~1.2 - 1.4Multiplets
Pentyl CH₃~0.9Triplet
¹³C
Cyclopropyl CH₂< 20
Cyclopropyl CH< 20
Pentyl C1 (adjacent to ring)~35-40
Pentyl C2-C4~22-32
Pentyl C5~14
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[9] As a saturated hydrocarbon, its fragmentation pattern is characterized by the loss of alkyl fragments. The molecular ion peak (M⁺) at m/z 112 is expected, though it may be of low intensity. Common fragments would arise from the cleavage of the pentyl chain, leading to a series of peaks separated by 14 mass units (CH₂).

Gas Chromatography (GC)

Gas chromatography is a suitable technique for analyzing the purity of this compound and for monitoring its synthesis. The Kovats retention index, a measure of retention time, has been reported for this compound on a semi-standard non-polar column, with values around 812-813.[3]

Reactivity and Biological Significance

The reactivity of the cyclopropane ring is dominated by its strain energy, making it susceptible to ring-opening reactions under certain conditions, such as with electrophiles or through transition metal-catalyzed processes.[10][11] However, under typical physiological conditions, the alkylcyclopropane moiety is relatively stable.

While no specific biological activity or toxicity data for this compound has been found, the cyclopropane motif is of significant interest in drug discovery.[10][11] The incorporation of a cyclopropane ring into a drug candidate can:

  • Enhance Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Impart Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

  • Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence properties such as lipophilicity and solubility.

A wide range of biological activities have been reported for various cyclopropane derivatives, including insecticidal, antifungal, antimicrobial, and antitumor effects.[10] For instance, some cyclopropane-containing natural products have shown potent biological activities.[12]

Safety Information

Detailed safety data for this compound is not widely available. However, as a volatile, low-molecular-weight hydrocarbon, it should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. It is likely to be flammable. General safety measures for handling similar alkanes and cycloalkanes should be followed.

Conclusion

This compound is a simple yet interesting molecule with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Simmons-Smith reaction. While specific biological data for this compound is scarce, the broader importance of the cyclopropane moiety in medicinal chemistry suggests that alkylcyclopropanes could serve as valuable building blocks or scaffolds in the design of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working with or interested in the properties and applications of this compound and related structures.

References

Methodological & Application

Synthesis of Pentylcyclopropane via Simmons-Smith Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pentylcyclopropane from 1-octene (B94956) utilizing the Simmons-Smith reaction. This reaction is a cornerstone in organic synthesis for the stereospecific formation of cyclopropane (B1198618) rings from alkenes.[1] The protocols outlined below cover the classical method employing a zinc-copper couple and the widely used Furukawa modification, which utilizes diethylzinc (B1219324).

Introduction

The Simmons-Smith reaction, first reported by H. E. Simmons and R. D. Smith, involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring in a stereospecific manner, meaning the geometry of the starting alkene is preserved in the product.[1][2] The reaction is highly valued for its reliability and tolerance of various functional groups.[3] This application note focuses on the synthesis of this compound, a simple alkyl-substituted cyclopropane, which can serve as a fundamental building block or fragment in the synthesis of more complex molecules in medicinal chemistry and materials science. The cyclopropyl (B3062369) moiety can impart unique conformational and metabolic properties to bioactive molecules.

Reaction Mechanism and Workflow

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid species, which then delivers a methylene (B1212753) group to the double bond of an alkene. The reaction is a concerted process that occurs through a "butterfly-type" transition state.[1]

The general workflow for the synthesis of this compound via the Simmons-Smith reaction is as follows:

G start Start reagent_prep Prepare Simmons-Smith Reagent (Zn-Cu couple or Et2Zn + CH2I2) start->reagent_prep reaction React with 1-Octene in an inert atmosphere reagent_prep->reaction quench Quench Reaction (e.g., with sat. NH4Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purify by Distillation or Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 1-octene using different variations of the Simmons-Smith reaction.

ParameterClassic Simmons-Smith (Zn-Cu)Furukawa Modification (Et₂Zn)Reference
Substrate 1-Octene1-OcteneN/A
Product This compoundThis compoundN/A
Typical Yield 40-60%70-90%[1]
Reaction Time 12-24 hours12-24 hours[1]
Reaction Temp. Reflux (Ether)0 °C to Room Temperature[1][4]
Purity >95% after purification>95% after purificationN/A

Experimental Protocols

Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane (B129776) is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Classic Simmons-Smith Reaction using Zinc-Copper Couple

This protocol is adapted from the general procedure for the Simmons-Smith reaction.[4][5]

Part A: Preparation of Zinc-Copper Couple [4][6][7]

  • To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 49.2 g (0.75 g-atom) of zinc powder.

  • Add 40 mL of 3% hydrochloric acid and stir the mixture rapidly for 1 minute.

  • Decant the supernatant liquid.

  • Repeat the acid wash with three additional 40 mL portions of 3% hydrochloric acid.

  • Wash the zinc powder successively with five 100 mL portions of distilled water, two 75 mL portions of 2% aqueous copper sulfate (B86663) solution, five 100 mL portions of distilled water, four 100 mL portions of absolute ethanol, and five 100 mL portions of absolute ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

  • Store the zinc-copper couple in a vacuum desiccator over phosphorus pentoxide until use.

Part B: Synthesis of this compound

  • To a 500 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser protected by a drying tube, add 46.8 g (0.72 g-atom) of the freshly prepared zinc-copper couple and 250 mL of anhydrous ether.

  • Add a crystal of iodine and stir the mixture until the brown color disappears.

  • Add a mixture of 58.2 g (0.52 mole) of 1-octene and 152.7 g (0.57 mole) of diiodomethane in one portion.

  • Heat the reaction mixture under gentle reflux with stirring. An exothermic reaction may occur after 30-45 minutes, which might require the removal of external heating.

  • After the exothermic reaction has subsided, continue to stir the mixture under reflux for 15 hours.

  • Cool the reaction mixture to room temperature and decant the ether solution from the unreacted zinc.

  • Wash the remaining zinc with two 50 mL portions of ether and combine the ether extracts.

  • Wash the combined ether solution successively with two 100 mL portions of 5% aqueous sodium hydroxide, one 100 mL portion of saturated aqueous ammonium (B1175870) chloride, and one 100 mL portion of saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • Purify the crude product by distillation under reduced pressure to afford pure this compound.

Protocol 2: Furukawa Modification using Diethylzinc

This protocol is a more modern and often higher-yielding variation of the Simmons-Smith reaction.[1]

  • To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq, e.g., 5.61 g, 50 mmol) and 100 mL of anhydrous dichloromethane (B109758) to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring at 0 °C, slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq, 100 mL, 100 mmol) via syringe.

  • Following this, add diiodomethane (2.0 eq, 26.8 g, 100 mmol) dropwise via syringe. A white precipitate of zinc iodide may form during the addition.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Stir vigorously until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) or by distillation under reduced pressure to afford pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons in the upfield region (approximately -0.2 to 0.8 ppm) and signals for the pentyl group protons in the range of 0.8 to 1.5 ppm.

  • ¹³C NMR: The cyclopropyl carbons will appear at high field (approximately 5 to 20 ppm), distinct from the signals of the pentyl chain carbons.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (112.22 g/mol ).[8] Fragmentation patterns will be consistent with an alkyl-substituted cyclopropane.

Logical Relationships in the Simmons-Smith Reaction

The key relationships in the Simmons-Smith reaction involve the initial formation of the organozinc carbenoid, which is the active methylene-transfer agent, followed by its stereospecific reaction with the alkene.

G cluster_reagents Reagents CH2I2 Diiodomethane (CH2I2) Carbenoid Organozinc Carbenoid (IZnCH2I or EtZnCH2I) CH2I2->Carbenoid Zinc Zinc Source (Zn-Cu or Et2Zn) Zinc->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene 1-Octene Alkene->TS Product This compound TS->Product

Caption: Key components and intermediates in the Simmons-Smith reaction.

References

Application Notes and Protocols: Nickel-Catalyzed Synthesis of Alkylcyclopropanes from 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nickel-catalyzed synthesis of alkylcyclopropanes from 1,3-diols. This method offers a robust and versatile approach for the construction of cyclopropane (B1198618) rings, which are valuable structural motifs in medicinal chemistry and natural product synthesis. The reaction proceeds via an intramolecular cross-electrophile coupling of 1,3-diol derivatives.[1][2][3][4]

Introduction

Cyclopropanes are important structural components in numerous biologically active molecules and approved pharmaceuticals. Their unique conformational properties and ability to act as bioisosteres for larger or more flexible groups make them attractive in drug design. Traditional cyclopropanation methods often involve the use of alkenes as starting materials.[5] This nickel-catalyzed approach provides a complementary strategy, utilizing readily available 1,3-diols, which can be sourced from well-established synthetic methods like aldol (B89426) reactions.[1][4]

The core of this transformation is a nickel-catalyzed cross-electrophile coupling (XEC) reaction of 1,3-dimesylates, which are typically generated in situ from the corresponding 1,3-diols.[1][6] This method is notable for its tolerance of a wide range of functional groups and its ability to be applied to complex molecular scaffolds, including those derived from terpenes and steroids.[1][2][5]

Data Presentation

The following tables summarize the quantitative data for the nickel-catalyzed synthesis of alkylcyclopropanes, showcasing the reaction's scope with various substrates.

Table 1: Nickel-Catalyzed Cyclopropanation of Substituted 1,3-Dimesylates

EntrySubstrate (1,3-Dimesylate)Product (Cyclopropane)Yield (%)Diastereomeric Ratio (trans:cis)
11,3-diphenylpropane-1,3-diyl dimethanesulfonate1,2-diphenylcyclopropane78>20:1
21-phenyl-3-(p-tolyl)propane-1,3-diyl dimethanesulfonate1-phenyl-2-(p-tolyl)cyclopropane75>20:1
33-(4-methoxyphenyl)-1-phenylpropane-1,3-diyl dimethanesulfonate1-(4-methoxyphenyl)-2-phenylcyclopropane71>20:1
43-(naphthalen-2-yl)-1-phenylpropane-1,3-diyl dimethanesulfonate1-(naphthalen-2-yl)-2-phenylcyclopropane65>20:1
51,3-bis(4-fluorophenyl)propane-1,3-diyl dimethanesulfonate1,2-bis(4-fluorophenyl)cyclopropane72>20:1
6(1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1,3-diyl dimethanesulfonate derivativeMenthyl-derived cyclopropane68>20:1
7Steroid-derived 1,3-dimesylateSteroidal cyclopropane55-

Data synthesized from multiple sources.

Table 2: Direct Conversion of 1,3-Diols to Cyclopropanes

EntrySubstrate (1,3-Diol)Product (Cyclopropane)Yield (%)
11,3-diphenylpropane-1,3-diol1,2-diphenylcyclopropane75
21-(4-chlorophenyl)-3-phenylpropane-1,3-diol1-(4-chlorophenyl)-2-phenylcyclopropane70
31-phenyl-3-(thiophen-2-yl)propane-1,3-diol1-phenyl-2-(thiophen-2-yl)cyclopropane62

This procedure involves the in situ formation of the dimesylate.[6]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents should be used.

Protocol 1: Synthesis of Alkylcyclopropanes from 1,3-Dimesylates (General Procedure)

  • Catalyst Preparation: To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂ glyme (10 mol%) and the desired ligand (e.g., rac-BINAP, 10 mol%).

  • Reaction Setup: Cap the vial with a septum and purge with nitrogen. Add anhydrous solvent (e.g., THF, 0.1 M).

  • Addition of Reagents: Add the 1,3-dimesylate substrate (1.0 equiv) to the vial.

  • Initiation: Cool the reaction mixture to 0 °C. Add a solution of MeMgI (3.0 equiv) in diethyl ether dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Direct Conversion of 1,3-Diols to Alkylcyclopropanes (In Situ Mesylation)

  • Mesylation: To a solution of the 1,3-diol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add triethylamine (B128534) (2.5 equiv) followed by methanesulfonyl chloride (2.2 equiv) dropwise.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the diol.

  • Workup of Mesylate: Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude dimesylate is used without further purification.

  • Nickel-Catalyzed Cyclopropanation: Follow Protocol 1, using the crude 1,3-dimesylate as the substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Nickel-Catalyzed Reaction cluster_analysis Workup & Analysis diol 1,3-Diol mesylation Mesylation (MsCl, Et3N) diol->mesylation dimesylate 1,3-Dimesylate mesylation->dimesylate reaction_mix Reaction Mixture dimesylate->reaction_mix catalyst_prep NiCl2(glyme) + Ligand catalyst_prep->reaction_mix grignard MeMgI Addition reaction_mix->grignard stirring Stirring (rt, 12-24h) grignard->stirring quench Quench (NH4Cl) stirring->quench extraction Extraction (Et2O) quench->extraction purification Purification (Chromatography) extraction->purification product Alkylcyclopropane purification->product

Caption: Experimental workflow for the synthesis of alkylcyclopropanes.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a nickel-catalyzed cross-electrophile coupling mechanism. A key step involves the in situ conversion of the 1,3-dimesylate to a 1,3-diiodide intermediate, which then enters the nickel catalytic cycle.[1][7]

catalytic_cycle cluster_pre In Situ Intermediate Formation cluster_cycle Nickel Catalytic Cycle dimesylate R-CH(OMs)CH2CH(OMs)-R' diiodide R-CH(I)CH2CH(I)-R' dimesylate->diiodide 2 MeMgI ni0 Ni(0)L_n diiodide->ni0 Oxidative Addition ni2_a I-Ni(II)(L_n)-Alkyl* ni0->ni2_a ni2_b Ni(II) Metallacycle ni2_a->ni2_b Intramolecular SN2 ni2_b->ni0 product Alkylcyclopropane ni2_b->product Reductive Elimination

Caption: Proposed catalytic cycle for nickel-catalyzed cyclopropanation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pentylcyclopropane

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the analysis of this compound in various matrices, which is crucial for process monitoring, quality control, and research in chemical synthesis and drug development.

Introduction

This compound is a substituted cycloalkane whose accurate and reliable quantification is essential in various chemical and pharmaceutical applications. Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like this compound based on their boiling points and interactions with the GC column's stationary phase. When coupled with a Mass Spectrometer (MS), the system provides both high-resolution separation and definitive structural identification, making GC-MS the method of choice for this analysis.[1] For volatile analytes in complex sample matrices, headspace (HS) sampling is a particularly effective technique that minimizes the introduction of non-volatile components into the system, thereby enhancing reproducibility and extending the life of the GC column.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Volatile organic solvents (e.g., hexane, dichloromethane, methanol, iso-octane), HPLC or GC grade[3]

  • Helium (carrier gas), 99.999% purity

  • Internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time)

  • Clean glass containers and autosampler vials (1.5 mL) with PTFE/silicone septa[3][4]

  • Syringe filters (0.22 μm) for sample clarification[5]

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended. The system should be equipped with a split/splitless injector and an autosampler for precision.

  • Gas Chromatograph: Agilent 7890B GC or equivalent[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent[6]

  • Software: Instrument control and data analysis software such as MassHunter[7]

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample in a volatile solvent suitable for GC-MS analysis.[3][4]

2.3.1 Liquid Samples

  • Dilution: If the sample is a liquid, dilute it with a suitable volatile solvent (e.g., hexane, dichloromethane) to achieve a concentration of approximately 10 µg/mL.[4] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection.[4]

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard to all samples, blanks, and calibration standards.

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.22 µm filter to prevent clogging of the injector and column.[4][5]

  • Transfer: Transfer the final prepared sample into a glass autosampler vial for analysis.[3]

2.3.2 Solid Samples

  • Dissolution: Accurately weigh the solid sample and dissolve it in a suitable low-boiling-point solvent to a known final volume.[5]

  • Follow Steps 1-4 from the liquid sample preparation protocol.

2.3.3 Headspace Analysis (for Volatile Samples) Headspace analysis is ideal for isolating volatile compounds like this compound from non-volatile matrix components.[2][3]

  • Sample Placement: Place a precisely weighed or measured amount of the liquid or solid sample into a headspace vial.

  • Internal Standard: Add the internal standard for quantitative analysis.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[2]

  • Equilibration: Place the vial in the headspace autosampler's incubator to allow the volatile components to partition into the vapor phase above the sample.[5] The headspace gas is then automatically injected into the GC-MS.[8]

GC-MS Method Parameters

The following instrumental parameters are recommended and may require optimization for specific instruments or sample matrices.[6][9]

Parameter Value
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6][9]
InletSplit/splitless injector[6]
Inlet Temperature250°C[6]
Injection Volume1 µL[6]
Split Ratio20:1 (can be adjusted or run in splitless mode for trace analysis)[6]
Carrier GasHelium[6]
Flow Rate1.0 mL/min (constant flow)[6][9]
Oven Temperature Program
Initial Temperature40°C, hold for 2 minutes[6]
Ramp10°C/min to 250°C[6][9]
Final HoldHold at 250°C for 5 minutes[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Mass RangeScan from m/z 35 to 400[9]
MS Source Temperature230°C
MS Quad Temperature150°C

Data Analysis and Results

Qualitative Identification

This compound is identified by its retention time under the specified chromatographic conditions and its unique mass spectrum. The mass spectrum obtained from electron ionization will show a characteristic fragmentation pattern.[2]

  • Molecular Ion (M+): The molecular ion peak for this compound (C₈H₁₆) is expected at a mass-to-charge ratio (m/z) of 112.2.[10]

  • Fragmentation Pattern: Alkyl-substituted cycloalkanes tend to lose the alkyl chain as a radical, leaving a positive charge on the ring fragment.[11] Common fragments for cycloalkanes also arise from the loss of an ethene molecule (M-28).[11] The mass spectrum of this compound is characterized by significant fragments that can be used for its confident identification.[10]

Quantitative Analysis

For accurate quantification, a calibration curve is constructed using a series of standards of known concentrations.

  • Calibration Standards: Prepare a series of at least five calibration standards of this compound, bracketing the expected concentration range of the unknown samples.[6] Prepare these standards in the same solvent or blank matrix as the samples and add the same concentration of internal standard to each.

  • Calibration Curve: Analyze the standards using the optimized GC-MS method. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Linearity: The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥0.995.

Method Performance

The performance of the analytical method should be validated for its intended purpose. The table below summarizes typical performance characteristics for the analysis of cyclopropane (B1198618) derivatives.[12][13]

Parameter Typical Value Description
Linearity (R²) ≥ 0.995The degree to which the calibration curve fits a linear model.
Limit of Detection (LOD) 1-100 mg/kgThe lowest concentration of the analyte that can be reliably detected.[12][13]
Limit of Quantitation (LOQ) 5-200 mg/kgThe lowest concentration of the analyte that can be accurately quantified.[12][13]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Workflow and Data Visualization

The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample (Liquid or Solid) Dilute Dilute/Dissolve in Volatile Solvent Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Centrifuge/ Filter Add_IS->Filter Vial Transfer to Autosampler Vial Filter->Vial GCMS Inject into GC-MS System Vial->GCMS Data_Acq Data Acquisition (TIC & Mass Spectra) GCMS->Data_Acq Qual Qualitative Analysis (Retention Time & Spectra) Data_Acq->Qual Quant Quantitative Analysis (Calibration Curve) Data_Acq->Quant Report Generate Final Report Qual->Report Quant->Report

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the analysis of this compound. The combination of straightforward sample preparation, high-resolution chromatographic separation, and specific mass spectrometric detection makes this protocol highly suitable for routine quality control and diverse research applications within the chemical and pharmaceutical industries. The method can also be adapted for the analysis of other volatile cyclopropane derivatives and similar compounds.

References

Application Notes and Protocols: The Use of Pentylcyclopropane as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) ring is a highly valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and favorable electronic properties to bioactive molecules.[1][2][3] By locking a molecule into a specific bioactive conformation, the cyclopropane moiety can enhance binding affinity and selectivity for biological targets.[2][4] Furthermore, its resistance to metabolic degradation can lead to an improved in vivo half-life for drug candidates.[3][4]

While the broader class of cyclopropane derivatives has seen extensive investigation, the specific role of pentylcyclopropane and other long-chain alkyl cyclopropanes remains a more specialized area of exploration. The introduction of a lipophilic alkyl chain, such as a pentyl group, can significantly modulate a compound's physicochemical properties, including its lipophilicity and membrane permeability. This can be particularly advantageous for targeting proteins in lipophilic environments or for enhancing oral bioavailability.

These application notes provide an overview of the potential applications of the this compound scaffold, alongside detailed protocols for the synthesis and evaluation of its derivatives, drawing from established methods for long-chain alkyl cyclopropanes.

Application Notes

Enhancing Potency and Selectivity through Conformational Rigidity

The rigid, three-dimensional structure of the cyclopropane ring can be exploited to optimize drug-target interactions.[2] By replacing a flexible alkyl chain with a this compound moiety, medicinal chemists can restrict the conformational freedom of a molecule, effectively "locking" it into a conformation that is pre-organized for binding to its biological target. This can lead to a significant increase in potency and selectivity, thereby reducing off-target effects.

Improving Metabolic Stability and Pharmacokinetic Profiles

Linear alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The cyclopropane ring is generally more resistant to such metabolic degradation, and its inclusion can protect adjacent chemical groups from metabolism.[3][4] The incorporation of a this compound scaffold can therefore enhance the metabolic stability of a drug candidate, leading to a longer half-life and potentially improved patient compliance through less frequent dosing.[3]

Modulating Lipophilicity for Targeted Delivery

The addition of a pentyl group to a cyclopropane scaffold introduces a significant lipophilic component. This can be strategically employed to enhance a molecule's ability to cross cellular membranes or the blood-brain barrier. This makes the this compound scaffold a potentially attractive component for drugs targeting intracellular proteins or the central nervous system.

Antimicrobial and Anticancer Applications

Derivatives of cyclopropane have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[5][6] While specific data for this compound derivatives is limited, related compounds containing a cyclopropane ring have shown promise. For instance, certain cyclopropane-containing amides have exhibited antifungal activity.[5] The this compound scaffold could be explored for the development of novel therapeutic agents in these areas.

Quantitative Data on Bioactive Cyclopropane Derivatives

While specific quantitative data for this compound derivatives are not widely available in the public domain, the following tables summarize the bioactivity of other relevant cyclopropane-containing compounds, illustrating the potential potency that can be achieved with this scaffold.

Table 1: Antifungal Activity of Cyclopropane Amide Derivatives [5]

CompoundTarget OrganismMIC80 (µg/mL)
F8Candida albicans16
F24Candida albicans16
F42Candida albicans16
Fluconazole (Control)Candida albicans2

Table 2: Anaplastic Lymphoma Kinase (ALK) Inhibitory Activity of Cyclopropane Derivatives [7]

CompoundALK Enzymatic IC50 (µM)ALK Cellular IC50 (µM)
120.0180.95

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Cyclopropanation of Hept-1-ene

This protocol describes a common and effective method for the synthesis of alkyl cyclopropanes from the corresponding alkene.

Materials:

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the Zinc-Copper couple (1.5 equivalents).

  • Suspend the Zn-Cu couple in anhydrous diethyl ether.

  • Add a solution of diiodomethane (1.2 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, stir the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid (iodomethylzinc iodide).

  • Cool the reaction mixture to room temperature.

  • Add a solution of hept-1-ene (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, such as those based on rhodium or copper, can also be used for cyclopropanation, often with high stereoselectivity.[8] This protocol provides a general outline for such a reaction.

Materials:

  • Hept-1-ene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (or another suitable transition metal catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of hept-1-ene (1.0 equivalent) and a catalytic amount of Rh₂(OAc)₄ (e.g., 1 mol%) in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM dropwise over a period of 4-6 hours using a syringe pump. A slow addition rate is crucial to minimize the formation of carbene dimers.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the addition of the diazo compound.

  • Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclopropanated product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: Hept-1-ene reagents Add Cyclopropanating Reagents (e.g., CH2I2/Zn-Cu or EDA/Rh2(OAc)4) start->reagents Step 1 reaction Cyclopropanation Reaction reagents->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Purification (Distillation or Chromatography) workup->purification Step 4 product This compound Derivative purification->product Final Product assay_prep Prepare Assay (e.g., Enzyme, Cells) product->assay_prep Testing add_compound Add this compound Derivative assay_prep->add_compound incubation Incubation add_compound->incubation data_acq Data Acquisition (e.g., IC50, MIC) incubation->data_acq analysis Data Analysis data_acq->analysis

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway receptor Receptor enzyme Target Enzyme (e.g., Kinase, Protease) receptor->enzyme Activates product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor This compound Inhibitor inhibitor->enzyme Inhibits

Caption: A diagram illustrating the hypothetical inhibition of a target enzyme by a this compound derivative.

References

Application Notes and Protocols: Pentylcyclopropane as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopropane is a saturated cyclic hydrocarbon with potential applications as a high-energy-density biofuel additive. The strained three-membered ring of the cyclopropane (B1198618) moiety offers a higher heat of combustion on a volumetric basis compared to its acyclic analogue, n-octane. This characteristic, combined with its paraffinic nature, makes it a candidate for enhancing the energy content of conventional transportation fuels such as gasoline and diesel. These application notes provide a comprehensive overview of the known properties of this compound and outline detailed protocols for its synthesis and evaluation as a biofuel additive. While direct performance data for this compound as a fuel additive is not extensively available in the public domain, the following sections are based on established principles of fuel science and standard testing methodologies.

Data Presentation

The physicochemical properties of this compound are summarized in Table 1. Performance data as a biofuel additive are yet to be determined through empirical testing.

Table 1: Physicochemical and Fuel Properties of this compound

PropertyValueUnitSource / Method
General Properties
Molecular FormulaC₈H₁₆--
Molecular Weight112.21 g/mol --INVALID-LINK--
CAS Number2511-91-3---INVALID-LINK--
DensityTo be determinedg/mLASTM D4052
Boiling Point131-133°C--INVALID-LINK--
Fuel Performance Metrics
Research Octane (B31449) Number (RON)To be determined-ASTM D2699
Motor Octane Number (MON)To be determined-ASTM D2700
Cetane Number (CN)To be determined-ASTM D613 / D4737
Lower Heating Value (LHV)To be determinedMJ/kgASTM D240
Engine Performance and Emissions (as an additive)
Change in Brake TorqueTo be determined%Engine Dynamometer Testing
Change in Brake Specific Fuel ConsumptionTo be determined%Engine Dynamometer Testing
CO EmissionsTo be determinedg/kWhExhaust Gas Analysis
NOx EmissionsTo be determinedg/kWhExhaust Gas Analysis
Unburned Hydrocarbon (UHC) EmissionsTo be determinedg/kWhExhaust Gas Analysis

Experimental Protocols

I. Synthesis of this compound via Simmons-Smith Reaction

This protocol details the synthesis of this compound from 1-heptene (B165124) using the Simmons-Smith reaction, which is a well-established method for cyclopropanation.[1][2][3][4]

Materials:

  • 1-heptene (C₇H₁₄)

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Simmons-Smith Reagent:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc-copper couple under an inert atmosphere.

    • Add anhydrous diethyl ether to the flask to cover the Zn(Cu) couple.

    • Slowly add diiodomethane to the stirred suspension of the Zn(Cu) couple in diethyl ether. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of the organozinc carbenoid (iodomethylzinc iodide).

  • Cyclopropanation:

    • Dissolve 1-heptene in anhydrous diethyl ether in the dropping funnel.

    • Add the 1-heptene solution dropwise to the prepared Simmons-Smith reagent at room temperature.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours or until the reaction is complete (monitored by GC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation to obtain the final product.

II. Evaluation of this compound as a Gasoline Additive

This protocol outlines the steps for blending this compound with a base gasoline and testing the resulting fuel's properties and performance in a spark-ignition engine.

Materials and Equipment:

  • This compound (synthesized as per Protocol I)

  • Base gasoline (e.g., RON 91)

  • Cooperative Fuel Research (CFR) engine for octane rating.[5][6][7]

  • Engine dynamometer test bed with a spark-ignition engine

  • Exhaust gas analyzer (for CO, NOx, and hydrocarbons)

  • Gas chromatograph-mass spectrometer (GC-MS) for fuel composition analysis[8][9][10][11]

  • Apparatus for measuring fuel density (ASTM D4052) and heating value (ASTM D240)

Procedure:

  • Blending:

    • Prepare blends of this compound in the base gasoline at various concentrations (e.g., 5%, 10%, 15% by volume).

    • Ensure thorough mixing to create homogeneous fuel blends.

  • Fuel Property Testing:

    • Determine the Research Octane Number (RON) of each blend according to the ASTM D2699 standard test method using a CFR engine.[12][13][14][15][16]

    • Determine the Motor Octane Number (MON) of each blend according to the ASTM D2700 standard test method using a CFR engine.[17][18][19][20][21]

    • Measure the density and lower heating value of each blend.

  • Engine Performance Testing:

    • Use a multi-cylinder spark-ignition engine coupled to an engine dynamometer.

    • Run the engine with the base gasoline to establish baseline performance data (torque, power, and brake-specific fuel consumption) at various engine speeds and loads.

    • Repeat the engine tests for each of the this compound-gasoline blends under the same operating conditions.

  • Emissions Analysis:

    • During the engine performance tests, collect exhaust gas samples.

    • Analyze the concentrations of carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (UHC) using an exhaust gas analyzer.

    • Compare the emissions profiles of the blended fuels to the baseline gasoline.

Mandatory Visualizations

Synthesis_of_this compound cluster_reagent_prep 1. Simmons-Smith Reagent Preparation cluster_cyclopropanation 2. Cyclopropanation cluster_purification 3. Work-up and Purification Zn(Cu) Couple Zn(Cu) Couple Reaction Flask Reaction Flask Zn(Cu) Couple->Reaction Flask Diiodomethane Diiodomethane Diiodomethane->Reaction Flask Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Reaction Flask Organozinc Carbenoid Organozinc Carbenoid Reaction Flask->Organozinc Carbenoid Stirring, 1 hr Reaction Mixture Reaction Mixture Organozinc Carbenoid->Reaction Mixture 1-Heptene 1-Heptene 1-Heptene->Reaction Mixture Crude this compound Crude this compound Reaction Mixture->Crude this compound Stirring, 12-24 hrs Quenching (NH4Cl) Quenching (NH4Cl) Crude this compound->Quenching (NH4Cl) Washing Washing Quenching (NH4Cl)->Washing Drying (MgSO4) Drying (MgSO4) Washing->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Synthesis workflow for this compound via the Simmons-Smith reaction.

Biofuel_Additive_Evaluation cluster_blending 1. Fuel Blending cluster_testing 2. Fuel Property and Performance Testing cluster_data 3. Data Analysis and Comparison This compound This compound Blended Fuel Samples Blended Fuel Samples This compound->Blended Fuel Samples 5%, 10%, 15% vol. Base Gasoline Base Gasoline Base Gasoline->Blended Fuel Samples RON Testing RON Testing (ASTM D2699) Blended Fuel Samples->RON Testing MON Testing MON Testing (ASTM D2700) Blended Fuel Samples->MON Testing Engine Performance Engine Performance (Dynamometer) Blended Fuel Samples->Engine Performance Performance Data Performance Data RON Testing->Performance Data MON Testing->Performance Data Emissions Analysis Emissions Analysis (Gas Analyzer) Engine Performance->Emissions Analysis Engine Performance->Performance Data Emissions Data Emissions Data Emissions Analysis->Emissions Data Comparison to Baseline Comparison to Baseline Performance Data->Comparison to Baseline Emissions Data->Comparison to Baseline

Caption: Experimental workflow for evaluating this compound as a biofuel additive.

References

Application Note: Stereospecific Synthesis of trans-Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane (B1198618) rings are a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.[1][2] The rigid, three-membered ring can significantly influence a molecule's conformation and metabolic stability, making it a valuable component in drug design. The stereochemistry of substituents on the cyclopropane ring is often crucial for biological activity. This application note details a stereospecific method for the synthesis of trans-pentylcyclopropane, a representative trans-1,2-disubstituted cyclopropane, utilizing the Simmons-Smith reaction.

The Simmons-Smith reaction is a well-established and reliable method for the cyclopropanation of alkenes.[3][4][5] It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[3][6] A key feature of this reaction is its stereospecificity: the stereochemical configuration of the starting alkene is retained in the cyclopropane product.[3][4] Therefore, to synthesize trans-pentylcyclopropane, a trans-alkene is required as the starting material. This protocol will focus on the cyclopropanation of trans-1-heptene.

Principle and Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism where the methylene (B1212753) group from the organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) is transferred to the double bond of the alkene in a single step.[3][6] This concerted pathway ensures that the original stereochemistry of the alkene is preserved in the resulting cyclopropane.[3][4] For the synthesis of trans-pentylcyclopropane from trans-1-heptene, the pentyl group and the hydrogen atom on the double bond will remain in a trans configuration in the final product.

Several modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and yield. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example that often provides higher yields and better reproducibility.[2][4] The choice of solvent can also influence the reaction rate, with less basic solvents generally favoring a faster reaction.[2]

Experimental Protocol: Simmons-Smith Cyclopropanation of trans-1-Heptene

This protocol describes a general procedure for the synthesis of trans-pentylcyclopropane via the Simmons-Smith reaction.

Materials:

  • Zinc dust (activated)

  • Copper(I) chloride

  • trans-1-Heptene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., distillation or column chromatography)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust and a small amount of copper(I) chloride in anhydrous diethyl ether. The mixture is heated at reflux for 30 minutes to activate the zinc.

  • Formation of the Carbenoid: After cooling the zinc-copper couple to room temperature, a solution of diiodomethane in anhydrous diethyl ether is added dropwise. The mixture is stirred and gently heated to initiate the formation of the iodomethylzinc iodide carbenoid. The formation of the carbenoid is often indicated by a change in the appearance of the reaction mixture.

  • Cyclopropanation: A solution of trans-1-heptene in anhydrous diethyl ether is added to the freshly prepared carbenoid solution at room temperature. The reaction mixture is then stirred at reflux for several hours until the starting alkene is consumed (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove any remaining solids. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure trans-pentylcyclopropane.

Data Presentation

ReactantMolar EquivalentProductYield (%)Diastereomeric Ratio (trans:cis)Reference
trans-Stilbene1.0trans-1,2-Diphenylcyclopropane10-19>99:1[7]
Cyclohexene1.0NorcaraneHighN/A[4]
Bicyclic keto alcohol1.0Cyclopropanated derivative63>99:1 (directed)[2]

Note: The yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions. The data presented are illustrative examples from the literature for similar stereospecific cyclopropanation reactions.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products trans-1-Heptene trans-1-Heptene TS [Butterfly-type Transition State] trans-1-Heptene->TS + ICH₂ZnI Carbenoid ICH₂ZnI (Simmons-Smith Reagent) trans-Pentylcyclopropane trans-Pentylcyclopropane TS->trans-Pentylcyclopropane Concerted Methylene Transfer ZnI₂ ZnI₂ TS->ZnI₂

Caption: Simmons-Smith reaction mechanism for trans-pentylcyclopropane synthesis.

Experimental Workflow

Experimental_Workflow Start Start Zn_Cu_Couple Prepare Zinc-Copper Couple Start->Zn_Cu_Couple Carbenoid_Formation Form Iodomethylzinc Iodide Zn_Cu_Couple->Carbenoid_Formation + CH₂I₂ Add_Alkene Add trans-1-Heptene Carbenoid_Formation->Add_Alkene Reaction Reflux Reaction Mixture Add_Alkene->Reaction Quench Quench with NH₄Cl (aq) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Dry and Purify (Distillation/Chromatography) Workup->Purification Product trans-Pentylcyclopropane Purification->Product

Caption: Experimental workflow for the synthesis of trans-pentylcyclopropane.

Factors Influencing Stereoselectivity

Stereoselectivity_Factors Alkene_Stereochemistry Alkene Stereochemistry (cis or trans) Concerted_Mechanism Concerted Mechanism of Methylene Transfer Alkene_Stereochemistry->Concerted_Mechanism Determines Product_Stereochemistry Cyclopropane Stereochemistry (cis or trans) Concerted_Mechanism->Product_Stereochemistry Preserves Reaction_Outcome Stereochemical Outcome Product_Stereochemistry->Reaction_Outcome Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction_Outcome Influences Face Selectivity Directing_Groups Directing Groups (e.g., -OH) Directing_Groups->Reaction_Outcome Can Override Sterics

Caption: Key factors determining the stereochemical outcome of the Simmons-Smith reaction.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three robust and widely utilized methods in the enantioselective synthesis of chiral cyclopropane (B1198618) derivatives. The cyclopropane motif is a crucial structural element in numerous pharmaceuticals and biologically active compounds, and its stereocontrolled synthesis is of significant interest in medicinal chemistry and drug development. The following sections detail Dirhodium(II)-Catalyzed Cyclopropanation, Copper(I)-Bis(oxazoline) Catalyzed Cyclopropanation, and Organocatalytic Michael-Initiated Ring Closure (MIRC), offering comprehensive procedures and comparative data to aid in methodology selection and application.

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

Application Notes:

Dirhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes, yielding cyclopropanes.[1] The use of chiral dirhodium catalysts, particularly those with prolinate-derived ligands such as Rh₂(S-DOSP)₄, allows for excellent enantiocontrol in the cyclopropanation of a wide range of alkenes with donor/acceptor-substituted diazoacetates.[2][3] This method is characterized by its high efficiency, broad substrate scope, and the ability to achieve high turnover numbers.[4] The reaction generally proceeds under mild conditions and is tolerant of various functional groups. The choice of the specific dirhodium catalyst can be tuned to optimize enantioselectivity for different substrates. For instance, Rh₂(R-DOSP)₄ is often the catalyst of choice for intermolecular cyclopropanation of methyl aryldiazoacetates with styrene (B11656).[3]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve Rh₂(S-DOSP)₄ catalyst in anhydrous solvent (e.g., hexane) B Add alkene (e.g., styrene) A->B C Slowly add diazoacetate solution via syringe pump over several hours B->C D Stir at room temperature C->D E Concentrate reaction mixture in vacuo D->E F Purify by flash column chromatography E->F G Characterize product (NMR, HPLC) F->G

Caption: General workflow for Dirhodium(II)-catalyzed cyclopropanation.

Catalytic Cycle:

G catalyst Rh₂(L)₄ intermediate1 Rh₂(L)₄ • R'CHN₂ catalyst->intermediate1 + R'CHN₂ diazo R'CHN₂ alkene RCH=CHR product Chiral Cyclopropane product->catalyst Release intermediate2 Rh₂(L*)₄=CHR' (Rh-carbene) intermediate1->intermediate2 - N₂ N2 N₂ intermediate2->product + RCH=CHR

Caption: Catalytic cycle for Dirhodium(II)-catalyzed cyclopropanation.

Protocol: Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate [2]

  • Preparation: To a solution of Rh₂(S-DOSP)₄ (1 mol%) in anhydrous hexane (B92381), add styrene (10 equivalents).

  • Reaction: Slowly add a solution of methyl phenyldiazoacetate in hexane over 5 hours at room temperature (23 °C) using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral cyclopropane product.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

EntryAlkeneDiazoacetateYield (%)dr (trans:cis)ee (%) (trans)Reference
1StyreneMethyl phenyldiazoacetate62>95:590[2]
24-ChlorostyreneMethyl phenyldiazoacetate65>95:592[3]
34-MethylstyreneMethyl phenyldiazoacetate68>95:591[3]
42-VinylnaphthaleneMethyl phenyldiazoacetate72>95:594[3]
5StyreneMethyl 4-bromophenyldiazoacetate90>95:593[4]
6StyreneMethyl 2-naphthyldiazoacetate85>95:596[4]

Copper(I)-Bis(oxazoline) Catalyzed Asymmetric Cyclopropanation

Application Notes:

Copper complexes bearing chiral bis(oxazoline) (BOX) ligands are powerful catalysts for a variety of asymmetric transformations, including the cyclopropanation of alkenes with diazoacetates.[5][6] This method is particularly effective for the cyclopropanation of terminal olefins, such as styrene, and often provides good to excellent enantioselectivities. The catalyst is typically generated in situ from a copper(I) or copper(II) precursor and the chiral BOX ligand.[7] The reaction conditions are generally mild, and the catalyst loading can often be kept low. The steric and electronic properties of the BOX ligand can be modified to fine-tune the stereochemical outcome of the reaction.

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Mix Cu(I) salt (e.g., CuOTf) and BOX ligand in anhydrous solvent B Stir to form the chiral complex A->B C Add alkene (e.g., styrene) B->C D Slowly add diazoacetate solution over several hours C->D E Stir at specified temperature D->E F Filter through silica gel E->F G Concentrate filtrate F->G H Purify by chromatography G->H

Caption: General workflow for Copper(I)-BOX catalyzed cyclopropanation.

Catalytic Cycle:

G catalyst [Cu(I)(BOX)]⁺ intermediate1 [Cu(I)(BOX)(N₂CHCO₂R)]⁺ catalyst->intermediate1 + N₂CHCO₂R diazo N₂CHCO₂R alkene R'CH=CHR' product Chiral Cyclopropane product->catalyst Release intermediate2 [Cu(I)(BOX)(=CHCO₂R)]⁺ (Cu-carbene) intermediate1->intermediate2 - N₂ N2 N₂ intermediate2->product + R'CH=CHR'

Caption: Catalytic cycle for Copper(I)-BOX catalyzed cyclopropanation.

Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the catalyst in situ by adding the chiral bis(oxazoline) ligand (1.1 equivalents relative to copper) to a suspension of copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex [Cu(OTf)(C₆H₆)₀.₅] in anhydrous methylene (B1212753) chloride. Stir the mixture for 30 minutes.

  • Reaction Setup: To the catalyst solution, add styrene (5.5 equivalents relative to the diazo compound).

  • Reaction: Add a solution of ethyl diazoacetate in methylene chloride dropwise over a period of 1 hour.

  • Monitoring and Work-up: After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC. Once the reaction is complete, filter the mixture through a short pad of silica gel and concentrate the filtrate.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield, dr, and ee by GC or chiral HPLC.

Data Presentation:

EntryAlkeneLigandYield (%)dr (trans:cis)ee (%) (trans)Reference
1StyrenePhenyl-BOX7570:3085[5]
2Styrenetert-Butyl-BOX8288:1296[5]
31-Octenetert-Butyl-BOX7085:1592[6]
4AcrylonitrilePhenyl-BOX6560:4078[6]
5Methyl acrylatetert-Butyl-BOX7890:1094[6]
6StyreneAza-bis(oxazoline)7075:2590[7]

Organocatalytic Michael-Initiated Ring Closure (MIRC)

Application Notes:

Organocatalytic Michael-Initiated Ring Closure (MIRC) is a powerful strategy for the enantioselective synthesis of highly functionalized cyclopropanes.[8] This method typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a nucleophile containing a leaving group, such as a bromomalonate.[9] Chiral secondary amines, particularly diarylprolinol silyl (B83357) ethers, are effective catalysts for this transformation.[9] The reaction proceeds through a cascade sequence of a Michael addition followed by an intramolecular alkylation.[10] This approach allows for the construction of multiple stereocenters, including a quaternary carbon center, in a single operation with high diastereo- and enantioselectivity.[9]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve chiral amine catalyst and base in solvent B Add α,β-unsaturated aldehyde A->B C Add bromomalonate B->C D Stir at specified temperature C->D E Monitor reaction by TLC D->E F Quench the reaction E->F G Extract with organic solvent F->G H Purify by chromatography G->H

Caption: General workflow for Organocatalytic MIRC.

Catalytic Cycle:

G catalyst Chiral Amine iminium Iminium Ion catalyst->iminium + Enal, - H₂O enal α,β-Unsaturated Aldehyde bromomalonate BrCH(CO₂R)₂ product Chiral Cyclopropane product->catalyst Hydrolysis michael_adduct Michael Adduct iminium->michael_adduct + Bromomalonate (Michael Addition) enamine Enamine Intermediate enamine->product Intramolecular Alkylation, - Br⁻ michael_adduct->enamine base Base

Caption: Catalytic cycle for Organocatalytic MIRC.

Protocol: Enantioselective Cyclopropanation of Cinnamaldehyde (B126680) with Dimethyl Bromomalonate [9]

  • Reaction Setup: To a solution of diphenylprolinol TMS ether catalyst (20 mol%) and 2,6-lutidine (1.1 equivalents) in chloroform, add cinnamaldehyde (1.0 equivalent).

  • Reaction: Add dimethyl bromomalonate (1.2 equivalents) and stir the mixture at room temperature.

  • Monitoring: Follow the progress of the reaction by TLC analysis.

  • Work-up: After completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

  • Analysis: Characterize the product and determine the yield, dr, and ee by NMR and chiral HPLC.

Data Presentation:

Entryα,β-Unsaturated AldehydeBromomalonateYield (%)dree (%)Reference
1CinnamaldehydeDimethyl bromomalonate92>30:196[9]
24-ChlorocinnamaldehydeDiethyl bromomalonate90>30:195[9]
34-MethoxycinnamaldehydeDi-tert-butyl bromomalonate88>30:197[9]
42-FurylacroleinDimethyl bromomalonate85>30:194[9]
5CrotonaldehydeDiethyl bromomalonate80>20:192[9]
63-Methyl-2-butenalDimethyl bromomalonate75>20:190[9]

References

Application Notes and Protocols: Reaction of Pentylcyclopropane with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopropane, an alkyl-substituted cyclopropane (B1198618), possesses a strained three-membered ring that exhibits unique reactivity towards electrophiles. Unlike simple alkanes, the C-C bonds in the cyclopropane ring have significant p-character, allowing them to behave somewhat like the π-bond of an alkene.[1] This characteristic enables this compound to undergo ring-opening addition reactions with various electrophilic reagents. Understanding these reactions is crucial for the strategic incorporation of cyclopropane motifs into complex molecules and for the development of novel synthetic methodologies in drug discovery.

These notes detail the expected reactivity of this compound with common electrophiles, including reaction mechanisms, predicted products, and general experimental protocols. Due to the limited availability of specific data for this compound, the information provided is based on the well-established principles of electrophilic reactions with other alkylcyclopropanes.[2]

Reaction with Hydrogen Halides (e.g., HBr)

The reaction of this compound with hydrogen halides like HBr proceeds via an electrophilic addition mechanism that leads to the opening of the cyclopropane ring. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton will add to the cyclopropane carbon that results in the formation of the most stable carbocation intermediate.[3]

In the case of this compound, the initial protonation can occur at either C1 or C2 of the cyclopropane ring. Protonation at C1 leads to a secondary carbocation, while protonation at C2 would lead to a less stable primary carbocation. Therefore, the reaction is expected to proceed through the more stable secondary carbocation, leading to the formation of 2-bromo-1-cyclopropylpentane as the major product. However, the reaction can be complex, as the carbocation intermediate can also undergo rearrangements or elimination to form alkenes, which can then react further with HBr.[2]

Predicted Products:

ElectrophileMajor ProductMinor/Side Products
HBr (in the dark)2-Bromo-1-cyclopropylpentane1-Bromo-1-cyclopropylpentane, rearranged brominated alkanes, di- and tri-brominated products

General Signaling Pathway for Hydrobromination

hydrobromination This compound This compound Carbocation Secondary Carbocation Intermediate This compound->Carbocation + H+ HBr HBr HBr->Carbocation Product 2-Bromo-1-cyclopropylpentane (Major Product) Carbocation->Product + Br- Bromide Br- Bromide->Product

Caption: Electrophilic addition of HBr to this compound.

Reaction with Halogens (e.g., Br₂)

The reaction of alkylcyclopropanes with bromine in the dark is generally slow and can produce a complex mixture of products, including mono-, di-, and tri-brominated alkanes.[2] The reaction is believed to proceed through a carbocation or bromonium ion intermediate, which can undergo rearrangement and further reaction.

In contrast, the photochemical (radical chain) bromination of alkylcyclopropanes is a much cleaner and more rapid reaction, typically yielding 1,3-dibromoalkanes as the exclusive products.[2][4] For this compound, this would result in the opening of the cyclopropane ring to form 1,3-dibromo-2-pentylpropane.

Predicted Products:

ElectrophileConditionsMajor Product
Br₂Dark, no catalystComplex mixture of brominated alkanes
Br₂UV light1,3-Dibromo-2-pentylpropane

General Signaling Pathway for Photobromination

photobromination This compound This compound Cyclopropyl_Radical Cyclopropylcarbinyl Radical Intermediate This compound->Cyclopropyl_Radical + Br• Br2_hv Br₂ / hv Bromine_Radical Br• Br2_hv->Bromine_Radical Ring_Opened_Radical Ring-Opened Radical Intermediate Cyclopropyl_Radical->Ring_Opened_Radical Ring Opening Product 1,3-Dibromo-2-pentylpropane Ring_Opened_Radical->Product + Br₂

Caption: Radical chain mechanism for photobromination.

Experimental Protocols

The following are general protocols for the reaction of alkylcyclopropanes with electrophiles. These should be considered as starting points and may require optimization for the specific case of this compound.

Protocol 1: General Procedure for Hydrobromination of an Alkylcyclopropane

Materials:

  • Alkylcyclopropane (e.g., this compound) (1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a gas inlet, dissolve the alkylcyclopropane (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Photobromination of an Alkylcyclopropane

Materials:

  • Alkylcyclopropane (e.g., this compound) (1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)

  • Bromine (Br₂) (1.0 equiv)

  • UV lamp (e.g., 1000-W Hg lamp)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for photochemical reactions

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the alkylcyclopropane (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C or room temperature).

  • Slowly add bromine (1.0 equiv) to the solution.

  • Irradiate the reaction mixture with a UV lamp. Monitor the disappearance of the bromine color.

  • Upon completion (disappearance of the red-brown color), wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent cool Cool to Desired Temperature start->cool add_electrophile Add Electrophile (e.g., HBr or Br₂ + hv) cool->add_electrophile monitor Monitor Reaction (TLC/GC) add_electrophile->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Distillation) dry->purify

Caption: General workflow for electrophilic reactions of this compound.

Conclusion

The reaction of this compound with electrophiles provides a pathway to functionalized acyclic compounds through ring-opening. The course of these reactions is highly dependent on the choice of electrophile and the reaction conditions. While ionic pathways with reagents like HBr can lead to a mixture of products due to carbocation intermediates, radical pathways, such as photobromination, offer a cleaner route to specific 1,3-disubstituted products. The provided protocols offer a foundation for the experimental exploration of these transformations, which are of significant interest in synthetic and medicinal chemistry. Further optimization and detailed product analysis will be necessary to fully characterize the reactivity of this compound.

References

Application Notes and Protocols: Ring-Opening Reactions of Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), represents a class of non-activated cyclopropanes that are challenging yet valuable substrates in organic synthesis. The inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for ring-opening reactions, offering a pathway to linear, functionalized C8 skeletons. Unlike their donor-acceptor counterparts, non-activated cyclopropanes require specific and often forcing conditions to undergo C-C bond cleavage. This document outlines key methodologies for the ring-opening of this compound, focusing on acid-catalyzed and thermal methods. The protocols provided are based on established procedures for structurally related non-activated cyclopropanes and are intended to serve as a starting point for reaction optimization and methodology development.

Key Applications in Drug Development

The functionalized octane (B31449) derivatives generated from the ring-opening of this compound can serve as versatile building blocks in medicinal chemistry. The ability to introduce diverse functionalities at specific positions of the octane chain allows for the synthesis of novel pharmacophores and the modification of existing drug candidates to improve their pharmacokinetic and pharmacodynamic properties.

Method 1: Brønsted Acid-Catalyzed Hydroarylation

This method describes the ring-opening of a mono-substituted cyclopropane, such as this compound, and subsequent intermolecular C-C bond formation with an aromatic nucleophile. The use of a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP) is crucial for promoting the reaction with non-activated cyclopropanes.

Reaction Principle

The reaction is initiated by the protonation of the cyclopropane ring by a strong Brønsted acid, such as triflic acid (TfOH), facilitated by the stabilizing effect of the HFIP solvent. This leads to the formation of a secondary carbocation intermediate, which is then trapped by an electron-rich aromatic nucleophile in a Friedel-Crafts-type reaction. The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation. For this compound, cleavage of the more substituted C-C bond is generally favored, leading to the formation of a secondary carbocation at the carbon atom that was part of the ring and bonded to the pentyl group.

Experimental Protocol

Materials:

  • This compound

  • Anisole (or other electron-rich arene)

  • Triflic acid (TfOH)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arene nucleophile (e.g., anisole, 1.2 mmol, 1.2 equiv).

  • Add anhydrous HFIP (0.2 M solution concentration relative to this compound).

  • Stir the mixture at room temperature for 5 minutes.

  • Carefully add triflic acid (0.1 mmol, 0.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation
EntryCyclopropane SubstrateArene NucleophileProduct(s)Yield (%)
1This compoundAnisole1-(4-methoxyphenyl)-1-propyloctane / 2-(4-methoxyphenyl)octane75
2This compound1,3,5-Trimethoxybenzene1-(2,4,6-trimethoxyphenyl)-1-propyloctane / 2-(2,4,6-trimethoxyphenyl)octane85
3This compoundIndole3-(octan-2-yl)-1H-indole60

Note: Yields are hypothetical and for illustrative purposes, based on similar reactions with other mono-substituted cyclopropanes. The product ratio will depend on the relative stability of the possible carbocation intermediates.

Visualization

// Nodes start [label="this compound"]; intermediate1 [label="Protonated Cyclopropane"]; intermediate2 [label="Secondary Carbocation"]; arene [label="Arene (Ar-H)"]; product [label="Ring-Opened Product\n(Functionalized Octane)"]; catalyst_in [label="TfOH"]; catalyst_out [label="TfOH"];

// Edges start -> intermediate1 [label="+ H⁺", fontcolor="#EA4335"]; intermediate1 -> intermediate2 [label="Ring Opening", fontcolor="#34A853"]; {intermediate2 arene} -> product [label="Nucleophilic Attack", fontcolor="#FBBC05"]; catalyst_in -> start [style=invis]; product -> catalyst_out [style=invis]; } .

Caption: Brønsted acid-catalyzed hydroarylation of this compound.

Method 2: Thermal Rearrangement

Thermal isomerization of alkylcyclopropanes can lead to the formation of corresponding alkenes. This reaction typically requires high temperatures and proceeds through a diradical intermediate. The regioselectivity of the double bond formation is dependent on the stability of the resulting alkene.

Reaction Principle

At elevated temperatures, the strained C-C bonds of the cyclopropane ring can undergo homolytic cleavage to form a 1,3-diradical intermediate. This diradical can then undergo intramolecular hydrogen atom transfer to form a more stable alkene. For this compound, this rearrangement can lead to a mixture of octene isomers.

Experimental Protocol

Materials:

  • This compound

  • High-temperature reaction vessel (e.g., sealed quartz tube or flow reactor)

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Place a known amount of this compound into a high-temperature reaction vessel.

  • Purge the vessel with an inert gas to remove any oxygen.

  • Seal the vessel (if using a sealed tube) or establish a continuous flow of inert gas (if using a flow reactor).

  • Heat the reaction vessel to the desired temperature (typically in the range of 400-500 °C).

  • Maintain the temperature for a specified reaction time.

  • Cool the reaction vessel to room temperature.

  • Carefully collect the product mixture.

  • Analyze the product mixture by GC to determine the composition and yield of the octene isomers.

Data Presentation
EntryTemperature (°C)Reaction Time (h)Major Product(s)Conversion (%)
14002Mixture of octenes30
24501Mixture of octenes65
35000.5Mixture of octenes85

Note: Data is illustrative. Actual conversion and product distribution will depend on the specific reaction conditions.

Visualization

// Nodes start [label="this compound"]; intermediate [label="1,3-Diradical"]; product [label="Mixture of Octenes"]; heat [label="Δ", fontcolor="#EA4335"];

// Edges start -> intermediate [label="Homolytic Cleavage", fontcolor="#34A853"]; intermediate -> product [label="H-atom Transfer", fontcolor="#FBBC05"]; heat -> start [style=invis]; } .

Caption: Thermal rearrangement of this compound to octenes.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the workup and purification of the ring-opening reactions of this compound.

// Nodes reaction [label="Reaction Mixture"]; quench [label="Quenching\n(e.g., sat. NaHCO₃)"]; extraction [label="Extraction\n(e.g., DCM)"]; drying [label="Drying\n(e.g., MgSO₄)"]; filtration [label="Filtration"]; concentration [label="Concentration\n(Rotary Evaporation)"]; purification [label="Purification\n(Column Chromatography)"]; product [label="Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reaction -> quench; quench -> extraction; extraction -> drying; drying -> filtration; filtration -> concentration; concentration -> purification; purification -> product; } .

Caption: General experimental workup and purification workflow.

Application Notes: Synthesis and Evaluation of 2-Heptylcyclopropane-1-carboxylic Acid (2CP) as a Stable Analogue of a Natural Anti-Biofilm Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the exploration of novel antimicrobial strategies. One promising avenue is the development of analogues of natural signaling molecules that can disrupt bacterial communication and coordination, such as quorum sensing.[1] This document provides detailed protocols for the synthesis and biological evaluation of 2-heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analogue of the natural bacterial signaling molecule cis-2-decenoic acid (C2DA).[2][3]

The incorporation of a cyclopropane (B1198618) ring in place of the cis-double bond in C2DA "locks" the molecule in its active conformation, preventing isomerization to the less active trans-isomer.[2] This enhanced stability, coupled with potent anti-biofilm activity, makes 2CP a compelling candidate for further investigation in the development of new therapeutics to combat biofilm-related infections.[3] These notes detail the multi-step synthesis of 2CP and provide protocols for assessing its efficacy in biofilm dispersal and inhibition against both Gram-positive and Gram-negative bacteria.

Data Presentation

The anti-biofilm activity of 2-heptylcyclopropane-1-carboxylic acid (2CP) was evaluated against Staphylococcus aureus and Pseudomonas aeruginosa. The following tables summarize the quantitative data on biofilm dispersal and the synergistic effects of 2CP with conventional antibiotics.

Table 1: Biofilm Dispersal Activity of 2CP and Analogues

CompoundConcentration (µg/mL)S. aureus Biofilm Dispersal (%)P. aeruginosa Biofilm Dispersal (%)
2CP 125~100%~60%
C2DA 125~25%~40%
T2DA 125No significant dispersal~40%
Data extracted from studies on the comparative efficacy of 2CP and its natural analogues.[3][4]

Table 2: Synergistic Activity of 2CP with Antibiotics against S. aureus

Antibiotic2CP Concentration (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)Interpretation
TobramycinVaried>20.31Synergistic
TetracyclineVaried>2AdditiveAdditive
LevofloxacinVaried>2AdditiveAdditive
This table illustrates the ability of 2CP to enhance the efficacy of common antibiotics against S. aureus.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Heptylcyclopropane-1-carboxylic Acid (2CP)

This synthesis is a three-step process starting from dec-2-yn-1-ol. The workflow is designed to first create the cis-alkene, followed by cyclopropanation, and finally oxidation to the carboxylic acid.

Step 1: Lindlar Reduction of Dec-2-yn-1-ol to (Z)-Dec-2-en-1-ol

  • Reaction Setup: In a round-bottom flask, dissolve dec-2-yn-1-ol in hexane.

  • Catalyst Addition: Add Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material and prevent over-reduction to the alkane.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite pad with hexane.

  • Purification: Concentrate the filtrate under reduced pressure to yield (Z)-dec-2-en-1-ol. The product can be purified further by column chromatography if necessary.

Step 2: Simmons-Smith Cyclopropanation of (Z)-Dec-2-en-1-ol

  • Reagent Preparation: In a separate dry, nitrogen-flushed flask, prepare the Simmons-Smith reagent by adding diiodomethane (B129776) (CH₂I₂) to a suspension of zinc-copper couple (Zn-Cu) in anhydrous diethyl ether. Stir the mixture at room temperature.[2]

  • Reaction Setup: Cool the Simmons-Smith reagent mixture in an ice bath.

  • Substrate Addition: Add a solution of (Z)-dec-2-en-1-ol (from Step 1) in diethyl ether dropwise to the cold Simmons-Smith reagent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-heptylcyclopropyl-1-methanol, can be purified by column chromatography.

Step 3: Jones Oxidation of 2-Heptylcyclopropyl-1-methanol to 2-Heptylcyclopropane-1-carboxylic Acid (2CP)

  • Reaction Setup: Dissolve 2-heptylcyclopropyl-1-methanol (from Step 2) in acetone (B3395972) and cool the solution in an ice bath.

  • Oxidant Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. A color change from orange-brown to green will be observed. Maintain the temperature at 0°C during the addition.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for a few hours.[2]

  • Quenching: Quench the excess oxidant by adding isopropanol (B130326) until the solution remains green.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 2-heptylcyclopropane-1-carboxylic acid (2CP). Further purification can be achieved by column chromatography.[5]

Protocol 2: Biofilm Dispersal Assay

This assay assesses the ability of 2CP to disperse pre-formed bacterial biofilms.

  • Biofilm Growth: In a 96-well microtiter plate, inoculate each well with a bacterial suspension (e.g., S. aureus or P. aeruginosa). Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Compound Addition: After incubation, carefully remove the planktonic cells and gently wash the wells with a sterile buffer. Add fresh growth medium containing various concentrations of 2CP to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for biofilm dispersal.

  • Quantification: After the dispersal period, discard the medium and quantify the remaining biofilm mass using a crystal violet staining method. This involves staining the biofilm, washing away excess stain, and then solubilizing the bound stain for spectrophotometric measurement.

  • Analysis: Calculate the percentage of biofilm dispersal relative to an untreated control.[1]

Protocol 3: Biofilm Inhibition Assay

This assay evaluates the capacity of 2CP to prevent the formation of new biofilms.

  • Assay Setup: In a 96-well microtiter plate, add a bacterial suspension to each well.

  • Compound Addition: Simultaneously, add various concentrations of 2CP to the wells.

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm growth in the presence of the compound.

  • Quantification: After incubation, discard the planktonic cells and quantify the biofilm mass using the crystal violet staining method as described in the dispersal assay.

  • Analysis: Determine the minimum biofilm inhibitory concentration (MBIC), which is the lowest concentration of 2CP that prevents biofilm formation.[6]

Visualizations

G cluster_synthesis Synthesis of 2-Heptylcyclopropane-1-carboxylic Acid (2CP) start Dec-2-yn-1-ol step1 Lindlar Reduction (H₂, Lindlar Catalyst) start->step1 intermediate1 (Z)-Dec-2-en-1-ol step1->intermediate1 step2 Simmons-Smith Cyclopropanation (CH₂I₂, Zn-Cu) intermediate1->step2 intermediate2 2-Heptylcyclopropyl-1-methanol step2->intermediate2 step3 Jones Oxidation (CrO₃, H₂SO₄, Acetone) intermediate2->step3 end 2-Heptylcyclopropane-1-carboxylic Acid (2CP) step3->end

Caption: Synthetic workflow for 2-heptylcyclopropane-1-carboxylic acid (2CP).

G cluster_pathway Proposed Anti-Biofilm Signaling Pathway of 2CP 2CP 2CP BacterialCell Bacterial Cell Membrane 2CP->BacterialCell QS_System Quorum Sensing (QS) Signaling Cascade BacterialCell->QS_System Interference Biofilm_Formation Biofilm Formation Genes (e.g., matrix production) QS_System->Biofilm_Formation Biofilm_Dispersal Biofilm Dispersal Genes (e.g., matrix degradation enzymes) QS_System->Biofilm_Dispersal Inhibition Inhibition Activation Activation

Caption: Proposed mechanism of 2CP's anti-biofilm activity.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of various cyclopropane (B1198618) derivatives using High-Performance Liquid Chromatography (HPLC). The protocols cover achiral and chiral separations, offering guidance for quantitative analysis and method development.

Achiral Analysis of Simple Cyclopropane Carboxylic Acids

Simple cyclopropane derivatives, such as cyclopropanecarboxylic acid, are important building blocks in the synthesis of pharmaceuticals and agrochemicals. Reversed-phase HPLC is a common technique for their analysis.

Data Presentation: HPLC of Cyclopropanecarboxylic Acid
AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
Cyclopropanecarboxylic AcidPrimesep B (4.6 x 150 mm, 5 µm)5% Acetonitrile (B52724) / 95% Water with 0.1% H₂SO₄1.0UV, 210 nmNot Specified[1]
Cyclopropanecarboxylic AcidNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedUVNot Specified[2]
Experimental Protocol: Analysis of Cyclopropanecarboxylic Acid

This protocol is based on the method described for the Primesep B column.[1]

Objective: To quantify cyclopropanecarboxylic acid in a sample.

Materials:

  • HPLC system with UV detector

  • Primesep B column (4.6 x 150 mm, 5 µm, 100 Å)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), concentrated

  • Cyclopropanecarboxylic acid standard

  • Sample containing cyclopropanecarboxylic acid

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of concentrated H₂SO₄ to 1 L of deionized water.

    • The mobile phase is a mixture of 5% acetonitrile and 95% aqueous H₂SO₄ solution. Prepare the required volume by mixing the two components. For example, to prepare 1 L of mobile phase, mix 50 mL of acetonitrile with 950 mL of the 0.1% H₂SO₄ solution.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of cyclopropanecarboxylic acid (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an estimated concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Primesep B, 4.6 x 150 mm, 5 µm, 100 Å

    • Mobile Phase: 5% Acetonitrile / 95% Water with 0.1% H₂SO₄

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the cyclopropanecarboxylic acid peak based on the retention time of the standard.

    • Quantify the amount of cyclopropanecarboxylic acid in the sample using the calibration curve.

Chiral Separation of Cyclopropane Derivatives

Many cyclopropane-containing molecules are chiral, and their enantiomers can exhibit different biological activities. Chiral HPLC is essential for separating and quantifying these enantiomers, particularly in the pharmaceutical industry. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds.

Data Presentation: Chiral HPLC of Cyclopropane Derivatives
AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)
2-Methylcyclopropane-1-carbaldehyde EnantiomersPolysaccharide-based CSP (e.g., cellulose (B213188) or amylose)n-Hexane/Ethanol (90:10, v/v)1.0UV, 210 nmNot SpecifiedNot Specified
trans-1,2-disubstituted cyclopropane enantiomersChiralcel OD or Chiralcel OJHexane (B92381)/2-propanol mixturesNot SpecifiedNot SpecifiedDependent on substituentsDependent on substituents
Experimental Protocol: Chiral Method Development for a Racemic Cyclopropane Derivative

This protocol outlines a generic screening strategy to identify a suitable chiral stationary phase and mobile phase combination.

Objective: To develop an HPLC method for the enantioselective separation of a racemic cyclopropane derivative.

Materials:

  • HPLC system with a UV detector (or other suitable detector)

  • A selection of polysaccharide-based chiral columns (e.g., cellulose-based and amylose-based)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Racemic sample of the cyclopropane derivative

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the racemic cyclopropane derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Columns: Screen at least one cellulose-based and one amylose-based CSP.

    • Mobile Phases:

      • Normal Phase A: n-Hexane/Isopropanol (90:10, v/v)

      • Normal Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm I.D. columns)

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (determined by a UV scan of the analyte, e.g., 210 nm).

    • Injection Volume: 5-10 µL

  • Method Optimization:

    • If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • Adjust the flow rate to improve resolution or reduce analysis time.

    • Vary the column temperature to assess its effect on selectivity and resolution.

  • Data Analysis:

    • Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation is typically achieved when Rs ≥ 1.5.

    • Calculate the selectivity factor (α).

    • Once a suitable method is developed, it can be validated for parameters such as linearity, accuracy, precision, and robustness.

Analysis of Cyclopropane Fatty Acids (CPFAs)

CPFAs are found in bacterial lipids and can be analyzed by HPLC, often after conversion to their methyl esters (FAMEs).

Data Presentation: HPLC of Fatty Acid Methyl Esters (FAMEs)

While specific data for cyclopropane FAMEs is limited in the provided search results, the following table presents general conditions for FAME analysis that can be adapted.

AnalytesColumnMobile PhaseFlow Rate (mL/min)Detection
C8 to C18 saturated and unsaturated FAMEsSUPELCOSIL LC-18Acetonitrile/Acetone (59:41, v/v)1.0Not Specified[3]
FAMEs in biodieselNot SpecifiedAcetonitrile (isocratic)1.0UV, 205 nm[4]
Experimental Protocol: Analysis of Cyclopropane Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general procedure for the analysis of FAMEs, which can be adapted for CPFAs.

Objective: To analyze the composition of cyclopropane fatty acid methyl esters in a lipid sample.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., SUPELCOSIL LC-18)

  • Acetonitrile (HPLC grade)

  • Acetone (HPLC grade)

  • Lipid extract containing CPFAs

  • Reagents for methylation (e.g., BF₃ in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation (Derivatization to FAMEs):

    • Start with a lipid extract of the sample.

    • Saponify the lipids with a methanolic base (e.g., 0.5 M NaOH in methanol) by heating.

    • Methylate the resulting fatty acid salts using an acid catalyst such as 14% BF₃ in methanol, followed by heating.

    • Extract the FAMEs into an organic solvent like hexane.

    • Wash the hexane extract with a saturated NaCl solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Evaporate the solvent and redissolve the FAMEs in the HPLC mobile phase.

  • HPLC Conditions (based on SUPELCOSIL LC-18 method): [3]

    • Column: SUPELCOSIL LC-18

    • Mobile Phase: Acetonitrile/Acetone (59:41, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV (e.g., 205 nm)

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 40 °C)[4]

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject standards of known FAMEs to determine their retention times.

    • Inject the sample and identify the peaks corresponding to different FAMEs.

    • Quantification can be performed using an internal or external standard method.

Visualizations

Experimental Workflow for HPLC Analysis

G General Experimental Workflow for HPLC Analysis of Cyclopropane Derivatives cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Derivatization Derivatization (if needed, e.g., FAMEs) Extraction->Derivatization Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (e.g., UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the HPLC analysis of cyclopropane derivatives.

Principles of Chiral Separation of Cyclopropane Enantiomers

G Principle of Chiral Separation on a Polysaccharide-based CSP cluster_enantiomers Racemic Cyclopropane Mixture CSP {Chiral Stationary Phase (CSP)|Polysaccharide Backbone with Chiral Grooves} InteractionR Stronger Interaction (e.g., H-bonding, π-π stacking, steric hindrance) InteractionS Weaker Interaction EnantiomerR R-Enantiomer EnantiomerR->CSP Interaction EnantiomerR->InteractionR EnantiomerS S-Enantiomer EnantiomerS->CSP Interaction EnantiomerS->InteractionS Elution Differential Elution InteractionR->Elution Longer Retention Time InteractionS->Elution Shorter Retention Time PeakS Early Eluting Peak (S-Enantiomer) Elution->PeakS PeakR Late Eluting Peak (R-Enantiomer) Elution->PeakR

Caption: Chiral recognition mechanism leading to the separation of cyclopropane enantiomers.

References

Application Notes and Protocols for Catalytic Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various catalytic cyclopropanation reactions, a cornerstone transformation in organic synthesis for the formation of three-membered carbocyclic rings. Cyclopropanes are significant structural motifs in medicinal chemistry, enhancing potency and metabolic stability in drug candidates.[1] The following sections detail experimental setups for diastereoselective and enantioselective cyclopropanation reactions, offering insights into catalyst selection, reaction conditions, and expected outcomes.

Diastereoselective Cyclopropanation

Diastereoselective cyclopropanation reactions are crucial for controlling the relative stereochemistry of the resulting cyclopropane (B1198618) ring. Various methods have been developed, often employing specific catalysts or reaction conditions to favor the formation of one diastereomer over another.

Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This protocol outlines a common method for the cyclopropanation of an alkene using a rhodium catalyst and a diazo compound.[2]

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate (B1210297) dimer (0.01 mmol).

  • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL) to dissolve the catalyst.

  • To the catalyst solution, add styrene (2.0 mmol).

  • The solution of ethyl diazoacetate (EDA) is then added, typically dropwise or via syringe pump, to control the rate of reaction and minimize side reactions.

  • The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography.

CatalystAlkeneDiazo CompoundSolventYieldDiastereomeric Ratio (d.r.)Reference
Rh₂(OAc)₄StyreneEthyl DiazoacetateCH₂Cl₂HighVaries[2]
Diastereoselective Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a carbenoid species. The hydroxyl group in an allylic alcohol can direct the cyclopropanation, leading to high diastereoselectivity.[2]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve (E)-cinnamyl alcohol in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath.

  • Slowly add a solution of diethylzinc (B1219324) (Et₂Zn) in hexanes.

  • Add diiodomethane (B129776) (CH₂I₂) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

SubstrateReagentsSolventYieldDiastereomeric Ratio (d.r.)Reference
(E)-Cinnamyl AlcoholEt₂Zn, CH₂I₂CH₂Cl₂HighHigh[2]

Enantioselective Cyclopropanation

The synthesis of enantiomerically pure cyclopropanes is of high importance in drug development. This is typically achieved using chiral catalysts that can differentiate between enantiotopic faces of the alkene or prochiral carbenes.

Ru(II)–Pheox Catalyzed Asymmetric Cyclopropanation

Ruthenium(II)-Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a wide variety of olefins, including electron-deficient ones.[3]

Experimental Protocol:

  • A chiral Ru(II)–Pheox complex is synthesized from commercially available benzoyl chloride and amino alcohols.[3]

  • In a dry reaction vessel under an inert atmosphere, the Ru(II)–Pheox catalyst is dissolved in a suitable anhydrous solvent.

  • The olefin substrate is added to the catalyst solution.

  • The diazoacetate derivative is then introduced slowly to the reaction mixture.

  • The reaction is stirred at the optimal temperature for a set period.

  • Work-up and purification are performed to isolate the optically active cyclopropane product.

CatalystOlefin TypeDiazo CompoundYieldEnantiomeric Excess (e.e.)Reference
Ru(II)–PheoxElectron-rich and electron-deficientFunctionalized diazoacetatesHighExcellent[3]
Cobalt-Catalyzed Asymmetric Cyclopropanation with Nonstabilized Carbenes

A recent development involves the use of cobalt catalysts for the asymmetric cyclopropanation using gem-dichloroalkanes as precursors for nonstabilized carbenes, avoiding the handling of potentially explosive diazoalkanes.[4]

Experimental Protocol:

  • A cobalt catalyst and a chiral ligand are combined in a reaction vessel under an inert atmosphere.

  • The alkene substrate and the gem-dichloroalkane are added.

  • A reducing agent is typically required to generate the active catalytic species.

  • The reaction is stirred under optimized conditions of temperature and time.

  • Standard work-up and purification procedures are followed to isolate the enantioenriched cyclopropane.

Catalyst SystemAlkene ScopeCarbene PrecursorEnantioselectivityReference
Cobalt/Chiral LigandMonosubstituted, 1,1-disubstituted, internalgem-dichloroalkanesHigh[4]

Experimental Workflow and Logic

The general workflow for a catalytic cyclopropanation reaction can be visualized as a sequence of steps starting from reagent preparation to the final purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Alkene, Carbene Precursor) setup Assemble Reaction (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst Solution catalyst->setup addition Slow Addition of Carbene Precursor setup->addition stirring Stirring and Monitoring (TLC/GC) addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize chiral_analysis Chiral Analysis (HPLC/GC) characterize->chiral_analysis

Caption: General experimental workflow for catalytic cyclopropanation.

Signaling Pathway Analogy in Catalysis

While not a biological signaling pathway, the catalytic cycle can be conceptually illustrated in a similar manner, showing the regeneration of the catalyst.

catalytic_cycle catalyst Metal Catalyst carbene Metal Carbene Intermediate catalyst->carbene + Diazo Compound carbene->catalyst + Alkene product Cyclopropane Product carbene->product + Alkene n2 N₂ carbene->n2 - N₂ alkene Alkene diazo Diazo Compound

Caption: Conceptual catalytic cycle for cyclopropanation.

Concluding Remarks

The choice of experimental setup for catalytic cyclopropanation depends heavily on the desired stereochemical outcome (diastereoselectivity vs. enantioselectivity), the nature of the substrates, and safety considerations (e.g., handling of diazo compounds). The protocols provided herein serve as a starting point for researchers to develop and optimize their specific cyclopropanation reactions. For more complex substrates or large-scale synthesis, further optimization of catalyst loading, reaction time, and temperature may be necessary.[5][6]

References

Application Notes and Protocols for the Derivatization of Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of pentylcyclopropane. The cyclopropane (B1198618) motif is a valuable structural component in medicinal chemistry, known for imparting unique conformational constraints and metabolic stability to drug candidates.[1][2] These protocols describe key derivatization strategies to introduce versatile functional groups onto the this compound scaffold, enabling its use in the synthesis of novel chemical entities for drug discovery and development.

Introduction

The cyclopropane ring, a three-membered carbocycle, offers distinct structural and electronic properties that are attractive for the design of new therapeutic agents.[3][4] When functionalized with a pentyl group, the resulting scaffold provides a balance of lipophilicity and conformational rigidity. The derivatization of this compound is a key step in harnessing its potential for creating diverse molecular libraries. The primary strategies for derivatization involve functionalization of the cyclopropane ring or the pentyl chain. This document focuses on the introduction of key functional groups that serve as handles for further synthetic transformations.

Key Derivatization Strategies

The protocols outlined below detail two primary derivatization pathways for this compound:

  • Carboxylation: Introduction of a carboxylic acid group to the cyclopropane ring, providing a versatile precursor for amides, esters, and other functionalities.[3][5]

  • Bromination: Installation of a bromine atom, which can be used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[3]

These strategies are foundational for the elaboration of the this compound core into more complex molecules.

Data Presentation

The following table summarizes representative yields for the synthesis of the starting material and its subsequent derivatization. Note that the data for derivatization reactions are adapted from protocols for the closely related heptylcyclopropane and may require optimization for this compound.[3]

Reaction Starting Material Product Representative Yield (%) Reference
Simmons-Smith Cyclopropanation1-Heptene (B165124)This compound70-80 (estimated)Analogous to[3]
CarboxylationThis compound2-Pentylcyclopropane-1-carboxylic acid60-70 (adapted)[3]
Bromination2-Pentylcyclopropane-1-carboxylic acid1-Bromo-2-pentylcyclopropane50-60 (adapted)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Cyclopropanation

This protocol describes the synthesis of the this compound starting material from 1-heptene using the Simmons-Smith reaction.

Reaction Scheme:

Materials:

Procedure:

  • To a stirred suspension of zinc-copper couple (1.5 eq) in anhydrous diethyl ether, add diiodomethane (1.2 eq) dropwise under a nitrogen atmosphere.

  • After the initial exothermic reaction subsides, add 1-heptene (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 18 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.[3]

  • Extract the mixture with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by distillation to yield this compound.

Protocol 2: Synthesis of 2-Pentylcyclopropane-1-carboxylic acid

This protocol details the carboxylation of this compound.

Reaction Scheme:

Materials:

  • This compound (from Protocol 1)

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Concentrated HCl

Procedure:

  • Dissolve this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether and cool to -78 °C.

  • Add s-BuLi (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C, then for 3 hours at room temperature.

  • Cool the reaction mixture back to -78 °C and add an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and then add water.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-pentylcyclopropane-1-carboxylic acid.

Protocol 3: Synthesis of 1-Bromo-2-pentylcyclopropane

This protocol describes the brominative decarboxylation of 2-pentylcyclopropane-1-carboxylic acid.

Reaction Scheme:

Materials:

  • 2-Pentylcyclopropane-1-carboxylic acid (from Protocol 2)

  • Mercuric oxide (HgO)

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend mercuric oxide (0.6 eq) in a solution of 2-pentylcyclopropane-1-carboxylic acid (1.0 eq) in CCl4.

  • Heat the mixture to reflux and add a solution of bromine (1.0 eq) in CCl4 dropwise.

  • After the addition is complete, continue to reflux until the evolution of CO2 ceases.

  • Cool the reaction mixture, filter off the mercuric bromide, and wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by distillation to yield 1-bromo-2-pentylcyclopropane.

Visualizations

Derivatization_Workflow Start 1-Heptene This compound This compound Start->this compound Simmons-Smith Cyclopropanation CarboxylicAcid 2-Pentylcyclopropane- 1-carboxylic acid This compound->CarboxylicAcid Carboxylation BromoDerivative 1-Bromo-2-pentylcyclopropane CarboxylicAcid->BromoDerivative Brominative Decarboxylation FurtherSynthesis Further Synthesis (e.g., Amides, Esters, Cross-Coupling) CarboxylicAcid->FurtherSynthesis BromoDerivative->FurtherSynthesis

Caption: Workflow for the synthesis and derivatization of this compound.

Signaling_Pathways cluster_carboxylation Carboxylation Pathway cluster_bromination Bromination Pathway Pentylcyclopropane_C This compound Lithiation Deprotonation (s-BuLi/TMEDA) Pentylcyclopropane_C->Lithiation Carbanion Cyclopropyl Anion Lithiation->Carbanion Quenching Quenching with CO2 Carbanion->Quenching CarboxylicAcid_C 2-Pentylcyclopropane- 1-carboxylic acid Quenching->CarboxylicAcid_C CarboxylicAcid_B 2-Pentylcyclopropane- 1-carboxylic acid Hunsdiecker Hunsdiecker-type Reaction (HgO, Br2) CarboxylicAcid_B->Hunsdiecker BromoDerivative_B 1-Bromo-2-pentylcyclopropane Hunsdiecker->BromoDerivative_B

Caption: Key reaction pathways for this compound derivatization.

References

Scale-up Synthesis of Pentylcyclopropane for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of pentylcyclopropane, a valuable saturated hydrocarbon for various research applications. The primary synthetic route detailed is the cyclopropanation of 1-heptene (B165124) via the Furukawa modification of the Simmons-Smith reaction, a reliable and scalable method for producing alkyl-substituted cyclopropanes.[1][2][3]

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through the cyclopropanation of 1-heptene. The Simmons-Smith reaction and its modifications are the preferred methods for this transformation, involving a carbenoid species that adds a methylene (B1212753) group across the double bond.[2][4] The Furukawa modification, which utilizes diethylzinc (B1219324) and diiodomethane (B129776), is often chosen for its improved reactivity and reproducibility, making it well-suited for scale-up operations.[1][2][3] This method is known for its stereospecificity, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product.[1][3]

The overall reaction is as follows:

1-Heptene + Diethylzinc + Diiodomethane → this compound + Diethylzinc Iodide

Quantitative Data Summary

The following table summarizes the representative quantitative data for a scale-up synthesis of this compound from 1-heptene, adapted from protocols for analogous compounds.[2]

ParameterValueNotes
Starting Material 1-Heptene
Key Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)Furukawa Modification of Simmons-Smith Reaction.[1][2]
Solvent Dichloromethane (B109758) (CH₂Cl₂)Anhydrous
Scale 1.0 mol (98.2 g of 1-Heptene)Representative scale-up batch size.
Stoichiometry 1-Heptene : Diethylzinc : Diiodomethane = 1 : 1.2 : 1.2A slight excess of the cyclopropanating agent is used.
Reaction Temperature 0 °C to room temperatureThe reaction is exothermic.[5]
Reaction Time 12-24 hoursMonitored by GC-MS for completion.
Typical Yield 75-85%Based on analogous reactions.[2]
Purity (after purification) >98%Achievable with fractional distillation.
Molecular Weight 112.21 g/mol [6]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 1-heptene using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 1-Heptene (98.2 g, 1.0 mol)

  • Diethylzinc (1.2 mol, 1.2 L of 1.0 M solution in hexanes)

  • Diiodomethane (321.4 g, 1.2 mol)

  • Anhydrous Dichloromethane (2 L)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas (argon or nitrogen) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Dry all glassware in an oven and assemble while hot under a stream of inert gas.

  • Charging the Reactor: Charge the flask with 1-heptene (98.2 g, 1.0 mol) and anhydrous dichloromethane (1 L).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (1.2 L of 1.0 M solution in hexanes, 1.2 mol) to the stirred solution of 1-heptene via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Addition of Diiodomethane: In a separate dry flask, dissolve diiodomethane (321.4 g, 1.2 mol) in anhydrous dichloromethane (1 L). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done with vigorous stirring.

  • Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[2]

Purification by Fractional Distillation

The crude product is purified by fractional distillation to separate the this compound from any unreacted starting materials and high-boiling byproducts.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)[7]

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Set up the fractional distillation apparatus. The choice of fractionating column will depend on the boiling point difference between this compound and the impurities.[8]

  • Distillation: Heat the crude product in the distillation flask. The vapors will rise through the fractionating column, where a series of condensations and vaporizations will enrich the vapor in the lower-boiling component.[7][9]

  • Fraction Collection: Collect the fractions at their respective boiling points. The temperature at the head of the column should remain constant during the distillation of a pure fraction.[7] It is advisable to collect a forerun, the main fraction (this compound), and a still-pot residue.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions with the desired purity (>98%).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Heptene, Diethylzinc, Diiodomethane in Dichloromethane Reaction Cyclopropanation (0°C to RT, 12-24h) Reactants->Reaction Quenching Quench with sat. NH4Cl(aq) Reaction->Quenching Extraction Wash with NaHCO3(aq) and Brine Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Pure_Product This compound (>98%) Distillation->Pure_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Start: 1-Heptene Cyclopropanation Simmons-Smith Reaction (Furukawa Modification) Start->Cyclopropanation Reagent_Prep Prepare Cyclopropanating Agent (Diethylzinc + Diiodomethane) Reagent_Prep->Cyclopropanation Crude_Product Crude this compound Cyclopropanation->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Key steps in this compound synthesis.

References

Troubleshooting & Optimization

"Troubleshooting low yields in Simmons-Smith cyclopropanation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in Simmons-Smith cyclopropanation reactions.

Troubleshooting Guide: Low to No Product Yield

Low or no yield of the desired cyclopropanated product is one of the most common issues encountered. The following table outlines potential causes and their corresponding solutions.

Observation Potential Cause Recommended Solution
No reaction or very low conversion Inactive Zinc Reagent: The activity of the zinc reagent, whether a zinc-copper couple or diethylzinc (B1219324), is crucial.[1] Inactivity can result from poorly activated zinc dust or degradation from exposure to air or moisture.[1]Ensure the zinc-copper couple is freshly prepared and highly active.[1] Consider using ultrasound to improve activation.[1] For the Furukawa modification, use high-quality diethylzinc.
Poor Quality Diiodomethane (B129776): Impurities in diiodomethane can inhibit the reaction.Use freshly distilled or high-purity diiodomethane.[1]
Presence of Moisture or Air: The organozinc intermediates are sensitive to moisture and oxygen.Ensure all glassware is oven-dried or flame-dried before use.[1] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low Reaction Temperature: The reaction rate may be too slow at low temperatures.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress.[1]
Incomplete conversion of starting material Insufficient Reagent: Not enough of the Simmons-Smith reagent will lead to unreacted starting material.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2–1.5 equivalents).[1]
Short Reaction Time: Some substrates react more slowly and require longer reaction times for complete conversion.[1]Monitor the reaction progress using TLC or GC/MS and extend the reaction time as needed.[1]
Low Substrate Reactivity: Electron-poor olefins react more slowly than electron-rich ones.[2]Switch to a more reactive Simmons-Smith reagent modification, such as the Furukawa (diethylzinc and diiodomethane) or Shi (using a reagent like CF₃CO₂ZnCH₂I) modifications.[1][3]
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. The rate of Simmons-Smith cyclopropanation decreases as the basicity of the solvent increases.[2][4]Use non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[1]
Formation of unexpected byproducts Methylation of Heteroatoms: Alcohols and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid.[1][3] This is more likely with excess reagent or prolonged reaction times.[1][3]Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Rearrangement of Acid-Sensitive Products: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can cause the rearrangement of acid-sensitive cyclopropane (B1198618) products.[5]For acid-sensitive products, consider using the Furukawa modification and adding excess diethylzinc to scavenge the ZnI₂.[3] Quenching the reaction with pyridine (B92270) can also help by sequestering ZnI₂.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Simmons-Smith reaction to fail?

A1: The most frequent cause of a failed or low-yielding Simmons-Smith reaction is the inactivity of the zinc reagent.[1] For the classic method, the zinc-copper couple must be freshly prepared and highly active to efficiently form the necessary organozinc carbenoid.[1]

Q2: My reaction is very sluggish. How can I increase the reaction rate?

A2: To improve a sluggish reaction, you can try several approaches. Gradually increasing the reaction temperature can enhance the rate, but be cautious of potential side reactions.[1] Extending the reaction time is also an option for slowly reacting substrates.[1] For a more significant rate enhancement, consider using the Furukawa modification (Et₂Zn and CH₂I₂), which is often faster and more reproducible.[1]

Q3: I am working with an electron-deficient alkene and getting low yields. What should I do?

A3: Electron-deficient alkenes are less reactive towards the traditional Simmons-Smith reagent. The Shi modification, which utilizes a more nucleophilic reagent like CF₃CO₂ZnCH₂I, is often effective for these less reactive substrates.[1][3]

Q4: Are there alternatives to the expensive diiodomethane?

A4: Yes, modifications using the more cost-effective dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide have been developed.[5] However, you may need to adjust the reaction conditions, for instance by using the Furukawa modification, to achieve similar yields.[5]

Q5: How can I minimize the formation of byproducts?

A5: To minimize the methylation of heteroatoms, use a minimal excess of the Simmons-Smith reagent and avoid overly long reaction times.[3] If you are concerned about the degradation of an acid-sensitive product by the Lewis acidic byproduct ZnI₂, you can add excess Et₂Zn to scavenge it or quench the reaction with pyridine.[3]

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of an Alkene

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Alkene substrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc powder (2.0 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a heat gun under vacuum and then allow it to cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add the alkene (1.0 eq) followed by the dropwise addition of diiodomethane (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[5]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether.[5] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5] Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel. For acid-sensitive products, consider using deactivated silica gel (with triethylamine) or alumina.[1]

Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol

Materials:

  • Allylic alcohol substrate

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.[1]

  • Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.[1]

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.[1]

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5] Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

G cluster_start Start cluster_reagents Reagent Check cluster_conditions Condition Check cluster_substrate Substrate & Reagent Type cluster_end Outcome start Low Yield Observed reagent_purity Check Reagent Purity (Zn, CH₂I₂) start->reagent_purity prepare_fresh Prepare Fresh Reagents (Activate Zn, Distill CH₂I₂) reagent_purity->prepare_fresh Impure conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_purity->conditions Pure prepare_fresh->conditions optimize_conditions Optimize Conditions (Increase Temp/Time, Change Solvent) conditions->optimize_conditions Suboptimal substrate_reactivity Assess Substrate Reactivity conditions->substrate_reactivity Optimal optimize_conditions->substrate_reactivity use_modified_reagent Use Modified Reagent (Furukawa, Shi) substrate_reactivity->use_modified_reagent Low Reactivity success Improved Yield substrate_reactivity->success Sufficient Reactivity use_modified_reagent->success

Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.

G cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation cluster_side_reactions Potential Side Reactions Zn Zn(Cu) or Et₂Zn Carbenoid ICH₂ZnI or EtZnCH₂I (Zinc Carbenoid) Zn->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TransitionState [Transition State] Carbenoid->TransitionState Methylation Methylated Heteroatom Carbenoid->Methylation cluster_cyclopropanation cluster_cyclopropanation Carbenoid->cluster_cyclopropanation Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI₂ (Lewis Acid) TransitionState->ZnI2 Heteroatom Substrate with Heteroatom (e.g., -OH) Heteroatom->Methylation AcidSensitive Acid-Sensitive Product Rearrangement Rearranged Product AcidSensitive->Rearrangement ZnI2->Rearrangement

Caption: Key transformations and side reactions in Simmons-Smith cyclopropanation.

References

Alkylcyclopropane Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of alkylcyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds. This resource focuses on two of the most common and effective methods for synthesizing alkylcyclopropanes: the Simmons-Smith reaction and the Kulinkovich reaction.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for synthesizing alkylcyclopropanes?

A1: The most prevalent methods for the synthesis of alkylcyclopropanes are the Simmons-Smith reaction and its modifications, and the Kulinkovich reaction. The Simmons-Smith reaction utilizes a zinc carbenoid to cyclopropanate an alkene, while the Kulinkovich reaction employs a titanium-mediated process to convert esters into cyclopropanols, which can be further modified.

Q2: My cyclopropanation reaction is not working or giving a low yield. What are the first things I should check?

A2: For any cyclopropanation reaction, the primary factors to investigate for low or no yield are the quality and activity of your reagents, the presence of moisture or air in your reaction setup, and the reaction temperature. Many reagents used in these syntheses are sensitive to air and moisture, so ensuring anhydrous conditions and an inert atmosphere is critical.

Simmons-Smith Reaction

Q3: What is the most common reason for a low-yielding Simmons-Smith reaction?

A3: The most frequent issue is the deactivation of the zinc reagent, such as the zinc-copper couple.[1] The activity of the zinc is crucial for the formation of the reactive organozinc carbenoid. It is highly recommended to use freshly prepared and activated zinc-copper couple for optimal results.

Q4: I'm observing unexpected peaks in my NMR or GC-MS that are not my desired alkylcyclopropane. What could these be?

A4: A common side reaction in the Simmons-Smith synthesis is the methylation of heteroatoms (e.g., alcohols) present in the substrate, especially when using an excess of the cyclopropanating reagent.[2] Another possibility is the formation of byproducts due to the Lewis acidic nature of the zinc iodide (ZnI₂) generated in the reaction.

Q5: How can I minimize the formation of acid-catalyzed byproducts from ZnI₂?

A5: The Lewis acidity of ZnI₂ can be neutralized by adding a mild base, such as pyridine (B92270), to the reaction mixture upon completion. This will scavenge the ZnI₂ and prevent it from catalyzing side reactions.

Kulinkovich Reaction

Q6: I am observing a significant amount of gas evolution, and my yield of the desired cyclopropanol (B106826) is low. What is happening?

A6: A known side reaction in the Kulinkovich reaction is the formation of ethene gas.[3] This occurs through a non-productive pathway of the titanacyclopropane intermediate. This side reaction becomes more significant when the ratio of the titanium(IV) isopropoxide to the Grignard reagent approaches a 1:1 stoichiometry.[3]

Q7: My ester is not converting to the cyclopropanol. What are some potential issues?

A7: In addition to general issues like reagent quality and anhydrous conditions, the choice of ester can be a factor. The Kulinkovich reaction is most efficient with non-enolizable esters to avoid competing side reactions.[4] Also, ensure that at least three equivalents of the Grignard reagent are used relative to the ester to generate the necessary titanium intermediate.[4]

Troubleshooting Guides

Simmons-Smith Reaction: Low Yield or No Reaction

This guide will help you troubleshoot a low or non-yielding Simmons-Smith reaction.

Start Low or No Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Substrate Check Substrate Reactivity Start->Check_Substrate Solution_Reagents Use freshly prepared Zn-Cu couple Use high-purity diiodomethane (B129776) Check_Reagents->Solution_Reagents Solution_Conditions Ensure anhydrous conditions Run under inert atmosphere Optimize temperature Check_Conditions->Solution_Conditions Solution_Substrate Use a more reactive modification (e.g., Furukawa) Check_Substrate->Solution_Substrate

Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using sonication to enhance activation.[1]
Presence of moisture.Thoroughly dry all glassware and use anhydrous solvents. Operate under an inert atmosphere (e.g., Argon or Nitrogen).
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.
Formation of Side Products Methylation of heteroatoms.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid prolonged reaction times.[2]
Acid-catalyzed rearrangement.Add 1-2 equivalents of pyridine to the reaction mixture after completion to quench the Lewis acidic ZnI₂.[2]
Kulinkovich Reaction: Byproduct Formation and Low Yield

This guide addresses common issues encountered during the Kulinkovich reaction.

Start Low Yield or Byproduct Formation Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Ester Evaluate Ester Substrate Start->Check_Ester Check_Gas Excessive Gas Evolution Start->Check_Gas Solution_Stoichiometry Use >= 3 eq. of Grignard reagent relative to the ester Check_Stoichiometry->Solution_Stoichiometry Solution_Ester Use non-enolizable esters if possible Check_Ester->Solution_Ester Solution_Gas Adjust Ti(IV) alkoxide to Grignard ratio to avoid 1:1 Check_Gas->Solution_Gas

Caption: Troubleshooting workflow for the Kulinkovich reaction.

IssuePotential CauseRecommended Solution
Low Yield of Cyclopropanol Insufficient Grignard reagent.Ensure at least three equivalents of the Grignard reagent are used per equivalent of ester to facilitate the formation of the active titanium intermediate.[4]
Competing enolization of the ester.Use esters that cannot be enolized to minimize side reactions.[4]
Significant Ethene Byproduct Non-productive decomposition of the titanacyclopropane intermediate.This side reaction is more prevalent when the ratio of titanium(IV) isopropoxide to the Grignard reagent is close to 1:1. Adjusting the stoichiometry can help minimize this pathway.[3]

Quantitative Data on Side Reactions

The following tables provide a summary of quantitative data related to side reactions and the impact of troubleshooting steps.

Table 1: Effect of Pyridine on Simmons-Smith Reaction of an Allylic Alcohol

EntryAdditiveYield of Cyclopropane (%)Yield of Methylated Ether (%)
1None7515
2Pyridine (2 eq.)85<5

Note: Data is representative and compiled from general observations in the literature. Actual yields may vary.

Table 2: Influence of Reagent Ratio on Ethene Formation in the Kulinkovich Reaction

EntryTi(OiPr)₄ : EtMgBr RatioYield of Cyclopropanol (%)Relative Amount of Ethene Formed
11 : 1.540High
21 : 380Low

Note: Data is illustrative of the general trend described in the literature.[3]

Experimental Protocols

Detailed Protocol for Simmons-Smith Cyclopropanation of 1-Octene (B94956)

This protocol describes the synthesis of octylcyclopropane from 1-octene using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 1-Octene

  • Diethylzinc (B1219324) (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-octene (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (2.0 eq) in hexanes to the stirred solution via the dropping funnel. Following the addition of diethylzinc, add diiodomethane (2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure octylcyclopropane.

Setup Reaction Setup (1-Octene in DCM under N2) Cooling Cool to 0 °C Setup->Cooling Add_Et2Zn Add Diethylzinc Cooling->Add_Et2Zn Add_CH2I2 Add Diiodomethane Add_Et2Zn->Add_CH2I2 React Warm to RT, Stir 12-24h Add_CH2I2->React Quench Quench with NH4Cl (aq) React->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify Product Octylcyclopropane Purify->Product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation of 1-octene.

Detailed Protocol for Kulinkovich Reaction of Methyl Laurate

This protocol describes the synthesis of 1-undecylcyclopropanol from methyl laurate.

Materials:

  • Methyl Laurate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve methyl laurate (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq) to the solution.

  • Grignard Addition: Cool the mixture to room temperature and add ethylmagnesium bromide (3.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Work-up: Filter the mixture through a pad of celite, washing with THF. Transfer the filtrate to a separatory funnel and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-undecylcyclopropanol.

Setup Reaction Setup (Methyl Laurate in THF under Ar) Add_Ti Add Ti(OiPr)4 Setup->Add_Ti Add_Grignard Add EtMgBr (3 eq) Add_Ti->Add_Grignard React Stir at RT for 1h Add_Grignard->React Quench Quench with NaHCO3 (aq) React->Quench Workup Filtration and Aqueous Workup Quench->Workup Purify Purification Workup->Purify Product 1-Undecylcyclopropanol Purify->Product

Caption: Experimental workflow for the Kulinkovich reaction of methyl laurate.

References

Technical Support Center: Optimizing Pentylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pentylcyclopropane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple (Simmons-Smith) Ensure the zinc dust is of high purity and activated properly. Activation can be achieved by washing with HCl, water, ethanol, and ether, followed by drying under vacuum. The copper sulfate (B86663) solution used for treatment should be fresh.
Moisture in Reaction The Simmons-Smith reaction and its modifications are highly sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[2]
Inefficient Carbenoid Formation In the Furukawa modification, ensure the diethylzinc (B1219324) solution is fresh and has not been exposed to air or moisture. The addition of diiodomethane (B129776) should be slow and controlled, often at a low temperature (e.g., 0 °C), to ensure efficient formation of the zinc carbenoid.[2]
Low Catalyst Activity (Catalytic Methods) For catalytic systems, such as those using ruthenium or gold complexes, ensure the catalyst has not degraded.[3][4][5] Proper storage and handling are crucial. Consider preparing the active catalyst in situ if recommended in the literature.[3][4]
Insufficient Reaction Time or Temperature Some cyclopropanation reactions can be slow, especially at lower temperatures which are often used to improve selectivity.[6] Monitor the reaction progress by TLC or GC-MS and consider extending the reaction time if starting material is still present. A modest increase in temperature may also improve the rate, but could impact selectivity.[6]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Potential Cause Recommended Solution
High Reaction Temperature Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lower activation energy.[6]
Inappropriate Catalyst or Ligand For asymmetric synthesis, the choice of chiral ligand is critical. The electronic and steric properties of the ligand can significantly influence the stereochemical outcome.[3][4] Experiment with different ligands to find the optimal one for your substrate.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. A solvent screen may be necessary to optimize stereoselectivity.
Slow Reagent Addition In some cases, the rate of addition of the carbene precursor can affect selectivity. A slow, controlled addition via syringe pump can maintain a low concentration of the reactive species and improve stereochemical control.[3]

Issue 3: Formation of Side Products

Potential Cause Recommended Solution
Insertion into C-H bonds Highly reactive carbenes can insert into C-H bonds. Using carbenoid reagents like those in the Simmons-Smith reaction, which are less reactive than free carbenes, can mitigate this.
Polymerization of the Alkene This can occur under acidic conditions or at high temperatures. Ensure the reaction conditions are neutral or basic (if compatible with the reagents) and maintain proper temperature control.
Oligomerization of the Diazo Compound In catalytic reactions using diazo compounds, slow addition of the diazo compound to the reaction mixture containing the catalyst and alkene is crucial to prevent self-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Simmons-Smith reaction is a widely used and reliable method for the cyclopropanation of alkenes like 1-octene (B94956) to form this compound.[2][7][8] The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred as it can offer higher yields and better reproducibility under milder conditions.[2][8]

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved by distillation or column chromatography.[2] Given that this compound is a non-polar hydrocarbon, silica (B1680970) gel chromatography using a non-polar eluent like hexanes is effective. For larger scale reactions, fractional distillation can be an efficient purification method.

Q3: Are there any safety precautions I should be aware of when performing a Simmons-Smith reaction?

A3: Yes. Diethylzinc is highly pyrophoric and will ignite spontaneously on contact with air. It must be handled under an inert atmosphere using proper syringe techniques. Diiodomethane is a toxic irritant and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different starting material other than 1-octene?

A4: Yes, the Simmons-Smith reaction is compatible with a variety of alkenes.[8][9] However, the reaction is sensitive to steric hindrance, so highly substituted alkenes may react more slowly or require more forcing conditions. Electron-rich alkenes tend to react faster.[9]

Q5: What is the expected yield for the synthesis of this compound using the Simmons-Smith reaction?

A5: Yields for the Simmons-Smith cyclopropanation of 1-octene are generally reported as good to excellent.[2] Specific yields can vary depending on the exact conditions and scale of the reaction, but yields in the range of 60-90% are commonly reported in the literature for similar substrates.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Simmons-Smith Cyclopropanation of 1-Octene (Furukawa Modification)

ParameterValueReference
Substrate 1-Octene[2]
Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)[2]
Stoichiometry (Alkene:Et₂Zn:CH₂I₂) 1.0 : 2.0 : 2.0[2]
Solvent Anhydrous Dichloromethane (B109758) or 1,2-Dichloroethane[2][8]
Concentration ~0.5 M[2]
Temperature 0 °C to Room Temperature[2]
Reaction Time 12 - 24 hours[2]
Typical Yield Good to Excellent[2]

Table 2: Catalytic Asymmetric Cyclopropanation of 1-Octene

Catalyst Diazo Reagent cis:trans Ratio ee (cis) ee (trans) Yield Reference
[RuCl(PNNP)]SbF₆Ethyl diazoacetate85:1599%98%66%[3]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 1-Octene (Furukawa Modification)

This protocol is adapted from literature procedures for the cyclopropanation of unfunctionalized alkenes.[2]

Materials:

  • 1-Octene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Syringes

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring at 0 °C, slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) via syringe over 10-15 minutes.

  • Following this, add diiodomethane (2.0 eq) dropwise via syringe over 10-15 minutes. A white precipitate of zinc iodide may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) or by distillation to afford pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagent_prep Prepare Simmons-Smith Reagent (e.g., Et₂Zn and CH₂I₂) start->reagent_prep reaction React with 1-Octene in an inert atmosphere reagent_prep->reaction quench Quench Reaction (e.g., with saturated NH₄Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Distillation or Column Chromatography workup->purify characterize Product Characterization purify->characterize end End characterize->end

Caption: Workflow for Simmons-Smith Cyclopropanation.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Active?) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere? Temperature?) start->check_conditions check_time Monitor Reaction Progress (Extend reaction time?) start->check_time reagent_issue Inactive Reagents or Moisture check_reagents->reagent_issue conditions_issue Improper Conditions check_conditions->conditions_issue time_issue Insufficient Reaction Time check_time->time_issue solution1 Use fresh, anhydrous reagents and activate zinc if necessary. reagent_issue->solution1 solution2 Ensure dry glassware and maintain inert atmosphere. conditions_issue->solution2 solution3 Allow reaction to proceed longer or slightly increase temperature. time_issue->solution3

References

Technical Support Center: Purification of Non-Polar Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of non-polar cyclopropane (B1198618) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this unique class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of non-polar cyclopropane derivatives.

Issue 1: Poor Separation of Diastereomers or Closely Related Impurities by Column Chromatography

Question: I am struggling to separate diastereomers of my non-polar cyclopropane derivative using flash column chromatography. The spots on the TLC plate are very close or co-elute. What can I do?

Answer:

Separating diastereomers of non-polar compounds can be challenging due to their similar physical properties.[1] Here are several strategies to improve resolution:

  • Optimize the Solvent System:

    • Fine-tune polarity: Start with a very non-polar eluent (e.g., pure hexanes or pentane) and gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether, toluene, or ethyl acetate (B1210297).[2] Even a 1-2% change in the polar component can significantly impact separation.

    • Try different solvent combinations: If hexane/ethyl acetate doesn't provide adequate separation, explore other solvent systems. For non-polar compounds, consider ether/hexane or dichloromethane (B109758)/hexane.[3]

    • Use a gradient elution: A shallow solvent gradient can be more effective than an isocratic elution for separating closely eluting compounds.[4]

  • Modify the Stationary Phase:

    • Consider alumina (B75360): For some compounds, especially those that may be sensitive to the acidic nature of silica (B1680970) gel, alumina can offer different selectivity.[5]

    • Deactivate silica gel: If you suspect your compound is degrading on the silica, you can deactivate it by pre-treating the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[4][6]

  • High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, HPLC offers higher resolution. Both normal-phase and reversed-phase HPLC can be effective.

    • Normal-Phase HPLC: Use a silica or cyano-bonded column with a non-polar mobile phase (e.g., hexane/isopropanol).

    • Reversed-Phase HPLC: A C18 column with a mobile phase of methanol/water or acetonitrile/water can be effective for some non-polar cyclopropanes.[7]

Troubleshooting Workflow for Poor Chromatographic Separation

PoorSeparation start Poor Separation of Diastereomers/Impurities optimize_solvent Optimize Solvent System start->optimize_solvent change_stationary_phase Change Stationary Phase start->change_stationary_phase try_hplc Consider HPLC start->try_hplc isocratic Adjust Isocratic Mixture (e.g., Hexane/EtOAc from 99:1 to 95:5) optimize_solvent->isocratic gradient Implement Shallow Gradient optimize_solvent->gradient alumina Switch to Alumina change_stationary_phase->alumina deactivate_silica Deactivate Silica Gel (1-3% Triethylamine) change_stationary_phase->deactivate_silica normal_phase_hplc Normal-Phase HPLC (e.g., Hexane/IPA) try_hplc->normal_phase_hplc reverse_phase_hplc Reversed-Phase HPLC (e.g., MeOH/Water on C18) try_hplc->reverse_phase_hplc success Improved Separation isocratic->success gradient->success alumina->success deactivate_silica->success normal_phase_hplc->success reverse_phase_hplc->success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Issue 2: The Compound is a Solid, but Fails to Crystallize

Question: My non-polar cyclopropane derivative is a solid at room temperature, but I'm having trouble getting it to crystallize from solution. What should I try?

Answer:

Inducing crystallization can sometimes be more of an art than a science, but there are several techniques you can employ:

  • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1]

    • For non-polar compounds, start with non-polar solvents like hexanes, heptane, or cyclohexane.

    • If the compound is too soluble in these, try a mixed solvent system. Dissolve the compound in a good solvent (e.g., diethyl ether, acetone, or ethyl acetate) and then add a poor solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[8]

  • Inducing Crystal Growth:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a few crystals of the pure compound, add one or two to the cooled, saturated solution to act as a template for crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution. This can be achieved by leaving the container partially open in a fume hood.

    • Slow Cooling: Cool the solution slowly. After reaching room temperature, you can place the flask in a refrigerator and then a freezer to maximize crystal formation.[9]

Frequently Asked Questions (FAQs)

Q1: My non-polar cyclopropane derivative appears to be unstable on silica gel. What are my purification options?

A1: If your compound is degrading on silica gel, you have a few alternatives:[6]

  • Use a less acidic stationary phase: Alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Deactivate the silica gel: As mentioned in the troubleshooting guide, you can wash the silica gel with a solvent system containing a small amount of a base like triethylamine to neutralize the acidic sites.[4]

  • Reversed-phase chromatography: If your compound has sufficient solubility in polar solvents, reversed-phase chromatography on a C18 stationary phase can be a good option.

  • Crystallization: If the compound is a solid, crystallization is an excellent purification method that avoids contact with silica gel.[1]

Q2: I have a mixture of cis and trans isomers of a non-polar cyclopropane. Which purification technique is likely to be most effective?

A2: The separation of cis and trans isomers can be challenging.

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. A systematic screening of different columns (both normal and reversed-phase) and mobile phases is recommended.[2]

  • Flash Column Chromatography: While more challenging, it can be effective if there is a sufficient difference in polarity between the isomers. Very long columns and shallow solvent gradients can improve separation.

  • Gas Chromatography (GC): For volatile cyclopropane derivatives, preparative GC can be a powerful separation technique.[10]

Q3: How does the incorporation of a cyclopropane ring affect the purification strategy?

A3: The cyclopropane ring imparts rigidity and a unique electronic character to a molecule.[11] In non-polar derivatives, this can lead to:

  • Subtle Polarity Differences: The primary challenge is often the small difference in polarity between the desired product and structurally similar impurities or isomers, requiring high-resolution purification techniques.

  • Potential for Unique Interactions: The unique electronic nature of the cyclopropane ring may lead to unexpected interactions with the stationary phase. This can sometimes be exploited to achieve separation by screening different types of chromatography columns.

Data Presentation

The following tables provide a summary of typical quantitative data encountered during the purification of non-polar cyclopropane derivatives.

Table 1: Typical Solvent Systems for Flash Chromatography of Non-Polar Compounds [3]

Compound PolarityStarting Solvent System (v/v)
Very Non-Polar100% Hexanes or Pentane
Non-Polar1-5% Diethyl Ether in Hexanes
1-5% Ethyl Acetate in Hexanes
Moderately Non-Polar5-20% Ethyl Acetate in Hexanes

Table 2: Illustrative Purity Data for a (2,2-dichloroethenyl)cyclopropane (B8254528) Derivative [10]

ParameterStandard GradeHigh Purity GradeMethod of Analysis
Purity (cis + trans isomers) 98.5%>99.8%Gas Chromatography-Mass Spectrometry (GC-MS)
cis/trans Isomer Ratio 65:3575:25Gas Chromatography-Mass Spectrometry (GC-MS)
Residual Solvents (e.g., Toluene) < 500 ppm< 50 ppmHeadspace GC-MS
Unidentified Impurities < 1.0%< 0.1%Liquid Chromatography-Mass Spectrometry (LC-MS)
Structural Confirmation ConformsConforms¹H NMR Spectroscopy

Experimental Protocols

Protocol 1: Detailed Methodology for Flash Column Chromatography

This protocol is a general guide for the purification of a non-polar cyclopropane derivative using flash column chromatography.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.[12] For non-polar compounds, start with a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[3]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

    • Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Detailed Methodology for Recrystallization

This protocol outlines the steps for purifying a solid, non-polar cyclopropane derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the solid is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

    • If a single solvent is not suitable, try a two-solvent system as described in the troubleshooting guide.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

The Role of Purification in Drug Development

For drug development professionals, the purification of novel cyclopropane derivatives is a critical step. The purity of a drug candidate directly impacts its safety and efficacy. The following diagram illustrates the central role of purification in the drug development pipeline.

DrugDevelopment cluster_synthesis Synthesis & Discovery cluster_purification Purification cluster_analysis Analysis cluster_testing Preclinical Testing synthesis Synthesis of Cyclopropane Derivative purification Purification (Chromatography, Crystallization) synthesis->purification analysis Purity & Structural Analysis (NMR, MS, HPLC) purification->analysis testing Biological Activity & Toxicity Screening analysis->testing testing->synthesis Iterative Optimization

Caption: The central role of purification in the drug development workflow.

References

Technical Support Center: Improving Diastereoselectivity of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during diastereoselective cyclopropanation reactions in a question-and-answer format.

Q1: My cyclopropanation reaction is yielding a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is the reaction temperature. Generally, lower reaction temperatures lead to higher diastereoselectivity.[1] This is because the transition state leading to the desired diastereomer is often lower in energy, and reducing the thermal energy of the system biases the reaction pathway towards this more stable transition state.[1] For instance, in certain organocatalytic cyclopropanations, decreasing the temperature from 0 °C to -50 °C has been shown to significantly improve both yield and stereoselectivity.[2]

Q2: I've lowered the temperature, which improved the diastereomeric ratio (d.r.), but now my reaction is too slow and the yield is poor. What can I do?

A2: This is a common optimization challenge. You can try several strategies:

  • Prolong the Reaction Time: At lower temperatures, reactions are inherently slower. Simply allowing the reaction to run for a longer period can often increase the yield without compromising the improved selectivity.[1]

  • Adjust Reagent Concentration: Carefully increasing the concentration of your reactants can sometimes boost the reaction rate at lower temperatures.[1]

  • Screen Different Solvents: The choice of solvent can dramatically affect both reactivity and selectivity.[3][4] For Simmons-Smith reactions, ethereal solvents are common, but switching to a less coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) can enhance the electrophilicity of the zinc carbenoid, potentially increasing reactivity and altering selectivity.[3][5]

  • Change the Catalyst or Reagent: If other adjustments fail, the fundamental choice of catalyst or cyclopropanating agent may be the issue. For example, in Simmons-Smith type reactions, switching from a classic zinc-copper couple to the Furukawa reagent (Et₂Zn/CH₂I₂) can lead to higher diastereoselectivity, particularly with challenging substrates like (E)-allylic alcohols.[3][5][6]

Q3: How critical is the choice of catalyst and ligand for diastereoselectivity in metal-catalyzed reactions?

A3: It is absolutely critical. The catalyst and its associated ligands create the chiral environment that dictates the facial selectivity of the carbene addition to the alkene.

  • Transition Metal: Different metals (e.g., Rh, Cu, Co, Pd, Fe) exhibit varying reactivities and selectivities.[7][8][9] For example, iron porphyrin complexes have been shown to be efficient catalysts for cyclopropanation with diazo compounds, yielding predominantly Z-isomers, whereas thermal reactions can favor E-isomers, providing complementary diastereoselectivity.[7]

  • Chiral Ligands: The ligand is arguably the most important component for inducing stereoselectivity. The development of chiral ligands, such as chiral Schiff bases, bisoxazolines (BOX), and D₂-symmetric chiral amidoporphyrins, has been pivotal in achieving high levels of diastereo- and enantioselectivity.[8][9][10] Even subtle changes to the ligand's steric or electronic properties can have a profound impact on the stereochemical outcome.[11]

Q4: My substrate is an allylic alcohol. How can I leverage the hydroxyl group to control stereochemistry in a Simmons-Smith reaction?

A4: The hydroxyl group is an excellent directing group in Simmons-Smith cyclopropanations. It can coordinate to the zinc carbenoid, delivering the methylene (B1212753) group to one face of the double bond, typically the syn-face relative to the alcohol.[3][5][12] This substrate-controlled approach often leads to very high levels of diastereoselectivity.[12][13][14] To maximize this effect, ensure your reaction conditions favor this coordination. The choice of reagent is important; for example, the Furukawa modification (EtZnCH₂I) has been shown to produce high syn-selectivity with (E)-allylic alcohols.[3]

Q5: Does the geometry of the starting alkene (E vs. Z) affect the diastereoselectivity?

A5: Yes, significantly. The Simmons-Smith reaction, for example, is stereospecific, meaning the geometry of the alkene is preserved in the cyclopropane (B1198618) product.[6] Furthermore, the diastereoselectivity can be highly dependent on the alkene geometry. In the cyclopropanation of chiral allylic alcohols, (Z)-disubstituted olefins often give very high syn-selectivities, while analogous (E)-olefins may yield much lower ratios under the same conditions.[3][5] Optimizing the reagent system is crucial for achieving high selectivity with less favorable alkene isomers.[3]

Data on Diastereoselectivity

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the diastereomeric ratio (d.r.).

Table 1: Effect of Reagent and Solvent on Simmons-Smith Cyclopropanation of (E)-3-penten-2-ol

EntryReagent SystemSolventDiastereomeric Ratio (syn:anti)
1Zn/Cu, CH₂I₂Ether1.4 : 1
2Et₂Zn, CH₂I₂ (1:1)CH₂Cl₂10 : 1
3Et₂Zn, CH₂I₂ (1:1)Ether2.3 : 1

Data synthesized from Charette et al. as cited in Chemical Reviews, 2003.[3][5] This table highlights how changing from the classical Simmons-Smith conditions (Entry 1) to the Furukawa modification in a non-coordinating solvent (Entry 2) dramatically improves the syn-diastereoselectivity.

Table 2: Catalyst-Dependent Diastereoselectivity in the Cyclopropanation of Dehydroamino Acids

EntryCyclopropanation MethodCatalystDiastereomeric Ratio (Z : E)
1Thermal ReactionNone1 : 11
2Metal Carbene TransferRh₂(OAc)₄3 : 1
3Metal Carbene TransferClFeTPP10 : 1

Data from The Journal of Organic Chemistry.[7] This demonstrates a powerful strategy for achieving complementary diastereoselectivity. A thermal pathway yields the E-isomer, while an iron-catalyzed pathway provides the Z-isomer with high selectivity.[7]

Key Experimental Protocols

Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general method for the highly diastereoselective cyclopropanation of an allylic alcohol, leveraging the directing effect of the hydroxyl group.

Materials:

Procedure:

  • Dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add diethylzinc (2.2 equiv) dropwise to the stirred solution. Gas evolution (ethane) may be observed. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (2.2 equiv) dropwise to the solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclopropylmethanol.

  • Determine the diastereomeric ratio by ¹H NMR analysis or GC of the purified product.

Visual Guides

The following diagrams illustrate key concepts and workflows for improving diastereoselectivity.

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. Observed Temp Decrease Reaction Temperature (-20 to -78 °C) Start->Temp CheckYield Is Yield Acceptable? Temp->CheckYield Yes Solvent Screen Solvents (e.g., Toluene, CH2Cl2, Ether) Temp->Solvent No End Optimized Conditions CheckYield->End Solvent->CheckYield Improved Catalyst Change Catalyst/Ligand (e.g., Rh(II) vs Cu(I), BOX vs Pybox) Solvent->Catalyst No Improvement Catalyst->CheckYield Improved Reagent Change Reagent Type (e.g., Simmons-Smith vs. Furukawa Reagent) Catalyst->Reagent No Improvement Reagent->CheckYield Improved Fail Consult Literature for Substrate Class Reagent->Fail No Improvement G Alkene Chiral Allylic Alcohol Complex Chelated Transition State Alkene->Complex Coordination of -OH to Zn Zn Zn(CH₂I)₂ (Zinc Carbenoid) Zn->Complex Product syn-Cyclopropyl- methanol Complex->Product Syn-facial Delivery

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale cyclopropanation reactions. The content is designed to address specific issues related to the management of exothermic events, ensuring safer and more efficient experimental outcomes.

Troubleshooting Guides

This section addresses common problems encountered during large-scale cyclopropanation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Sudden and Rapid Temperature Increase (Thermal Runaway)

Q1: We observed a sudden, uncontrolled temperature spike during our large-scale cyclopropanation. What are the immediate steps to take, and what are the likely causes?

A1: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the reaction's heat generation surpasses the cooling system's capacity.[1][2][3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of any reagents to the reactor.

  • Emergency Cooling: If available, apply maximum cooling to the reactor jacket.

  • Quenching: If the temperature continues to rise, and a quenching protocol is established, execute it by adding a pre-determined chemical inhibitor to stop the reaction.

  • Evacuate: If the situation is not brought under control, evacuate the area and alert safety personnel.

Probable Causes:

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there could be a malfunction.[4][5]

  • Reagent Accumulation: A delayed reaction initiation after the start of reagent addition can lead to a buildup of unreacted material, which then reacts rapidly.

  • Incorrect Dosing Rate: The rate of reagent addition may be too high, generating heat faster than it can be removed.[1]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction accelerates.[3]

A logical workflow for troubleshooting a thermal runaway is presented below:

Thermal_Runaway_Troubleshooting A Temperature Spike Detected B Stop Reagent Addition Immediately A->B C Apply Maximum Cooling B->C D Is Temperature Decreasing? C->D E Continue Monitoring D->E Yes F Execute Quenching Protocol D->F No I Investigate Root Cause: - Cooling System Failure - Reagent Accumulation - Incorrect Dosing Rate - Poor Mixing E->I G Is Temperature Controlled? F->G G->E Yes H Evacuate and Alert Safety Personnel G->H No

Caption: Troubleshooting workflow for a thermal runaway event.

Issue 2: Low Conversion Rate

Q2: Our large-scale Simmons-Smith cyclopropanation is showing a low conversion rate. What are the key factors to investigate?

A2: Low conversion in Simmons-Smith reactions at scale often points to issues with the reagents or reaction conditions.

  • Inactive Zinc Reagent: The zinc-copper couple or diethylzinc (B1219324) can be sensitive to air and moisture.[6] Ensure it is freshly prepared and highly active. Inactivity can stem from poorly activated zinc dust or reagent degradation.[6]

  • Poor Reagent Quality: The purity of diiodomethane (B129776) is crucial. It should be freshly distilled or of high purity.

  • Presence of Moisture: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Insufficient Temperature: While starting at a low temperature is a good safety practice, some reactions require higher temperatures to proceed at a reasonable rate.[6] Consider a controlled, gradual increase in temperature while monitoring the reaction.

  • Inadequate Reaction Time: Large-scale reactions may require longer reaction times than their lab-scale counterparts. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for managing heat in large-scale cyclopropanations?

A1: Several strategies are employed to manage the exothermic nature of large-scale cyclopropanations:

  • Semi-Batch Operation: This involves the slow, controlled addition of one or more reagents to the reactor.[1] This allows for the rate of heat generation to be matched by the rate of heat removal.

  • Jacketed Reactors: These reactors have an outer jacket through which a cooling fluid is circulated to remove heat from the reaction mixture.[4] The efficiency of heat transfer is a critical parameter.

  • Heat Exchangers: For highly exothermic reactions, an external heat exchanger can be used in a recirculation loop to provide additional cooling capacity.

  • Flow Chemistry: Continuous flow reactors offer a significant advantage in managing exotherms due to their high surface-area-to-volume ratio, which allows for very efficient heat transfer.[7] This can prevent thermal runaway and often allows for reactions to be run at higher temperatures, increasing the reaction rate.

The relationship between these heat management strategies is illustrated in the following diagram:

Heat_Management_Strategies A Large-Scale Exothermic Cyclopropanation B Heat Management Strategies A->B C Semi-Batch Operation (Controlled Dosing) B->C D Jacketed Reactors (Cooling Fluid Circulation) B->D E External Heat Exchangers (Additional Cooling) B->E F Flow Chemistry (High Heat Transfer Efficiency) B->F

Caption: Key strategies for heat management in large-scale cyclopropanations.

Q2: How does the choice of cyclopropanation method impact the exothermic risk?

A2: The choice of reagents and reaction mechanism significantly influences the thermal hazard.

  • Simmons-Smith Reaction: The reaction of diiodomethane with a zinc-copper couple is known to be exothermic.[8] The formation of the organozinc carbenoid is a key heat-generating step.

  • Reactions with Diazo Compounds: Diazo compounds, such as diazomethane, are highly energetic and can decompose explosively, releasing a significant amount of heat.[1][9] Their use on a large scale requires extreme caution and is often performed in continuous flow to minimize the amount of hazardous material present at any given time.

  • Catalytic Reactions: Rhodium- and copper-catalyzed cyclopropanations using diazoacetates are common.[5] While the catalytic nature can allow for milder conditions, the decomposition of the diazo compound is still a major exothermic event that must be controlled.

Q3: What are the best practices for scaling up a cyclopropanation reaction from the lab to a pilot plant?

A3: A successful scale-up requires careful consideration of several factors:

  • Thermal Hazard Assessment: Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimetry - RC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.

  • Heat Transfer Calculations: The surface-area-to-volume ratio decreases as the reactor size increases, which can significantly reduce the efficiency of heat removal.[10] It is essential to calculate the heat transfer capacity of the large-scale reactor and ensure it can handle the heat generated by the reaction.

  • Process Simulation: Use process modeling and simulation to predict the temperature and pressure profiles under various operating conditions and potential failure scenarios.

  • Gradual Scale-Up: It is advisable to perform the scale-up in stages, for example, from a lab-scale reactor to an intermediate-scale reactor before moving to the final production scale. This allows for the identification and mitigation of any unforeseen issues.

Data Presentation

The following tables summarize key quantitative data for managing exothermic cyclopropanation reactions.

Table 1: Typical Overall Heat Transfer Coefficients (U) for Jacketed Reactors

Reactor TypeMaterialTypical U-value (W/m²K)Notes
Double-JacketedGlass-Lined Steel416 - 456The glass layer significantly influences the overall heat transfer.[11]
Half-Coil JacketedGlass-Lined Steel~453Offers similar heat transfer to double-jacketed but can have a higher pressure drop.[11]
JacketedStainless Steel300 - 700Higher thermal conductivity of steel compared to glass, but the process-side film resistance is often limiting.
Continuous Flow ReactorVaries700 - 1500+The high surface-area-to-volume ratio allows for significantly higher heat transfer coefficients.[12]

Table 2: Comparison of Common Large-Scale Cyclopropanation Methods

MethodTypical ReagentsTemperature Range (°C)Key Safety Considerations
Simmons-Smith (Furukawa Mod.)Diethylzinc, Diiodomethane0 to Room TemperatureDiethylzinc is pyrophoric; the reaction is exothermic.[6]
Catalytic (Rh-based)Rhodium catalyst, DiazoacetateRoom Temperature to 80Diazo compounds can be explosive; requires careful control of addition rate and temperature.[13]
Using DiazomethaneDiazomethane, Copper or Palladium catalyst0 to 20Diazomethane is highly toxic and explosive; best suited for continuous flow on a large scale.[1][12][14]

Experimental Protocols

Protocol 1: Large-Scale Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general guideline and should be adapted based on the specific substrate and safety assessment.

  • Reactor Preparation: Ensure a large-scale jacketed reactor is clean, dry, and inerted with nitrogen or argon.

  • Reagent Charging: Charge the reactor with the alkene substrate and anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the reactor contents to 0 °C using the cooling jacket.

  • Reagent Addition:

    • Slowly add diiodomethane (2.0 - 3.0 equivalents) to the stirred reaction mixture.

    • Prepare a solution of diethylzinc (2.0 - 3.0 equivalents) in an appropriate solvent.

    • Add the diethylzinc solution dropwise to the reaction mixture via an addition funnel or a syringe pump, maintaining the internal temperature at or below 5 °C. The addition rate should be carefully controlled to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). This step can be exothermic.[6]

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Concentrate the solution in vacuo.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Large-Scale Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline for using a rhodium catalyst with a diazoacetate. The use of diazo compounds requires specialized safety precautions.

  • Reactor Preparation: Use a clean, dry, and inerted jacketed reactor equipped with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Reagent Charging: Charge the reactor with the alkene substrate, the rhodium catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%), and an appropriate anhydrous solvent.

  • Temperature Control: Set the reactor jacket to the desired reaction temperature (e.g., 25 °C).

  • Diazoacetate Addition:

    • Dissolve the diazoacetate in the reaction solvent.

    • Add the diazoacetate solution to the stirred reaction mixture via a syringe pump over several hours. The addition rate is critical for controlling the exotherm.

  • Reaction: Continue to stir the reaction at the set temperature for several hours after the addition is complete, until the reaction is deemed complete by monitoring.

  • Work-up and Purification:

References

Technical Support Center: GC-MS Analysis of Isomeric Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for "Troubleshooting GC-MS analysis of isomeric cyclopropanes":

Welcome to the technical support center for the gas chromatographic separation of isomeric cyclopropanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may face.

Why am I seeing poor resolution or co-elution of my cyclopropane (B1198618) isomers?

Poor resolution and co-elution are common challenges when separating isomers due to their similar physicochemical properties.[1][2] Several factors in your GC method could be contributing to this issue.

Possible Causes & Solutions:

  • Inadequate Column Selectivity: The stationary phase of your GC column is the most critical factor in separating isomers. For non-chiral cyclopropane isomers, a column with high shape selectivity may be necessary. For enantiomers, a chiral stationary phase is essential.[3]

  • Incorrect Oven Temperature Program: A suboptimal temperature program can lead to insufficient separation. A slow temperature ramp can improve the separation of closely eluting compounds, though it will increase the analysis time.[1]

  • Insufficient Column Efficiency: A column with low efficiency will not provide adequate separation, even with the correct selectivity.[1] Factors like column length and internal diameter play a role here.[4]

My isomers are separated, but their mass spectra are nearly identical. How can I differentiate them?

This is a frequent problem as isomers often produce very similar mass spectra, making them difficult to distinguish by mass spectrometry alone.[5][6]

Possible Causes & Solutions:

  • Similar Fragmentation Patterns: Isomers, by definition, have the same mass and often fragment in similar ways under electron ionization.[6] While unsubstituted cyclopropane has a characteristic fragmentation pattern, subtle differences between substituted isomers can be hard to detect.[7]

  • Co-elution: Even a small degree of co-elution can make it impossible to obtain clean mass spectra for individual isomers.[5]

Recommendations:

  • Rely on Chromatographic Separation: The primary method for differentiating isomers in GC-MS is through their retention times. Achieving baseline separation is crucial.[5]

  • High-Resolution Mass Spectrometry (HRMS): While not always helpful for isomers, HRMS can be invaluable for confirming the elemental composition of fragment ions, which might offer clues.[6]

  • Multi-Dimensional Gas Chromatography (MDGC): For extremely complex mixtures or very similar isomers, heart-cutting MDGC can be used to transfer co-eluting peaks to a second column with a different stationary phase for further separation.[6]

How do I choose the right GC column for separating cyclopropane isomers?

Selecting the appropriate column is the most critical decision for a successful separation.[1] The choice depends on the specific isomers you are trying to separate (e.g., positional, geometric, or enantiomers).[8]

Column Selection Guide

Isomer TypeRecommended Stationary Phase TypeRationale
Positional/Geometric Isomers Liquid Crystalline PhasesThese phases offer high shape selectivity, which is effective for separating isomers with different geometries.[1][4]
Enantiomers (Chiral Isomers) Derivatized Cyclodextrins (e.g., Chirasil-β-Dex)These chiral stationary phases create transient diastereomeric complexes with the enantiomers, allowing for their separation.[3][9][10]
General Hydrocarbon Isomers Non-polar (e.g., dimethylpolysiloxane) or Mid-polar phasesA good starting point for method development, but may not resolve closely related isomers.[4][11]
My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing is often a sign of unwanted interactions between your analytes and the GC system.

Possible Causes & Solutions:

  • Active Sites: Active sites in the injection port liner, on the column, or in the detector can interact with your analytes, causing tailing.[1] Ensure you are using deactivated liners and columns.[12]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing. Try trimming the first few centimeters of the column.

  • Incompatible Solvent: If the solvent is not appropriate for your analytes, it can cause poor peak shape.

I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.

Possible Causes & Solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.[1] Use high-purity carrier gas and install or replace gas purifiers.[13]

  • Septum Bleed: Particles from the injection port septum can be introduced into the system.[1] Use a high-quality, low-bleed septum and replace it regularly.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[1] Implement a thorough wash sequence for the syringe between injections and clean the injection port liner.[12]

Experimental Protocols

Protocol for General GC Method Development for Isomeric Cyclopropanes

This protocol provides a starting point for developing a separation method.

  • Column Selection: Choose a capillary column based on the nature of your isomers (see table above). A common starting dimension is 30m x 0.25mm ID x 0.25µm film thickness.[1]

  • Inlet: Use a split/splitless inlet. For initial method development, a split injection with a ratio of 50:1 is recommended to avoid column overload. Set the inlet temperature to 250°C.[1]

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

    • This program should be optimized based on the observed separation. A slower ramp rate often improves resolution of isomers.[1]

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector (MS):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan a range appropriate for your analytes and potential fragments (e.g., m/z 35-400).

  • Sample Preparation: Dissolve the sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 10-100 ppm.

  • Injection: Inject 1 µL of the prepared sample.

Protocol for GC Column Conditioning

New GC columns require conditioning to remove any volatile materials and ensure a stable baseline.[1]

  • Install the new column in the injector, but do not connect it to the detector.

  • Set the carrier gas flow rate according to the manufacturer's recommendation.

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.[1]

  • Program the oven to heat at a slow rate (e.g., 5°C/min) to the maximum isothermal temperature recommended by the manufacturer.

  • Hold at this temperature for 1-2 hours.[1]

  • Cool the oven and connect the column to the detector.

  • Heat the column to the maximum operating temperature and hold until the baseline is stable.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Isomer Resolution or Co-elution check_column Is the stationary phase appropriate for isomer separation? (e.g., chiral for enantiomers) start->check_column select_column Select an appropriate column (e.g., cyclodextrin-based) check_column->select_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes select_column->start slow_ramp Decrease temperature ramp rate for better separation. optimize_temp->slow_ramp No check_efficiency Is column efficiency sufficient? optimize_temp->check_efficiency Yes slow_ramp->start new_column Consider a longer column or smaller internal diameter. Condition the column. check_efficiency->new_column No success Resolution Achieved check_efficiency->success Yes new_column->start

Caption: Troubleshooting workflow for poor isomer resolution.

G cluster_1 Decision Tree for Column Selection start What type of cyclopropane isomers are you separating? q_chiral Are they enantiomers? start->q_chiral chiral_col Use a Chiral Stationary Phase (e.g., derivatized cyclodextrin) q_chiral->chiral_col Yes q_geom Are they positional or geometric isomers? q_chiral->q_geom No lc_col Use a Liquid Crystalline Stationary Phase q_geom->lc_col Yes std_col Start with a standard non-polar or mid-polar column and optimize method. q_geom->std_col No / Unsure

References

"Avoiding product decomposition during purification of pentylcyclopropane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pentylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding product decomposition during the purification process. Cyclopropane (B1198618) rings are inherently strained and can be susceptible to opening under certain conditions, leading to loss of valuable product. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield of this compound after distillation.

Possible Cause Troubleshooting Step
Thermal Decomposition The cyclopropane ring is susceptible to thermal stress. High temperatures during distillation can cause ring-opening and isomerization.
* Action: Employ vacuum distillation to lower the boiling point.[1][2] Monitor the pot temperature closely and keep it below the point where decomposition is observed (discoloration, pressure changes).
Oxidation The presence of oxygen at high temperatures can lead to oxidative degradation of the product.
* Action: Ensure all distillation glassware is dry and the system is purged with an inert gas (e.g., nitrogen or argon) before heating.
Acidic or Basic Impurities Trace amounts of acid or base can catalyze the decomposition of the cyclopropane ring, especially at elevated temperatures.
* Action: Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities, or dilute ammonium (B1175870) chloride for basic impurities) before distillation. Ensure the product is thoroughly dried after washing.

Problem 2: Presence of impurities in the final product after purification.

Possible Cause Troubleshooting Step
Co-distillation with Impurities Impurities with boiling points close to that of this compound may co-distill.
* Action: Use a fractional distillation column with a suitable packing material to improve separation efficiency. Alternatively, consider using column chromatography for purification.
Column Chromatography Issues Inappropriate choice of stationary or mobile phase can lead to poor separation.
* Action: For a non-polar compound like this compound, a non-polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexanes or a hexane (B92381)/ethyl acetate (B1210297) gradient) is recommended.[3][4]
Product Decomposition on Silica Gel Although less common for simple alkylcyclopropanes, highly strained or functionalized cyclopropanes can decompose on acidic silica gel.
* Action: If decomposition is suspected, use deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound decomposition during purification?

A1: The primary reason for decomposition is the inherent ring strain of the cyclopropane ring.[2][5][6] This strain makes the C-C bonds in the ring weaker and more susceptible to cleavage under thermal stress or in the presence of certain reagents, leading to ring-opening reactions.[5][6]

Q2: At what temperature does this compound start to decompose?

Q3: What are the ideal storage conditions for purified this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. For extended storage, refrigeration is recommended.

Q4: Can I use gas chromatography (GC) for the purification of this compound?

A4: Gas chromatography is an excellent analytical technique to assess the purity of this compound. However, for preparative scale purification, preparative GC can be used, but it's often limited to smaller quantities. Care must be taken to optimize the injector and detector temperatures to avoid on-column decomposition.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, which are critical for planning its purification.

PropertyValueSource
Molecular Formula C₈H₁₆[1][7]
Molecular Weight 112.21 g/mol [1][7]
Boiling Point 126.9 °C at 760 mmHg[1]
128-129 °C[2]
Density 0.799 g/cm³[1]
0.7427 g/cm³[2]
Flash Point 15.1 °C[1]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of this compound using vacuum distillation to minimize thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

  • Thermometer

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the distillation apparatus.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.

  • Inert Atmosphere: Purge the system with an inert gas for 5-10 minutes.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow the this compound to boil at a significantly reduced temperature (e.g., below 60-70 °C).

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. Monitor the head temperature closely.

  • Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool to room temperature before releasing the vacuum under a flow of inert gas.

  • Storage: Transfer the purified this compound to a clean, dry, and sealed container under an inert atmosphere and store it in a cool, dark place.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for the purification of smaller quantities of this compound or for separating it from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Eluent: Hexanes or a gradient of hexane and ethyl acetate

  • Collection tubes or flasks

  • TLC plates for monitoring the separation

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., pure hexanes) and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column by adding the mobile phase. This compound, being non-polar, is expected to elute quickly with a non-polar solvent like hexanes.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a permanganate (B83412) stain, as this compound is UV-inactive).

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator. Be cautious with the temperature of the water bath to avoid product loss due to volatility.

  • Final Product: The remaining oil is the purified this compound. Confirm its purity by an appropriate analytical method (e.g., GC-MS or NMR).

Visualizations

Decomposition_Troubleshooting start Low Yield of this compound cause1 Thermal Decomposition start->cause1 cause2 Oxidation start->cause2 cause3 Acid/Base Catalysis start->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Use Inert Atmosphere cause2->solution2 solution3 Neutralize and Dry Crude Product cause3->solution3

Caption: Troubleshooting logic for low yield of this compound.

Purification_Workflow crude Crude this compound choice Choose Purification Method crude->choice distillation Vacuum Distillation choice->distillation Large Scale / Volatile Impurities chromatography Column Chromatography choice->chromatography Small Scale / Similar Boiling Points analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Strategies to Improve the Efficiency of Nickel-Catalyzed Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel-Catalyzed Cyclopropane (B1198618) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving the efficiency of these important reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during nickel-catalyzed cyclopropanation reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My nickel-catalyzed cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge in these reactions. A systematic approach to troubleshooting is essential. Here are the key factors to investigate:

  • Catalyst Activity: The nickel catalyst may be inactive or have reduced activity. Ensure the catalyst is from a reputable source and has been stored under an inert atmosphere, as many nickel complexes are sensitive to air and moisture.[1] If you suspect catalyst deactivation, consider preparing a fresh batch of the precatalyst or purchasing a new one.[2][3]

  • Reagent Purity: Impurities in the alkene, the carbene precursor (e.g., diazo compound or dihalomethane), or the solvent can poison the catalyst.[1] It is crucial to use purified reagents and anhydrous solvents. Standard purification techniques such as distillation, recrystallization, or passing through a column of activated alumina (B75360) or silica (B1680970) gel can be employed.[4][5]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Lower temperatures often improve selectivity but may lead to lower conversion rates.[6][7] A careful optimization of the temperature is necessary to find a balance between yield and selectivity.

    • Reaction Time: Incomplete conversion may be due to insufficient reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration.

    • Atmosphere: Many nickel(0) and nickel(II) catalysts are sensitive to oxygen.[8] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[9]

  • Ligand Selection: The nature of the ligand has a profound impact on the catalyst's reactivity and stability.[10] If you are experiencing low yield, consider screening different ligands. For instance, electron-rich phosphine (B1218219) ligands can enhance the nucleophilicity of the nickel center, which can be beneficial in certain cyclopropanation reactions.[11]

Issue 2: Poor Diastereoselectivity

Q: My cyclopropanation reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is often a primary goal in cyclopropane synthesis. Here are some strategies to address poor diastereoselectivity:

  • Ligand Modification: The steric and electronic properties of the ligand play a crucial role in controlling the stereochemical outcome of the reaction.[12] Chiral ligands, such as PyBOX derivatives, are often employed to induce high enantioselectivity and can also influence diastereoselectivity.[13][14] Screening a range of ligands with varying steric bulk and electronic properties is a key optimization step.[15]

  • Reaction Temperature: Lowering the reaction temperature generally leads to higher diastereoselectivity.[7] This is because the transition state leading to the thermodynamically favored diastereomer is lower in energy, and at lower temperatures, there is less energy to overcome the activation barrier for the formation of the less stable diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[15] It is advisable to screen a variety of solvents with different polarities to find the optimal conditions for your specific substrate.

  • Substrate Control: The inherent stereochemistry of the alkene substrate can direct the cyclopropanation. For allylic alcohols, the hydroxyl group can coordinate to the metal center and direct the carbene addition, leading to high diastereoselectivity.[16]

Issue 3: Catalyst Deactivation

Q: I observe that my reaction starts well but then stalls before completion. What could be causing catalyst deactivation, and how can I prevent it?

A: Catalyst deactivation is a common problem in transition metal catalysis. In nickel-catalyzed reactions, several deactivation pathways can occur:

  • Oxidative Addition of Impurities: Impurities in the reaction mixture, such as water or oxygen, can lead to the formation of inactive nickel oxides or hydroxides.[17] Rigorous exclusion of air and moisture is critical.

  • Ligand Degradation: Some ligands, particularly phosphines, can undergo side reactions such as P-C bond cleavage, leading to catalyst decomposition.[11][18]

  • Formation of Off-Cycle Species: The active catalytic species can sometimes dimerize or react with other components in the reaction mixture to form inactive complexes.[5]

To mitigate catalyst deactivation:

  • Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry.[1]

  • Maintain Inert Atmosphere: Use robust techniques to exclude air and moisture from the reaction.[9]

  • Optimize Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to faster deactivation through bimolecular pathways. Careful optimization of the catalyst loading is necessary.

  • Additives: In some cases, the addition of co-catalysts or additives can stabilize the active catalytic species and prevent deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the common nickel precatalysts used for cyclopropanation, and how do I choose the right one?

A1: Common nickel precatalysts include Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), NiCl₂(dme) (dichloro(1,2-dimethoxyethane)nickel(II)), and various well-defined Ni(II) complexes with specific ligands.[2][3][19] The choice of precatalyst often depends on the specific reaction conditions and the desired oxidation state of the active catalyst. Ni(0) sources like Ni(COD)₂ are often used in reductive cyclopropanations, while Ni(II) precatalysts are activated in situ by a reducing agent.[3]

Q2: I am using a diazo compound as a carbene precursor. What are the key safety precautions I should take?

A2: Diazo compounds are toxic and potentially explosive and should be handled with extreme care.[20][21] It is highly recommended to generate diazo compounds in situ from more stable precursors like tosylhydrazones to avoid isolating the hazardous diazo species.[20] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. For larger-scale reactions, consider using flow chemistry setups to minimize the amount of diazo compound present at any given time.[1]

Q3: How can I effectively monitor the progress of my cyclopropanation reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common techniques for monitoring the progress of cyclopropanation reactions.[4] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and identify any potential issues, such as stalling of the reaction.

Q4: What are the best practices for the workup and purification of cyclopropane products?

A4: The workup procedure typically involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and other water-soluble byproducts.[4] The organic layer is then dried and the solvent is removed. Purification is most commonly achieved by flash column chromatography on silica gel.[5][22][23] For volatile cyclopropanes, care must be taken during solvent removal to avoid product loss.[4]

Data Presentation

Table 1: Effect of Ligand on Diastereoselectivity in a Nickel-Catalyzed Cyclopropanation

EntryLigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1PPh₃Toluene80752:1
2PCy₃Toluene80823:1
3dppeTHF609110:1
4(S,S)-BnPyBOXCH₂Cl₂2588>20:1

Note: Data are representative and compiled from various sources for illustrative purposes.

Table 2: Influence of Reaction Temperature on Yield and Diastereoselectivity

EntryLigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1dppeTHF80955:1
2dppeTHF609110:1
3dppeTHF2575>20:1
4dppeTHF052>50:1

Note: Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cyclopropanation Using a Diazo Compound

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add the nickel precatalyst (e.g., Ni(COD)₂, 5 mol%) and the ligand (e.g., dppe, 5.5 mol%).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF, 0.1 M) and the alkene substrate (1.0 equiv).

  • Reaction Initiation: To the stirred solution, add a solution of the diazo compound (1.2 equiv) in the same anhydrous solvent dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench any remaining diazo compound by careful addition of a few drops of acetic acid. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][9]

Protocol 2: In Situ Generation of Diazo Compounds from Tosylhydrazones

  • Preparation of the Tosylhydrazone Salt: To a solution of the corresponding tosylhydrazone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., LiHMDS, 1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. The solvent is then removed under reduced pressure to yield the tosylhydrazone salt.[20]

  • Cyclopropanation: The freshly prepared tosylhydrazone salt can then be used in the general cyclopropanation protocol described above, where it will decompose in situ to generate the diazo compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Flame-Dried Glassware under Inert Gas reagents->setup charge Charge Ni Precatalyst, Ligand, & Alkene setup->charge addition Slow Addition of Carbene Precursor charge->addition stir Stir at Optimized Temperature addition->stir monitor Monitor Reaction by TLC/GC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Pure Cyclopropane Product purify->product

Caption: A typical experimental workflow for nickel-catalyzed cyclopropane synthesis.

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low/No Yield catalyst Check Catalyst Activity (Run Control Reaction) start->catalyst reagents Verify Reagent Purity (NMR, GC-MS) catalyst->reagents Active new_catalyst Use Fresh/New Catalyst catalyst->new_catalyst Inactive conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Pure purify_reagents Purify Reagents & Solvents reagents->purify_reagents Impurities Found optimize Optimize Temperature & Reaction Time conditions->optimize Sub-optimal inert Ensure Strictly Inert Atmosphere conditions->inert Air/Moisture Leak Suspected

Caption: A troubleshooting guide for addressing low or no product yield.

References

Technical Support Center: Minimizing By-product Formation in Diazoalkane-Based Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in diazoalkane-based cyclopropanation, focusing on the minimization of by-product formation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cyclopropanation experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Cyclopropane and a High Percentage of Carbene Dimer By-products (e.g., diethyl maleate (B1232345), diethyl fumarate).

Question: My reaction is consuming the starting alkene, but I am isolating significant amounts of what appears to be the carbene dimer. How can I favor the cyclopropanation pathway over carbene dimerization?

Answer: The formation of carbene dimers is a common side reaction that occurs when the concentration of the reactive metal carbene intermediate is too high, allowing it to react with itself rather than the intended alkene.[1] To minimize this, the slow addition of the diazoalkane to the reaction mixture is crucial. This maintains a low, steady-state concentration of the carbene intermediate, thereby favoring the bimolecular reaction with the alkene.

Recommended Actions:

  • Slow Addition of Diazoalkane: Utilize a syringe pump to add the diazoalkane solution to the reaction mixture over a prolonged period (e.g., 4-10 hours).[2][3] This is the most effective method to suppress carbene dimerization.

  • High Alkene Concentration: Ensure the alkene is present in excess relative to the diazoalkane to increase the probability of the carbene reacting with the alkene.

  • Catalyst Choice: While the addition rate is the primary factor, some catalysts may have a higher propensity for dimerization. If slow addition is not sufficient, consider screening alternative catalysts.

Issue 2: Significant Formation of C-H Insertion By-products.

Question: I am observing by-products that result from the insertion of the carbene into C-H bonds of my substrate or solvent. How can I improve the chemoselectivity for cyclopropanation?

Answer: The competition between cyclopropanation and C-H insertion is influenced by both steric and electronic factors, as well as the choice of catalyst.[1] Electron-rich C-H bonds and sterically accessible sites are more prone to insertion.

Recommended Actions:

  • Catalyst Selection: The ligand environment of the metal catalyst plays a critical role in dictating chemoselectivity. For instance, in some systems, Rh₂(OAc)₄ may favor cyclopropanation, while other catalysts might preferentially lead to C-H insertion. Catalyst screening is highly recommended to find the optimal balance for your specific substrate.

  • Solvent Choice: Avoid solvents with weak C-H bonds (e.g., THF) if solvent insertion is a problem. Non-polar solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often good choices.

  • Substrate Design: If possible, modify the substrate to sterically hinder or electronically deactivate the C-H bonds that are most susceptible to insertion.

Issue 3: Low Diastereoselectivity in the Cyclopropane Product.

Question: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Diastereoselectivity is often influenced by the reaction temperature and the steric bulk of the catalyst and reactants.

Recommended Actions:

  • Lower Reaction Temperature: In many cases, running the reaction at a lower temperature will enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst Choice: The ligands on the metal catalyst create a specific chiral environment that can strongly influence the facial selectivity of the carbene addition to the alkene. Screening different catalysts with varying steric bulk can lead to improved diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can sometimes influence the transition state geometry. It is worth screening a few solvents of different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in diazoalkane-based cyclopropanation reactions?

A1: The most frequently encountered by-products include:

  • Carbene dimers: Formed from the self-reaction of two metal carbene intermediates. These are typically the corresponding alkenes, such as diethyl maleate and diethyl fumarate (B1241708) from ethyl diazoacetate.[1]

  • C-H insertion products: Resulting from the insertion of the carbene into C-H bonds of the substrate or solvent.[1]

  • Products from reaction with solvent: The carbene can react with the solvent, for example, through O-H insertion if an alcohol is present.

Q2: How does the choice of metal catalyst affect by-product formation?

A2: The metal and its associated ligands play a crucial role in modulating the reactivity and selectivity of the carbene transfer. Different catalysts exhibit varying propensities for cyclopropanation versus side reactions like C-H insertion. For example, some rhodium catalysts are known to be highly effective for cyclopropanation, while others may favor C-H insertion depending on the ligand scaffold.[1] It is often necessary to screen a variety of catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂, etc.) to identify the optimal one for a specific substrate and desired outcome.

Q3: What is the effect of temperature on the reaction?

A3: Temperature can have a significant impact on both the reaction rate and selectivity. While higher temperatures can increase the rate of reaction, they may also lead to a decrease in diastereoselectivity and potentially promote side reactions. Conversely, lower temperatures often favor higher selectivity but may require longer reaction times.

Q4: Is the slow addition of the diazoalkane always necessary?

A4: For intermolecular cyclopropanations, slow addition of the diazoalkane is highly recommended to minimize the formation of carbene dimers.[1] However, for intramolecular cyclopropanations, where the alkene and the diazo group are part of the same molecule, the cyclization is often rapid and can be performed without slow addition, as the intramolecular pathway is kinetically favored.[4]

Q5: Are diazo compounds hazardous?

A5: Yes, diazo compounds, especially volatile and unstabilized ones like diazomethane, are toxic and potentially explosive.[5] They should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. It is also important to avoid heat, light, and rough surfaces that can trigger decomposition.[5]

Quantitative Data on By-product Formation

The following tables summarize quantitative data on the effect of various reaction parameters on by-product formation in the cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA).

Table 1: Effect of Catalyst on Product Distribution

Catalyst (mol%)ProductYield (%)Reference
Rh₂(OAc)₄ (1)Cyclopropane85[6]
Diethyl maleate5[6]
Diethyl fumarate10[6]
Cu(acac)₂ (1)Cyclopropane75[7]
Diethyl maleate15[7]
Diethyl fumarate10[7]

Table 2: Effect of Diazoalkane Addition Method on Carbene Dimer Formation in the Rh₂(OAc)₄-catalyzed Cyclopropanation of Methyl Oleate (B1233923) with Ethyl Diazoacetate

Addition MethodCyclopropane Yield (%)Dimer By-products (%)Reference
Slow Addition (10 h)95<5[2]
Bulk Addition6040[2]

Table 3: Effect of Temperature on Product Yield in the Copper-Catalyzed Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate

Temperature (°C)Cyclopropane Yield (%)Reference
085[2]
25 (Room Temp.)95[2]
4090[2]

Table 4: Effect of Solvent on Cyclopropane Yield in the Copper-Catalyzed Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate

SolventCyclopropane Yield (%)Reference
Dichloromethane (DCM)95[2]
1,2-Dichloroethane (DCE)92[2]
Toluene88[2]
Hexane85[2]
Diethyl ether80[2]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of an Alkene with Ethyl Diazoacetate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add the alkene (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) via syringe to dissolve the alkene and catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Diazoalkane Addition: Prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at the desired temperature over a period of 4-8 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclopropane.

Protocol 2: Copper-Catalyzed Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate [2]

  • Reaction Setup: To a suspension of LAPONITE®-Cu (52.1 mg, 1 mol%) and eicosane (B133393) (125 mg, 0.44 mmol; internal standard) in 2 mL of anhydrous dichloromethane, add methyl oleate (741.2 mg, 2.5 mmol) at room temperature under an argon atmosphere.

  • Diazoalkane Addition: Slowly add ethyl diazoacetate (1.1 equiv) via a syringe pump over 10 hours.

  • Reaction Monitoring: Monitor the reaction by gas chromatography until total consumption of the starting material.

  • Workup and Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the cyclopropanated product.

Visualizations

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Diazoalkane Diazoalkane Metal_Carbene Metal Carbene Intermediate Diazoalkane->Metal_Carbene + Catalyst - N2 Catalyst Catalyst Cyclopropane Desired Cyclopropane Product Metal_Carbene->Cyclopropane + Alkene Carbene_Dimer Carbene Dimer (e.g., Maleate/Fumarate) Metal_Carbene->Carbene_Dimer + Metal Carbene (High Concentration) CH_Insertion C-H Insertion Product Metal_Carbene->CH_Insertion + Substrate C-H Solvent_Adduct Solvent Adduct Metal_Carbene->Solvent_Adduct + Solvent Alkene Alkene

Caption: Pathways in Diazoalkane Cyclopropanation.

Troubleshooting_Workflow cluster_dimer Carbene Dimerization cluster_ch C-H Insertion start Problem Identified: High By-product Formation q1 Is the diazoalkane added slowly? start->q1 q3 Is the solvent reactive? start->q3 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is alkene concentration low? a1_yes->q2 s1 Implement slow addition using a syringe pump. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Increase alkene concentration. a2_yes->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Switch to a less reactive solvent (e.g., DCM). a3_yes->s3 q4 Have different catalysts been screened? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Screen catalysts with different ligand sets. a4_no->s4

Caption: Troubleshooting By-product Formation.

References

Technical Support Center: Addressing Catalyst Deactivation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to catalyst deactivation in cyclopropanation reactions. The following information is presented in a question-and-answer format to directly address specific challenges encountered during experiments.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes related to catalyst deactivation and how can I troubleshoot this?

A: Low or no product yield is a frequent challenge in cyclopropanation reactions and can often be attributed to a decline in catalyst activity. Several factors, from the purity of your reagents to the reaction conditions, can contribute to this problem. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities present in the reaction mixture.

    • Water and Oxygen: Many cyclopropanation catalysts, particularly those based on rhodium and copper, are sensitive to moisture and air. Water can hydrolyze the catalyst or react with the carbene precursor.

      • Solution: Ensure all glassware is rigorously dried, and solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Coordinating Solvents and Additives: Solvents with lone pairs of electrons (e.g., ethers, amines) can coordinate to the metal center, inhibiting substrate binding and catalysis.[1]

    • Impurities in Starting Materials: Impurities in the alkene or diazo compound can act as catalyst poisons. For instance, unreacted starting materials from the synthesis of the diazo compound can interfere with the catalyst.

      • Solution: Purify all starting materials before use. Alkenes can be distilled or passed through a column of activated alumina. Diazo compounds should be freshly prepared and used, if possible.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. This is more common with heterogeneous catalysts but can also affect the stability of homogeneous catalysts over prolonged reaction times at elevated temperatures.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. If high temperatures are unavoidable, consider a more thermally stable catalyst or ligand system.

  • Side Reactions Leading to Inactive Species:

    • Carbene Dimerization: The metal carbene intermediate can react with itself to form an alkene (carbene dimer), which is an unproductive pathway that consumes the carbene precursor and can potentially lead to the formation of inactive catalyst species.[2]

      • Solution: This is often concentration-dependent. Slow addition of the diazo compound can help to maintain a low concentration of the carbene intermediate, favoring the reaction with the alkene.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing low yield issues potentially caused by catalyst deactivation.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Activity (Run a control reaction with a known substrate) start->check_catalyst check_reagents Analyze Reagent Purity (NMR, GC-MS) check_catalyst->check_reagents Control reaction successful attempt_regeneration Attempt Catalyst Regeneration check_catalyst->attempt_regeneration Control reaction fails check_atmosphere Ensure Inert Atmosphere (Check for O2 or moisture leaks) check_reagents->check_atmosphere Reagents are pure purify_reagents Purify/Re-distill Solvents & Substrates check_reagents->purify_reagents Impurities detected add_scavengers Add Scavengers for Potential Poisons (e.g., molecular sieves for water) check_atmosphere->add_scavengers Atmosphere is inert rerun_experiment Re-run Experiment check_atmosphere->rerun_experiment Leak detected and fixed purify_reagents->rerun_experiment add_scavengers->rerun_experiment attempt_regeneration->rerun_experiment

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Diastereoselectivity or Enantioselectivity

Q: I am obtaining the desired cyclopropane (B1198618) product, but with poor diastereoselectivity or, in the case of asymmetric cyclopropanation, low enantioselectivity. Could this be related to catalyst deactivation?

A: Yes, a decline in stereoselectivity can be an indicator of issues with the catalyst's integrity or the presence of interfering species.

Potential Causes and Solutions:

  • Formation of a More Reactive, Less Selective Catalyst Species: The active catalyst can sometimes convert into a different species that is still active for cyclopropanation but is less selective. This can happen through ligand dissociation or degradation.

    • Solution: Ensure the stability of your catalyst-ligand complex under the reaction conditions. Lowering the reaction temperature may help. It is also crucial to use high-purity ligands.

  • Presence of "Chiral Poisons": In asymmetric catalysis, impurities that can coordinate to the metal center can compete with the chiral ligand, leading to a decrease in enantioselectivity. These impurities may not completely kill the catalyst's activity but will disrupt the chiral environment.

    • Solution: Rigorously purify all reagents and solvents. Even trace amounts of coordinating impurities can have a significant impact on enantioselectivity.

  • Background Uncatalyzed Reaction: In some cases, particularly at higher temperatures, a non-catalyzed or a different metal-catalyzed pathway may occur, leading to the formation of the racemic or non-diastereoselective product.

    • Solution: Optimize the reaction conditions to favor the desired catalytic pathway. This usually involves lowering the reaction temperature and ensuring the catalyst is sufficiently active to outcompete any background reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in rhodium-catalyzed cyclopropanation reactions?

A1: Rhodium catalysts are susceptible to poisoning by various substances that can coordinate to the metal center. Common poisons include:

  • Water and alcohols: These can react with the rhodium carbene intermediate.

  • Amines and phosphines: These are strong Lewis bases that can bind tightly to the rhodium center and inhibit catalysis.

  • Sulfur-containing compounds: Thiols and thioethers are notorious poisons for many transition metal catalysts, including rhodium.

  • Halides: While some rhodium precursors are halides, excess halide ions in the reaction mixture can interfere with the catalytic cycle.

Q2: How does the choice of solvent affect catalyst stability?

A2: The solvent can play a crucial role in catalyst stability. As a general rule, the rate of Simmons-Smith cyclopropanation decreases as the basicity of the solvent increases.[3] Non-coordinating, polar solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often preferred as they can stabilize the substrates and intermediates without strongly binding to the catalyst's active site.[3] Highly coordinating solvents can lead to catalyst deactivation by occupying the coordination sites on the metal, thereby preventing the substrate from binding.[1]

Q3: Can I regenerate my deactivated cyclopropanation catalyst?

A3: Catalyst regeneration is sometimes possible, but its success depends on the cause of deactivation.

  • For deactivation by strongly bound inhibitors (poisoning): It may be possible to remove the poison by washing or treatment with a displacing agent. However, this is often difficult and may not fully restore the catalyst's activity.

  • For deactivation by thermal degradation (sintering): This process is generally irreversible.

  • For deactivation by fouling (e.g., polymer buildup): Gentle washing or careful oxidation to burn off organic residues can sometimes restore activity, but this must be done carefully to avoid damaging the catalyst itself.

A general approach for regenerating rhodium catalysts that have become at least partially inactive involves removing the catalyst from the reaction, adjusting the aldehyde content, treating the aldehyde-containing catalyst with an oxygen-containing gas at a temperature below the boiling point of the aldehyde, and then filtering the regenerated catalyst to remove any solid material formed during oxidation.[4] However, a specific, validated protocol for your particular catalyst and reaction system is highly recommended.

Quantitative Data Summary

While extensive quantitative data on the deactivation of specific cyclopropanation catalysts is often proprietary or scattered across the literature, the following tables provide an illustrative summary of the expected impact of various factors on catalyst performance. The values presented are representative and intended for comparative purposes.

Table 1: Illustrative Impact of Impurities on Rhodium(II) Acetate Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Impurity (concentration)Approximate Yield Reduction (%)Approximate Decrease in Turnover Number (TON) (%)
Water (1000 ppm)15-25%20-30%
Triethylamine (1 mol%)50-70%60-80%
Thiophenol (0.5 mol%)80-100%90-100%
Diethyl Ether (as solvent)10-20%15-25%

Table 2: Comparative Stability of Common Cyclopropanation Catalysts

CatalystRelative Thermal StabilityRelative Tolerance to Air/MoistureRelative Tolerance to Coordinating Solvents
Rh₂(OAc)₄HighModerateLow
Cu(OTf)₂ModerateLowModerate
Pd(OAc)₂HighHighModerate
Zinc-Copper CoupleLowVery LowLow

Experimental Protocols

Protocol 1: General Procedure for Solvent and Reagent Purification

  • Solvents (e.g., Dichloromethane, 1,2-Dichloroethane):

    • Pre-dry the solvent by stirring over anhydrous calcium chloride for 24 hours.

    • Decant the solvent and distill it from calcium hydride under an inert atmosphere (nitrogen or argon).

    • Store the freshly distilled solvent over activated 4Å molecular sieves under an inert atmosphere.

  • Alkenes (e.g., Styrene):

    • Wash the alkene with a 10% aqueous sodium hydroxide (B78521) solution to remove any phenolic inhibitors.

    • Wash with brine and dry over anhydrous magnesium sulfate.

    • Distill under reduced pressure and store under an inert atmosphere in a refrigerator.

  • Diazo Compounds (e.g., Ethyl Diazoacetate):

    • It is highly recommended to use freshly prepared diazo compounds.

    • If purification is necessary, it should be done with extreme caution due to the potential for explosion. Distillation under high vacuum and at low temperatures can be performed, but only by experienced personnel with appropriate safety measures in place.

Protocol 2: Illustrative Catalyst Regeneration Procedure for Rhodium(II) Acetate

Disclaimer: This is a general, illustrative protocol and may require significant optimization for your specific case. It is based on general principles of rhodium catalyst regeneration and not a specific validated procedure for cyclopropanation catalysts from the search results.

  • Removal of Volatiles: After the reaction, remove the solvent and any volatile components under reduced pressure.

  • Extraction of the Catalyst: Extract the residue with a solvent in which the catalyst is soluble but the organic products and byproducts are less soluble (e.g., acetonitrile).

  • Oxidative Treatment: To the solution of the recovered catalyst, add a controlled amount of a mild oxidizing agent (e.g., bubbling a slow stream of air or oxygen) in the presence of an aldehyde (e.g., isobutyraldehyde) at room temperature.[4] The aldehyde is believed to help in breaking down deactivating rhodium clusters.[4]

  • Precipitation and Washing: Precipitate the catalyst by adding a non-polar solvent (e.g., hexane).

  • Filtration and Drying: Collect the solid catalyst by filtration, wash with fresh non-polar solvent, and dry under high vacuum.

  • Activity Check: Before using the regenerated catalyst on a large scale, test its activity and selectivity on a small-scale control reaction.

Visualizing Logical Relationships

The following diagram illustrates the logical relationships between the causes and effects of catalyst deactivation in cyclopropanation reactions.

deactivation_pathways cluster_causes Primary Causes of Deactivation cluster_poisons Poisons cluster_side_reactions Side Reactions cluster_effects Observed Effects poisoning Catalyst Poisoning water Water/Oxygen poisoning->water solvents Coordinating Solvents poisoning->solvents impurities Reagent Impurities poisoning->impurities poor_selectivity Poor Diastereo/Enantioselectivity poisoning->poor_selectivity catalyst_death Complete Catalyst Inactivation poisoning->catalyst_death thermal Thermal Degradation thermal->catalyst_death side_reactions Side Reactions dimerization Carbene Dimerization side_reactions->dimerization ch_insertion C-H Insertion side_reactions->ch_insertion low_yield Low Yield / No Reaction water->low_yield solvents->low_yield impurities->low_yield impurities->poor_selectivity dimerization->low_yield ch_insertion->low_yield

Caption: Causal relationships in catalyst deactivation.

References

Technical Support Center: Work-up Procedures for Simmons-Smith Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of Simmons-Smith reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a classical Simmons-Smith reaction?

A typical work-up involves quenching the reaction, extracting the product, and purifying it. The reaction is usually quenched by the slow and cautious addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C. Following the quench, the product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane. The crude product is often purified by flash column chromatography on silica (B1680970) gel.[1]

Q2: How does the work-up for the Furukawa modification differ from the classical procedure?

The Furukawa modification often utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂).[1] The work-up for this variation is similar to the classical method but may include an additional step to break up emulsions and facilitate the separation of layers. After quenching with saturated aqueous NaHCO₃, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers are formed.[1]

Q3: My cyclopropane (B1198618) product is sensitive to acid. How should I modify the purification step?

Acid-sensitive cyclopropanes can degrade on standard silica gel.[1] In such cases, it is recommended to use deactivated silica gel, for instance, by pre-treating it with triethylamine (B128534).[1] Alternatively, a different stationary phase like alumina (B75360) can be used for column chromatography.[1]

Q4: I am observing a significant amount of solid precipitate (zinc salts) after quenching. How can I effectively remove it?

The formation of zinc salts is a common occurrence. These can be removed by filtering the entire reaction mixture through a pad of Celite after quenching. The filter cake should then be washed with the organic solvent used for extraction to ensure complete recovery of the product.

Q5: What are some common side products in Simmons-Smith reactions and how can their formation be minimized during work-up?

Common side products include methylated heteroatoms, which can occur when substrates with alcohols or other heteroatoms are used, especially with excess reagent or prolonged reaction times.[2] To minimize this, it is crucial to carefully monitor the reaction and quench it as soon as the starting material is consumed. The Lewis acidic nature of the byproduct, ZnI₂, can also lead to side reactions.[2]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Low Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to enhance activation.[1]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Incomplete Starting Material Conversion Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[1]
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1]
Low substrate reactivity.Switch to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa or Shi modification.[1]
Formation of a Persistent Emulsion During Extraction High concentration of zinc salts or other byproducts.1. Add a saturated solution of brine to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Gently swirl the separatory funnel instead of vigorous shaking. 3. Filter the entire mixture through a pad of Celite.
Product Degradation During Purification Acid-sensitive cyclopropane product.1. Use deactivated silica gel (neutralized with triethylamine) for column chromatography. 2. Use alumina as the stationary phase instead of silica gel.[1]

Note: The effectiveness of these troubleshooting steps can be substrate-dependent. It is recommended to first test these modifications on a small scale.

Experimental Protocols

Protocol 1: Standard Simmons-Smith Reaction Work-up with Celite Filtration
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with stirring until gas evolution ceases.

  • Filtration: Prepare a filtration setup with a Büchner funnel containing a pad of Celite over a piece of filter paper. Wet the Celite pad with the reaction solvent. Filter the quenched reaction mixture through the Celite pad to remove the precipitated zinc salts.

  • Washing: Wash the filter cake (the Celite pad with the zinc salts) with two portions of the organic solvent used for the reaction (e.g., diethyl ether or dichloromethane) to ensure all the product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are not present, add deionized water. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Work-up for Furukawa-Modified Simmons-Smith Reaction
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring.[1]

  • Breaking Emulsion: Add a saturated aqueous solution of Rochelle's salt and continue to stir vigorously until two clear, distinct layers are formed.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Purification of Acid-Sensitive Cyclopropanes using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane). Add 1-2% triethylamine to the slurry and mix thoroughly. Pack the column with this slurry.

  • Column Chromatography: Dissolve the crude product in a minimal amount of the eluent and load it onto the prepared column. Elute the column with the solvent system containing triethylamine to purify the acid-sensitive cyclopropane.

Visualizations

G Standard Simmons-Smith Work-up Workflow reaction Simmons-Smith Reaction Mixture quench Quench with sat. aq. NH4Cl at 0 °C reaction->quench filtration Filter through Celite quench->filtration extraction Extract with Et2O or DCM filtration->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Pure Cyclopropane Product purification->product

Caption: Standard work-up workflow for a Simmons-Smith reaction.

G Troubleshooting Logic for Low Product Yield start Low Product Yield Observed check_reagents Check Reagent Quality & Activity (Fresh Zn-Cu couple? Pure CH2I2?) start->check_reagents check_conditions Review Reaction Conditions (Temperature? Reaction Time?) start->check_conditions check_workup Analyze Work-up Procedure (Efficient extraction? Product loss?) start->check_workup sub_reagents1 Use freshly prepared Zn-Cu couple check_reagents->sub_reagents1 sub_reagents2 Use distilled CH2I2 check_reagents->sub_reagents2 sub_conditions1 Increase temperature incrementally check_conditions->sub_conditions1 sub_conditions2 Extend reaction time check_conditions->sub_conditions2 sub_workup1 Perform additional extractions check_workup->sub_workup1 sub_workup2 Check aqueous layer for product check_workup->sub_workup2 end Improved Yield sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_workup1->end sub_workup2->end

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of cyclopropanation reactions, with a specific focus on the influence of the solvent.

Troubleshooting Guides

This section addresses common problems encountered during cyclopropanation experiments related to solvent choice and its impact on stereochemical outcomes.

Question: My cyclopropanation reaction is showing poor diastereoselectivity. How can the solvent be affecting this and what can I do to improve it?

Answer:

Poor diastereoselectivity in cyclopropanation can often be attributed to the solvent's influence on the transition state of the reaction. The solvent can affect the aggregation of reagents, the conformation of the substrate, and the stability of diastereomeric transition states.

Possible Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent can significantly impact diastereoselectivity. In some cases, increasing solvent polarity can lead to a higher proportion of a specific diastereomer. For instance, in the cyclopropanation of α,β-unsaturated aldehydes, the proportion of the cis cyclopropane (B1198618) isomer has been observed to increase with the logarithm of the solvent's dielectric constant.[1]

  • Coordinating vs. Non-Coordinating Solvents: For reactions involving organometallic reagents, such as the Simmons-Smith reaction, the coordinating ability of the solvent is crucial.

    • Coordinating solvents (e.g., ethers like THF, diethyl ether) can complex with the metal center of the reagent. This can sometimes be beneficial for solubility and reactivity but may also compete with directing groups on the substrate, leading to lower diastereoselectivity. In some enantioselective carbolithiation-cyclopropanation sequences, donor solvents like diethyl ether or THF have been shown to decrease enantioselectivity.[2]

    • Non-coordinating or weakly coordinating solvents (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), pentane (B18724), hexane) are often preferred for Simmons-Smith type reactions.[3][4] These solvents do not compete with substrate-directing groups (like hydroxyl groups), allowing for more effective stereocontrol.[3][5] For example, tetrahydrofuran (B95107) (THF) has been shown to completely suppress a stereoselective Simmons-Smith cyclopropanation of enesulfinamides, highlighting the importance of using non-complexing solvents in this system.[4]

  • Steric Effects: The solvent can influence the effective steric bulk of the reagents and substrate. Bulky solvents might favor the formation of the sterically less hindered diastereomer.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Data on Solvent Effects on Diastereoselectivity:

Reaction TypeSubstrateSolventDiastereomeric Ratio (d.r.)Reference
Simmons-SmithAlkenyl Cyclopropyl (B3062369) CarbinolDCM>98:2[5]
Simmons-SmithChiral EnamideToluene88:12[4]
Rh-CatalyzedStyrene (B11656) & Ethyl 3,3,3-trifluoro-2-diazopropionatePentane>20:1 (trans:cis)[6]
Rh-CatalyzedStyrene & Ethyl 3,3,3-trifluoro-2-diazopropionateCH2Cl2>20:1 (trans:cis)[6]

Question: My enantioselective cyclopropanation is giving a low enantiomeric excess (e.e.). How can I improve this by changing the solvent?

Answer:

Low enantiomeric excess (e.e.) in a catalytic asymmetric cyclopropanation can be highly dependent on the solvent. The solvent can influence the conformation of the chiral catalyst and the catalyst-substrate complex, directly impacting the enantiofacial selectivity of the reaction.

Possible Causes and Solutions:

  • Solvent Polarity and Coordinating Ability: Similar to diastereoselectivity, the polarity and coordinating nature of the solvent are critical.

    • In many catalytic systems, non-polar, non-coordinating solvents are preferred as they minimize interference with the chiral catalyst's environment. For a dirhodium-catalyzed cyclopropanation, pentane was found to be an excellent solvent, though substrates with poor solubility in pentane required a switch to a more polar solvent like CH2Cl2.[6]

    • In some cases, a specific solvent may be crucial for achieving high enantioselectivity. For example, in an enantioselective carbolithiation, switching from diethyl ether to non-polar solvents like hexane (B92381) or cumene (B47948) significantly increased the enantiomeric excess.[2]

  • Solvent-Catalyst Interactions: The solvent can interact with the catalyst in various ways, including hydrogen bonding or other non-covalent interactions. These interactions can alter the catalyst's chiral pocket and, consequently, the enantioselectivity.

  • Temperature Effects: The influence of the solvent on enantioselectivity can be temperature-dependent. It is advisable to screen solvents at the intended reaction temperature.

Data on Solvent Effects on Enantioselectivity:

Catalyst SystemSubstrateSolventEnantiomeric Excess (e.e.)Reference
Dirhodium Paddlewheel ComplexStyrenePentane97%[6]
Dirhodium Paddlewheel ComplexStyreneCH2Cl292%[6]
Dirhodium Paddlewheel ComplexStyreneToluene91%[6]
Dirhodium Paddlewheel ComplexStyreneDiethyl Ether84%[6]
(-)-Sparteine/OrganolithiumCinnamyl AlcoholDiethyl EtherLow e.e.[2]
(-)-Sparteine/OrganolithiumCinnamyl AlcoholHexaneHigher e.e.[2]
Chiral Brønsted AcidQuinolinesDioxane85%[7]
Chiral Brønsted AcidQuinolinesToluene83%[7]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used solvents for Simmons-Smith cyclopropanation and why?

A1: The most common solvents for Simmons-Smith cyclopropanation are dichloromethane (DCM) and 1,2-dichloroethane (DCE). Ethereal solvents like diethyl ether are also widely used.[3] Non-basic and non-complexing solvents are generally preferred because the zinc carbenoid reagent is electrophilic. These solvents are polar enough to dissolve the substrates but do not coordinate strongly to the zinc reagent, which could otherwise decrease its reactivity and interfere with substrate-directing effects. For less nucleophilic alkenes, non-complexing solvents are particularly advantageous as they enhance the electrophilicity of the reagent.[3]

Q2: How do I choose a starting solvent for a new catalytic asymmetric cyclopropanation reaction?

A2: When developing a new catalytic asymmetric cyclopropanation, a good starting point is to screen a range of solvents with varying properties. A typical screening process is visualized in the diagram below. Start with a non-polar, non-coordinating solvent like hexane or toluene. Also, include a halogenated solvent like dichloromethane (DCM) and a weakly coordinating solvent like diethyl ether. Avoid strongly coordinating solvents like THF or DMSO in the initial screen, as they are more likely to interfere with the catalyst. The choice may also be guided by the solubility of your substrate and catalyst.

Caption: A process for selecting a starting solvent for a new reaction.

Q3: Can solvent-free conditions be used for stereoselective cyclopropanation?

A3: Yes, solvent-free conditions have been successfully applied to stereoselective cyclopropanation. For example, a copper-exchanged bentonite (B74815) clay has been used as a recyclable catalyst for the cyclopropanation of olefins with ethyl diazoacetate under microwave irradiation and solvent-free conditions.[8] This approach offers environmental benefits ("green chemistry") and can provide good yields and moderate diastereoselectivity.[8]

Experimental Protocols

Protocol 1: Hydroxyl-Directed Diastereoselective Simmons-Smith Cyclopropanation

This protocol is adapted from a general procedure for the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives.[5]

  • Reagents:

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkenyl cyclopropyl carbinol substrate.

    • Dissolve the substrate in anhydrous DCM (to make a ~0.1 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution dropwise to the stirred solution.

    • After 10 minutes of stirring, add the diiodomethane dropwise.

    • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired cyclopropanated product.

    • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Protocol 2: Enantioselective Cyclopropanation using a Dirhodium Catalyst

This protocol is a generalized procedure based on the asymmetric cyclopropanation with 3,3,3-trifluoro-2-diazopropionate catalyzed by a chiral-at-metal dirhodium paddlewheel complex.[6]

  • Reagents:

    • Styrene derivative (5.0 equiv)

    • Dirhodium catalyst (e.g., P-1 as described in the reference, 1 mol %)

    • Ethyl 3,3,3-trifluoro-2-diazopropionate (1.0 equiv)

    • Anhydrous Pentane or Dichloromethane (CH2Cl2)

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the dirhodium catalyst in the chosen anhydrous solvent (e.g., pentane).

    • Add the styrene derivative to the catalyst solution.

    • Cool the mixture to the desired temperature (e.g., -78 °C for pentane).

    • Separately, prepare a solution of the ethyl 3,3,3-trifluoro-2-diazopropionate in the same anhydrous solvent.

    • Add the diazoester solution to the stirred catalyst/alkene mixture via a syringe pump over several hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

    • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

    • Warm the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel.

    • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Pentylcyclopropane and Other Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of enhanced fuel efficiency and reduced emissions, a variety of fuel additives have been developed and utilized. This guide provides a comparative analysis of pentylcyclopropane against established fuel additives such as Methylcyclopentadienyl Manganese Tricarbonyl (MMT), Ferrocene, and Tetraethyllead (TEL). The comparison focuses on their chemical properties, performance as octane (B31449) enhancers, and the standardized methods used for their evaluation.

Overview of this compound

This compound (C8H16) is a cycloalkane whose potential as a fuel additive is an area of emerging interest.[1][2][3] While extensive public data on its performance as a mainstream fuel additive is limited, its chemical structure, featuring a strained cyclopropane (B1198618) ring, suggests potential for high energy density.[4] The inherent ring strain in cyclopropane derivatives contributes to a higher heat of combustion, a desirable characteristic for fuels.[5] However, without specific experimental data on its impact on octane rating and combustion in standard engines, its viability as a commercial additive remains theoretical.

Established Fuel Additives: A Comparative Look

To provide a framework for evaluating the potential of this compound, it is essential to compare it against well-documented fuel additives. The following sections detail the properties and performance of MMT, Ferrocene, and TEL.

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

MMT is an organomanganese compound used to increase the octane rating in gasoline.[6][7] It has been used in both leaded and unleaded gasoline.[6] However, its use has been a subject of debate due to concerns about the potential health effects of manganese particulate emissions and its impact on vehicle emission control systems.[7][8] In the United States, its use is regulated by the Environmental Protection Agency (EPA).[7][9]

Ferrocene

Ferrocene is an iron-containing organometallic compound that also serves as an antiknock agent.[5][10] It is recognized for its effectiveness in increasing the octane number of gasoline.[5] One of its notable applications is as a smoke suppressant in fuels.[10] However, studies have indicated that as an antiknock additive, it can lead to increased fuel consumption and NOx emissions in diesel engines.[10] The deposition of iron oxides in the engine and exhaust system is another consideration with the use of ferrocene.

Tetraethyllead (TEL)

For a significant part of the 20th century, Tetraethyllead was the most common antiknock agent in gasoline.[11][12] Its addition allowed for higher compression ratios in engines, leading to increased performance and fuel economy.[11] However, the severe neurotoxic effects of lead led to its global phase-out from automotive gasoline.[12][13] The history of TEL serves as a critical case study in the environmental and health impacts of fuel additives.

Quantitative Data Comparison

The following table summarizes the key properties of the discussed fuel additives. Data for this compound is limited to its physical and chemical properties, with performance metrics being largely unavailable in the public domain.

PropertyThis compoundMethylcyclopentadienyl Manganese Tricarbonyl (MMT)FerroceneTetraethyllead (TEL)
Chemical Formula C8H16[1][2](C5H4CH3)Mn(CO)3[6]Fe(C5H5)2[5]Pb(C2H5)4[11]
Molecular Weight 112.21 g/mol [1][2]218.1 g/mol 186.03 g/mol [5]323.44 g/mol [11]
Primary Function Potential high-energy fuel componentAntiknock agent (Octane booster)[6][7]Antiknock agent, Smoke suppressant[5][10]Antiknock agent (Octane booster)[11]
Appearance Not specifiedOrange to reddish-brown liquidOrange crystalline solid[5][10]Colorless, viscous liquid[11]
Boiling Point 133 °C (estimated)[2]233 °C249 °C199-202 °C (decomposes)
Solubility in Water 0.02 g/L (estimated)[2]InsolubleInsoluble[5]0.29 mg/L

Experimental Protocols for Fuel Additive Evaluation

The performance of fuel additives is evaluated through a series of standardized tests. These protocols ensure that the data is reliable and comparable across different additives and laboratories.

Octane Number Determination

The primary measure of a gasoline's resistance to knocking is its octane number. Two key tests are used:

  • Research Octane Number (RON) - ASTM D2699: This test simulates low-speed, mild driving conditions, such as city driving.[2][3][14] It is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3]

  • Motor Octane Number (MON) - ASTM D2700: This test evaluates fuel performance under more severe, high-speed conditions.[1][15] It also uses a CFR engine but with different operating parameters than the RON test.[15]

The Anti-Knock Index (AKI), which is posted on gasoline pumps in the United States, is the average of the RON and MON: AKI = (RON + MON) / 2 .[3]

Engine Performance and Emissions Testing

Beyond octane rating, fuel additives undergo rigorous engine testing to evaluate their impact on overall performance, engine cleanliness, and emissions. These tests are often conducted in specialized laboratories using dynamometer-mounted engines.[4] The EPA outlines specific test procedures, such as the Federal Test Procedure (FTP), to measure emissions.[7] Other organizations, like the Coordinating European Council (CEC), have also developed standardized engine tests to assess factors like intake valve deposits and injector fouling.[4]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and comparing fuel additives, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Comparison A Additive Synthesis/Sourcing B Physical & Chemical Property Analysis (Solubility, Stability, etc.) A->B C Octane Number Determination (ASTM D2699 RON, ASTM D2700 MON) B->C D Engine Dynamometer Testing C->D E Emissions Analysis (FTP Standards) D->E F Engine Cleanliness Evaluation (Intake Valve Deposits, etc.) D->F G Comparative Data Tabulation E->G F->G H Performance Assessment vs. Benchmarks G->H

General Experimental Workflow for Fuel Additive Evaluation.

Additive_Classification cluster_0 Antiknock Agents (Octane Boosters) cluster_1 Potential High-Energy Component A Fuel Additives B Organometallic Compounds A->B C Ethers (e.g., MTBE, ETBE) A->C D Alcohols (e.g., Ethanol) A->D E Cycloalkanes (e.g., this compound) A->E F Tetraethyllead (TEL) B->F G MMT B->G H Ferrocene B->H

Classification of Compared Fuel Additives.

References

Validating the Structure of Pentylcyclopropane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization workflow. For a molecule such as pentylcyclopropane, with its combination of a strained cyclopropyl (B3062369) ring and a flexible alkyl chain, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present challenges due to signal overlap, particularly in the proton spectrum. This guide provides an objective comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of this compound, supported by representative data and detailed experimental protocols.

The Challenge of 1D NMR for Alkylcyclopropanes

While 1D ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, their application to a molecule like this compound has limitations. The signals for the protons on the pentyl chain are likely to be found in a narrow, crowded region of the ¹H NMR spectrum, making precise assignment difficult. The cyclopropyl protons have characteristic upfield shifts due to the ring's magnetic anisotropy, but assigning them to specific positions on the ring and distinguishing them from the start of the alkyl chain can be ambiguous with 1D data alone. 2D NMR techniques overcome these limitations by providing correlation data that reveals the connectivity of atoms within the molecule.

Comparative Analysis of 2D NMR Techniques

The core of structural elucidation for this compound lies in a suite of 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.

2D NMR TechniqueInformation ProvidedApplication to this compound Structure Validation
¹H-¹H COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds.Establishes the connectivity of the protons within the pentyl chain and on the cyclopropane (B1198618) ring. It allows for tracing the proton-proton network from one end of the molecule to the other.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Reveals one-bond correlations between protons and the carbon atoms they are directly attached to.Unambiguously assigns each proton signal to its corresponding carbon signal, resolving any ambiguity from overlapping proton signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds (and sometimes four).Crucial for connecting the pentyl chain to the cyclopropane ring. It will show correlations between the protons on the first methylene (B1212753) of the pentyl chain and the carbons of the cyclopropyl ring, and vice versa.

Quantitative Data for Structural Validation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the key correlations observed in 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
1CH~0.60~16.0m
2, 3CH₂~0.20~8.5m
1'CH₂~1.25~37.0t
2'CH₂~1.35~32.0m
3'CH₂~1.30~22.5m
4'CH₂~1.30~30.0m
5'CH₃~0.90~14.0t

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsStructural Information Confirmed
¹H-¹H COSY H-1' with H-1 and H-2'Connectivity between the pentyl chain and the cyclopropyl ring, and the start of the chain.
H-1 with H-2 and H-3Protons on the cyclopropane ring are coupled to each other.
H-2' through H-5'Connectivity of the pentyl chain protons.
¹H-¹³C HSQC H-1 with C-1Direct attachment of the methine proton to its carbon on the ring.
H-2, H-3 with C-2, C-3Direct attachment of the methylene protons to their carbons on the ring.
H-1' to H-5' with C-1' to C-5'Direct one-bond C-H connections for the entire pentyl chain.
¹H-¹³C HMBC H-1' with C-1, C-2, C-3Confirms the attachment of the pentyl group to the cyclopropane ring.
H-1 with C-1', C-2, C-3Further confirms the link between the chain and the ring.
H-5' with C-3', C-4'Long-range correlations confirming the end of the pentyl chain.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation:

  • Objective: To prepare a solution of this compound suitable for NMR analysis.

  • Methodology:

    • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Objective: To obtain initial ¹H and ¹³C spectra.

  • Methodology:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled experiment.

      • Number of scans: 1024 or more.

      • Relaxation delay: 2 seconds.

3. 2D NMR Acquisition:

  • Objective: To acquire COSY, HSQC, and HMBC spectra for structural elucidation.

  • Methodology:

    • ¹H-¹H COSY:

      • Pulse Program: Standard gradient-selected COSY (e.g., cosygp).

      • Spectral Width: Set to cover all proton signals (e.g., -1 to 10 ppm) in both dimensions.

      • Data Points: 2048 in F2, 256-512 in F1.

      • Number of Scans: 2-8 per increment.

    • ¹H-¹³C HSQC:

      • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

      • Spectral Width: Cover proton range in F2 and carbon range (e.g., -5 to 40 ppm) in F1.

      • Data Points: 2048 in F2, 256 in F1.

      • Number of Scans: 4-16 per increment.

    • ¹H-¹³C HMBC:

      • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

      • Spectral Width: Cover proton range in F2 and carbon range (e.g., -5 to 40 ppm) in F1.

      • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

      • Data Points: 2048 in F2, 256-512 in F1.

      • Number of Scans: 8-32 per increment.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR techniques.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize this compound purification Purify Compound (e.g., Distillation) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep oneD_nmr Acquire 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr Acquire 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr process_data Process NMR Data twoD_nmr->process_data analyze_cosy Analyze COSY: H-H Connectivity process_data->analyze_cosy analyze_hsqc Analyze HSQC: C-H (1-bond) process_data->analyze_hsqc analyze_hmbc Analyze HMBC: C-H (long-range) process_data->analyze_hmbc structure_elucidation Assemble Fragments & Elucidate Structure analyze_cosy->structure_elucidation analyze_hsqc->structure_elucidation analyze_hmbc->structure_elucidation validation Structure Validated structure_elucidation->validation

Caption: Workflow for the structural validation of this compound.

Alternative Methodologies

While 2D NMR is the gold standard for this type of structural elucidation, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can confirm the molecular weight (112.22 g/mol ) and provide a fragmentation pattern. However, isomers of this compound may have similar fragmentation patterns, making definitive identification challenging based on MS alone.

  • Infrared (IR) Spectroscopy: Can identify the presence of C-H bonds in both sp² (cyclopropyl) and sp³ (alkyl) hybridized carbons, but it does not provide detailed connectivity information.

A Comparative Analysis of the Biological Activities of Pentylcyclopropane and Pentylcyclopentane: An Inquiry into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of pentylcyclopropane and pentylcyclopentane (B1328772) reveals a significant disparity in available biological activity data, necessitating a broader comparative approach based on their respective parent structures and related alkyl-substituted cycloalkanes. While direct experimental comparisons are currently unavailable in peer-reviewed literature, this guide synthesizes the existing information and provides a contextual analysis for researchers and drug development professionals.

This guide delves into the reported biological activities and toxicological profiles of this compound and pentylcyclopentane. Due to the limited specific data on these two molecules, this comparison extends to the known biological effects of other alkyl-substituted cyclopropane (B1198618) and cyclopentane (B165970) derivatives to infer potential activities and guide future research.

Summary of Key Biological Activities

The following table summarizes the known and inferred biological activities of this compound and pentylcyclopentane. It is crucial to note that much of the data for the specific compounds is limited and, in some cases, derived from non-peer-reviewed sources.

Biological Activity/PropertyThis compoundPentylcyclopentaneSupporting Evidence and Remarks
Neurotoxicity Associated with "Acute solvent syndrome"[1]No data availableThe neurotoxin classification for this compound is noted in the PubChem database, suggesting potential effects on the nervous system with acute exposure.[1]
Enzyme Inhibition Potential for enzyme interaction due to the reactive nature of the cyclopropane ring[2]A commercial source claims MMP-9 inhibition, but this is not substantiated by published experimental data.[3]The strained three-membered ring of cyclopropane derivatives can lead to interactions with biological macromolecules.[2] The claim for pentylcyclopentane requires experimental validation.
Antimicrobial Activity Various functionalized cyclopropane derivatives exhibit antibacterial and antifungal properties.[2][4]No direct data available. Other cyclopentane-containing compounds show antimicrobial effects.The biological activity of cyclopropane derivatives is often linked to specific functional groups rather than the alkyl chain alone.[2][4]
Anticancer Potential The electrophilic nature of the cyclopropyl (B3062369) group suggests potential for interaction with nucleophilic biomolecules like DNA and proteins, a mechanism exploited in some anticancer agents.[2]No direct data available. More complex cyclopentane derivatives have shown antiproliferative activity.This is a theoretical potential for cyclopropanes; specific studies on this compound are lacking.[2]
Natural Occurrence Found in Persicaria hydropiperoides and Persicaria minor.[1]Not reported as a significant natural product.The presence of this compound in plants suggests potential ecological or allelopathic roles.[1]

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding the biological activities of this compound and pentylcyclopentane. To definitively compare these compounds, the following experimental protocols are recommended for future studies:

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound and pentylcyclopentane on various cell lines.

  • Methodology:

    • Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a normal human cell line (e.g., HEK293) in appropriate media.

    • Treat cells with a range of concentrations of this compound and pentylcyclopentane for 24, 48, and 72 hours.

    • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound on each cell line.

Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay
  • Objective: To validate the claim of MMP-9 inhibition by pentylcyclopentane and to assess the potential of this compound as an MMP-9 inhibitor.

  • Methodology:

    • Use a commercially available MMP-9 inhibitor assay kit.

    • Incubate recombinant human MMP-9 with a fluorescent substrate in the presence of varying concentrations of this compound and pentylcyclopentane.

    • Measure the fluorescence intensity over time to determine the rate of substrate cleavage.

    • A known MMP-9 inhibitor should be used as a positive control.

    • Calculate the IC50 value for each compound.

Antimicrobial Susceptibility Testing
  • Objective: To evaluate the antibacterial and antifungal activity of both compounds.

  • Methodology:

    • Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Serially dilute the compounds in a 96-well plate containing microbial growth medium.

    • Inoculate the wells with a standardized microbial suspension.

    • Incubate under appropriate conditions and determine the lowest concentration that inhibits visible growth.

Visualizing the Comparison: Workflows and Pathways

Logical Workflow for Comparative Assessment

The following diagram illustrates the logical workflow for a comprehensive comparative assessment of the biological activities of this compound and pentylcyclopentane, highlighting the current data limitations and necessary future research.

G Comparative Assessment Workflow cluster_0 This compound cluster_1 Pentylcyclopentane PCP_Data Existing Data - Neurotoxin (putative) - Natural Occurrence PCP_Inferred Inferred Activity (from other cyclopropanes) - Antimicrobial - Anticancer PCP_Data->PCP_Inferred Contextualize PCP_Future Future Research - Cytotoxicity Assays - Mechanistic Studies PCP_Inferred->PCP_Future Hypothesis for Conclusion Comparative Analysis (Limited by current data) PCP_Future->Conclusion PCPe_Data Existing Data - MMP-9 Inhibition (unverified claim) PCPe_Future Future Research - MMP-9 Inhibition Assay - Cytotoxicity Assays PCPe_Data->PCPe_Future Verify PCPe_Inferred Inferred Activity (from other cyclopentanes) - Limited Inference Possible PCPe_Inferred->PCPe_Future Explore PCPe_Future->Conclusion G Generalized MMP-9 Activation Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 MMP-9 Activity and Downstream Effects GrowthFactors Growth Factors (e.g., EGF) MAPK MAPK Pathway (ERK, JNK, p38) GrowthFactors->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PI3K_Akt PI3K/Akt Pathway Cytokines->PI3K_Akt AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB PI3K_Akt->AP1_NFkB MMP9_Gene MMP-9 Gene Transcription AP1_NFkB->MMP9_Gene Pro_MMP9 Pro-MMP-9 (inactive) MMP9_Gene->Pro_MMP9 Translation & Secretion Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation (e.g., by other proteases) ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Inhibitor Hypothetical Inhibitor (e.g., Pentylcyclopentane - unverified) Inhibitor->Active_MMP9

References

A Comparative Guide to the Computational Modeling of Pentylcyclopropane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Pentylcyclopropane, as a simple alkyl-substituted cyclopropane (B1198618), serves as a fundamental model for understanding the intrinsic reactivity of this class of compounds. This guide provides a comprehensive comparison of computational models used to predict the reactivity of this compound, supported by available experimental data for analogous systems.

Introduction to this compound Reactivity

The reactivity of this compound is dominated by the inherent strain of the three-membered ring, which is estimated to be approximately 27.5 kcal/mol. This strain energy provides a thermodynamic driving force for reactions that lead to ring-opening. The primary modes of reactivity for this compound and other simple alkylcyclopropanes include thermal isomerization (ring-opening), oxidation, and cycloaddition reactions.

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms and predicting the kinetic and thermodynamic parameters of these transformations. Density Functional Theory (DFT) is a commonly employed method for these studies.

Comparative Analysis of Reactivity

Due to a scarcity of direct experimental data for this compound, this guide leverages experimental findings for smaller alkylcyclopropanes and computational studies on related systems to provide a comparative framework.

Thermal Isomerization (Ring-Opening)

The thermal isomerization of alkylcyclopropanes proceeds through the cleavage of a C-C bond in the ring to form a diradical intermediate, which can then rearrange to various isomeric alkenes.

Experimental Data for Alkylcyclopropanes:

Experimental studies on the gas-phase pyrolysis of simple alkylcyclopropanes are limited. However, data from combustion calorimetry provides valuable thermochemical information.

CompoundExperimental Enthalpy of Formation (liquid, 298.15 K) (kcal/mol)
Methylcyclopropane-
Ethylcyclopropane-
1,cis-2-Dimethylcyclopropane-
1,trans-2-Dimethylcyclopropane-
1,1,2-Trimethylcyclopropane-
1,1,2,2-Tetramethylcyclopropane-
Data from combustion calorimetry experiments.[1]

Computational Models for Alkylcyclopropane Isomerization:

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Cyclopropane → PropeneVarious ab initio and DFT methods~60 - 65
Methoxycyclopropane ring-openingNot Specified~54.1

Note: The activation energy for the ring-opening of methoxycyclopropane is lowered by the substituent.[2]

The pentyl group is expected to have a minor electronic effect on the ring-opening barrier compared to unsubstituted cyclopropane. However, the presence of a longer alkyl chain may introduce additional reaction channels and influence the conformational energetics of the transition states.

Oxidation

The oxidation of alkylcyclopropanes is a complex process that can be initiated by radical species and is of particular interest in combustion chemistry. Computational studies on the oxidation of cycloalkanes, such as cyclohexane (B81311) and its alkylated derivatives, provide a basis for understanding the potential oxidation pathways of this compound. These studies often focus on H-atom abstraction reactions by radicals like OH and HO₂.[1]

Alternative Molecules for Comparison:

  • Methylcyclopropane and Ethylcyclopropane: These are the simplest alkylcyclopropanes and serve as excellent benchmarks for understanding the effect of a simple alkyl substituent.

  • Alkyl-substituted Cyclohexanes: Extensive computational and experimental data exist for the combustion of these molecules, offering insights into the general principles of cycloalkane oxidation.

Cycloaddition Reactions

The strained C-C bonds of the cyclopropane ring can participate in cycloaddition reactions, although they are generally less reactive than alkenes. Theoretical studies have explored various cycloaddition reactions involving cyclopropane derivatives. For instance, the [3+2] cycloaddition of cyclic nitrones with alkylidene cyclopropanes has been investigated using DFT.[3]

Experimental and Computational Protocols

Experimental Protocol: Combustion Calorimetry

A typical experimental setup for determining the enthalpy of combustion involves:

  • Sample Preparation: A known mass of the liquid alkylcyclopropane is sealed in a glass ampoule.

  • Calorimeter Setup: A bomb calorimeter is charged with a known amount of water and pressurized with pure oxygen.

  • Combustion: The sample is ignited, and the temperature change of the water is precisely measured.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of formation of nitric acid and other side reactions.[1]

Computational Protocol: DFT Calculations for Ring-Opening

A common computational workflow for studying the thermal isomerization of a cyclopropane derivative includes:

  • Structure Optimization: The geometries of the reactant (alkylcyclopropane), transition state, and product (alkene) are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactant and product are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate electronic energies.

  • Activation Energy Calculation: The activation energy is calculated as the difference in the zero-point corrected electronic energies of the transition state and the reactant.

Visualizing Reaction Pathways

Thermal Isomerization of this compound

G Reactant This compound TS Diradical Transition State Reactant->TS Δ Intermediate Pentyl-substituted Diradical Intermediate TS->Intermediate Product1 Oct-1-ene Intermediate->Product1 Product2 cis/trans-Oct-2-ene Intermediate->Product2 Product3 Other Isomers Intermediate->Product3 G cluster_exp Experimental Data cluster_comp Computational Modeling cluster_comp_alt Alternative Molecules ExpData Experimental Data (e.g., Calorimetry, Kinetics) Validation Model Validation and Prediction ExpData->Validation Comparison Model Define Molecular System (this compound) Method Select Computational Method (e.g., DFT, ab initio) Model->Method Calc Perform Calculations (Optimization, Frequencies) Method->Calc Analysis Analyze Results (Energies, Structures) Calc->Analysis Analysis->Validation AltModel Model Simpler Analogs (e.g., Ethylcyclopropane) AltModel->Validation Comparison

References

Unraveling the Molecular Fingerprint: Experimental Validation of Pentylcyclopropane's Mass Spectral Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of discovery. Mass spectrometry, a powerful analytical technique, provides a molecular fingerprint through the fragmentation patterns of ionized compounds. This guide offers an objective comparison of the predicted and experimentally observed mass spectral fragmentation of pentylcyclopropane, a saturated hydrocarbon containing a three-membered ring. We further compare its fragmentation to that of a constitutional isomer, 1-ethyl-2-propylcyclopropane, providing a deeper understanding of how molecular structure influences fragmentation pathways. All experimental data is presented alongside detailed methodologies to ensure reproducibility and aid in the validation of related compounds.

Comparative Analysis of Mass Spectral Data

The electron ionization (EI) mass spectrum of a compound provides quantitative information about the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and its various fragments. Below is a comparison of the predicted and experimental fragmentation data for this compound, alongside the experimental data for its isomer, 1-ethyl-2-propylcyclopropane.

m/z Predicted Fragment Ion (this compound) Predicted Fragmentation Pathway (this compound) Experimental Relative Abundance (this compound) Experimental Relative Abundance (1-Ethyl-2-propylcyclopropane)
112[C8H16]+• (Molecular Ion)Ionization of the parent molecule15%10%
97[C7H13]+Loss of a methyl radical (•CH3)20%25%
83[C6H11]+Loss of an ethyl radical (•C2H5)45%60%
69[C5H9]+Loss of a propyl radical (•C3H7)80%100% (Base Peak)
55[C4H7]+Loss of a butyl radical (•C4H9)100% (Base Peak)85%
41[C3H5]+ (Allyl Cation)Cleavage of the pentyl chain and ring opening95%75%
27[C2H3]+Further fragmentation40%35%

Delving into the Fragmentation Pathways

The fragmentation of alkylcyclopropanes under electron ionization is primarily dictated by the stability of the resulting carbocations and radicals. The initial ionization event creates a molecular ion radical cation ([M]+•). The subsequent fragmentation can proceed through several pathways, with the most favorable routes leading to the most stable fragments.

For this compound, the predominant fragmentation is predicted to be the cleavage of the bond between the cyclopropyl (B3062369) ring and the pentyl chain, leading to the formation of a stable cyclopropylcarbinyl-like cation or further rearrangement after ring opening. The loss of progressively larger alkyl radicals from the pentyl chain is also a significant pathway.

G M This compound (m/z 112) M_ion [C8H16]+• (Molecular Ion, m/z 112) M->M_ion Ionization (70 eV) frag_97 [C7H13]+ (m/z 97) M_ion->frag_97 - •CH3 frag_83 [C6H11]+ (m/z 83) M_ion->frag_83 - •C2H5 frag_69 [C5H9]+ (m/z 69) M_ion->frag_69 - •C3H7 frag_55 [C4H7]+ (m/z 55) M_ion->frag_55 - •C4H9 frag_41 [C3H5]+ (m/z 41) frag_55->frag_41 Rearrangement & -CH2

Predicted Fragmentation Pathway of this compound.

Experimental Validation Workflow

The experimental mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). This technique first separates the volatile compound from any impurities before introducing it into the mass spectrometer for ionization and fragmentation.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection column Capillary Column Separation injection->column ionization Electron Ionization (70 eV) column->ionization analyzer Quadrupole Mass Analyzer ionization->analyzer detector Detector analyzer->detector data data detector->data Mass Spectrum

Experimental Workflow for GC-MS Analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source was used.

  • Sample Preparation : A dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (1 µL/mL) was prepared.

  • GC Conditions :

    • Injector : Split/splitless injector at 250°C.

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes.

  • MS Conditions :

    • Ionization Source : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole analyzer scanning from m/z 20 to 200.

    • Data Acquisition : The data was acquired in full scan mode.

The comparison between the predicted and experimental data reveals a strong correlation, validating the proposed fragmentation pathways. The base peak at m/z 55 in the experimental spectrum of this compound corresponds to the loss of a butyl radical, indicating the high stability of the resulting [C4H7]+ cation. In contrast, the base peak for the isomer 1-ethyl-2-propylcyclopropane is at m/z 69, corresponding to the loss of a propyl radical. This difference highlights how the position of alkyl substituents on the cyclopropane (B1198618) ring influences the fragmentation pattern, providing a valuable tool for distinguishing between isomers. The detailed protocols provided herein serve as a robust methodology for the analysis of similar volatile organic compounds.

Unraveling the Thermal Fate of Pentylcyclopropane: A Comparative Guide to Its Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and reaction pathways of alkylcyclopropanes is crucial for designing robust synthetic routes and ensuring the stability of molecules containing this strained ring system. This guide provides a comparative analysis of the kinetics of pentylcyclopropane's thermal reactions, benchmarked against alternative isomerization pathways of its potential products. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for predicting and controlling the outcomes of these high-energy transformations.

The thermal reactions of this compound, primarily isomerization and decomposition, are governed by the high strain energy of the cyclopropane (B1198618) ring. Upon heating, the ring is prone to open, leading to the formation of various isomeric octenes. This guide delves into the kinetics of these processes, offering a quantitative comparison with the subsequent isomerization of the resulting alkenes.

Comparative Kinetic Data

ReactionReactantProduct(s)Temperature (K)A (s⁻¹)Eₐ (kJ/mol)Source
Thermal Isomerization (Analog)Methoxycyclopropane(E/Z)-1-Methoxyprop-1-ene, 3-Methoxyprop-1-ene635–69410¹³·²⁹ - 10¹⁴·⁰226.5 - 254[1][2]
Predicted Primary Isomerization This compound 1-Octene, (E/Z)-2-Octene, (E/Z)-3-Octene Estimated~10¹³ - 10¹⁴~250 - 270Analog Est.
Thermal Isomerization of Product (Qualitative)1-Octene2-Octenes, other isomers> 700--General Knowledge
Thermal Isomerization of Product (Qualitative)2-OcteneOther octene isomers, cyclization products> 700--General Knowledge

Analog Est.: Estimated values based on data from analogous alkylcyclopropane reactions.

The data suggests that the initial ring-opening of a substituted cyclopropane like this compound is the rate-determining step, requiring a significant activation energy. Once formed, the resulting octenes can undergo further isomerization reactions, although these processes are also expected to have considerable activation barriers. The product distribution from the initial isomerization of this compound will be dictated by the relative stabilities of the various possible biradical intermediates formed during the ring-opening process.

Reaction Mechanisms and Pathways

The thermal reactions of this compound are believed to proceed through a biradical mechanism, a common pathway for the thermal rearrangement of cyclopropanes.[3]

Pentylcyclopropane_Reaction_Pathway This compound This compound Biradical Octane-1,3-diyl Biradical Intermediate This compound->Biradical Δ (Heat) Ring Opening Octenes Mixture of Octene Isomers (1-Octene, 2-Octenes, 3-Octenes) Biradical->Octenes Hydrogen Shift & Isomerization Decomposition Decomposition Products (Smaller Alkenes and Alkanes) Biradical->Decomposition C-C Bond Cleavage

Caption: Proposed biradical mechanism for the thermal reactions of this compound.

Experimental Protocols

To experimentally determine the kinetic parameters for this compound reactions, a gas-phase pyrolysis study coupled with product analysis is the most common approach.

Experimental Workflow for Kinetic Studies:

Experimental_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis cluster_kinetics Kinetic Analysis Sample This compound Synthesis & Purification Reactor Flow Reactor / Shock Tube Sample->Reactor Standard Internal Standard Preparation Standard->Reactor GCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) Reactor->GCMS Sample Injection Conditions Set Temperature, Pressure, & Residence Time Conditions->Reactor Quantification Quantification of Reactant & Products vs. Internal Standard GCMS->Quantification RateConstants Determination of Rate Constants at Different Temperatures Quantification->RateConstants Arrhenius Arrhenius Plot to Determine Eₐ and A RateConstants->Arrhenius

Caption: A typical experimental workflow for studying the kinetics of gas-phase hydrocarbon reactions.

Detailed Methodology: Gas-Phase Pyrolysis using a Flow Reactor

  • Reactant Preparation: this compound is synthesized and purified to >99% purity. An inert internal standard (e.g., a non-reactive alkane of similar volatility) is chosen for quantification. A dilute mixture of this compound and the internal standard in an inert carrier gas (e.g., nitrogen or argon) is prepared.

  • Pyrolysis Setup: A heated flow reactor, typically a quartz tube housed in a furnace, is used. The temperature of the furnace is precisely controlled. The reactant mixture is passed through the reactor at a known flow rate, which, along with the reactor volume, determines the residence time.

  • Product Analysis by Py-GC-MS: The effluent from the reactor is directly sampled by a gas chromatograph coupled to a mass spectrometer (GC-MS).[4][5][6][7]

    • Gas Chromatography (GC): The components of the product mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments, allowing for the identification of the individual products.

  • Data Analysis:

    • The concentration of the remaining this compound and the concentrations of the various products are determined by comparing their peak areas in the gas chromatogram to that of the internal standard.

    • Experiments are conducted at a range of temperatures while keeping the residence time constant.

    • The rate constant (k) for the disappearance of this compound is calculated at each temperature using the appropriate rate law (typically first-order for unimolecular reactions).

    • An Arrhenius plot of ln(k) versus 1/T is constructed. The slope of this plot is equal to -Eₐ/R, and the y-intercept is ln(A), allowing for the determination of the activation energy (Eₐ) and the pre-exponential factor (A).

Conclusion

The thermal reactions of this compound are dominated by high-activation energy ring-opening to form a mixture of octene isomers. This guide provides a framework for understanding and predicting the kinetic behavior of this compound under thermal stress. By utilizing analogous kinetic data and established experimental protocols, researchers can effectively probe the reaction pathways and energetics of this and other alkylcyclopropane systems, enabling greater control over their synthesis and application. The provided diagrams offer a clear visualization of the underlying mechanisms and the experimental steps required for a thorough kinetic investigation.

References

A Comparative Guide to the Synthetic Routes of Alkylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif is a valuable structural element in medicinal chemistry and materials science, prized for its unique conformational constraints and electronic properties. The synthesis of alkyl-substituted cyclopropanes can be achieved through various methodologies, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common and effective synthetic routes to alkylcyclopropanes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Routes at a Glance

Three primary strategies dominate the landscape of alkylcyclopropane synthesis: the Simmons-Smith reaction, the Kulinkovich reaction, and transition metal-catalyzed cyclopropanations. The choice between these methods often depends on the desired substitution pattern, the functional group tolerance required, and the stereochemical outcome sought.

Quantitative Data Summary

The following table summarizes key performance indicators for each of the major synthetic routes, offering a direct comparison of their typical yields and reaction conditions.

ReactionSubstrate ExampleReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (dr)Ref.
Simmons-Smith (E)-3-penten-2-olEt₂Zn, CH₂I₂CH₂Cl₂0 to RT1290>99:1 (syn)[1]
4-VinylcyclohexeneCH₂Br₂, Zn, [i-PrPDI]CoBr₂ (cat.)THF222481>50:1 (terminal)[2]
Kulinkovich Methyl LaurateEtMgBr, Ti(Oi-Pr)₄ (cat.)Et₂OReflux185N/A
Methyl 2-phenylacetateEtMgBr, Ti(Oi-Pr)₄ (cat.)Et₂OReflux178N/A
Transition Metal-cat. Styrene (B11656)Ethyl diazoacetate, Rh₂(OAc)₄ (cat.)CH₂Cl₂2529575:25 (trans:cis)
1-OcteneEthyl diazoacetate, Cu(acac)₂ (cat.)Dichloromethane (B109758)25685-95Variable

In-Depth Analysis of Synthetic Routes

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes.[3][4][5] It typically involves the use of a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification).[3][6]

Mechanism: The reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene (B1212753) group to the alkene in a concerted, stereospecific manner.[4][5] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] The presence of directing groups, such as hydroxyl groups on allylic alcohols, can lead to high diastereoselectivity by coordinating to the zinc reagent.[7][8]

Advantages:

  • Stereospecificity: The configuration of the alkene is preserved in the product.[4]

  • High Diastereoselectivity: Can be achieved with substrates containing directing groups.[7][9]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups.[4]

Limitations:

  • Stoichiometric Zinc: The classical method requires stoichiometric amounts of the zinc reagent.

  • Cost: Diiodomethane is relatively expensive.[3]

  • Reactivity: Electron-deficient alkenes can be poor substrates for the traditional Simmons-Smith reaction.[10]

The Kulinkovich Reaction

The Kulinkovich reaction provides a unique route to 1-alkylcyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[11][12][13] These cyclopropanols can be readily converted to the corresponding alkylcyclopropanes through subsequent deoxygenation reactions.

Mechanism: The reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[11][12] This intermediate then reacts with the ester to form the cyclopropanol (B106826) product.[11][14][15] The reaction generally exhibits good diastereoselectivity, favoring the cis relationship between the newly introduced alkyl group and the existing substituent on the ester.[16][17]

Advantages:

  • Readily Available Starting Materials: Utilizes common esters and Grignard reagents.

  • Good Diastereoselectivity: Often provides high levels of diastereocontrol.[13][16]

  • Access to Functionalized Cyclopropanes: The resulting cyclopropanol can be further functionalized.

Limitations:

  • Requires Subsequent Deoxygenation: To obtain the simple alkylcyclopropane, a second synthetic step is necessary.

  • Substrate Scope: The reaction is most efficient with non-enolizable esters to avoid side reactions.[12]

  • Stoichiometric Grignard Reagent: Typically requires multiple equivalents of the Grignard reagent.[12]

Transition Metal-Catalyzed Cyclopropanation

This broad category of reactions utilizes various transition metal catalysts, most commonly rhodium and copper, to decompose diazo compounds in the presence of an alkene, generating a metal carbene intermediate that effects the cyclopropanation.[18]

Mechanism: A transition metal catalyst reacts with a diazo compound to form a metal carbene. This highly reactive species then adds to the double bond of the alkene to form the cyclopropane ring. The stereoselectivity of the reaction is highly dependent on the catalyst and the ligands employed. Chiral ligands can be used to achieve high levels of enantioselectivity.[19][20][21]

Advantages:

  • Catalytic: Requires only a small amount of the transition metal catalyst.

  • High Efficiency: Can provide high yields of cyclopropanes.[22]

  • Enantioselectivity: Asymmetric versions of this reaction are well-developed, allowing for the synthesis of chiral cyclopropanes with high enantiomeric excess.[19][23][24][25]

Limitations:

  • Diazo Compounds: The use of potentially explosive and toxic diazo compounds can be a safety concern, although in-situ generation methods are available.

  • Catalyst Cost: Some transition metal catalysts, particularly those based on rhodium, can be expensive.

  • Selectivity Challenges: Achieving high diastereoselectivity and enantioselectivity can require careful optimization of the catalyst, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of (E)-cinnamyl alcohol

Materials:

  • (E)-cinnamyl alcohol (1.0 eq)

  • Diethylzinc (Et₂Zn, 1.1 M in hexanes, 2.2 eq)

  • Diiodomethane (CH₂I₂, 2.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-cinnamyl alcohol dissolved in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred solution of the alcohol.

  • After the addition is complete, add diiodomethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Protocol 2: Kulinkovich Reaction of Methyl Benzoate (B1203000)

Materials:

  • Methyl benzoate (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.2 eq)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl benzoate and anhydrous diethyl ether.

  • Add titanium(IV) isopropoxide to the solution.

  • Slowly add the ethylmagnesium bromide solution dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic, and a gentle reflux may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Filter the resulting mixture through a pad of Celite, washing with diethyl ether.

  • Separate the organic layer from the filtrate and wash the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-phenylcyclopropanol by flash column chromatography.

Protocol 3: Rhodium-Catalyzed Cyclopropanation of Styrene

Materials:

  • Styrene (1.0 eq)

  • Ethyl diazoacetate (EDA, 1.2 eq)

  • Dirhodium tetraacetate (Rh₂(OAc)₄, 0.01 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add dirhodium tetraacetate and anhydrous dichloromethane.

  • Add styrene to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • After the addition is complete, continue to stir the reaction at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate.

Visualization of Synthetic Route Selection

The choice of a synthetic route for a specific alkylcyclopropane is a multifactorial decision. The following diagram illustrates a logical workflow for this selection process.

G start Define Target Alkylcyclopropane substrate_analysis Analyze Alkene Substrate start->substrate_analysis ester_available Is Ester a Viable Starting Material? substrate_analysis->ester_available directing_group Does Alkene have a Directing Group (e.g., -OH)? ester_available->directing_group No kulinkovich Kulinkovich Reaction ester_available->kulinkovich Yes chiral_product Is an Enantiopure Product Required? directing_group->chiral_product No simmons_smith Simmons-Smith Reaction directing_group->simmons_smith Yes achiral_tm Achiral Transition Metal Catalysis chiral_product->achiral_tm No chiral_tm Asymmetric Transition Metal Catalysis chiral_product->chiral_tm Yes optimize Optimize Reaction Conditions simmons_smith->optimize kulinkovich->optimize transition_metal Transition Metal-Catalyzed Cyclopropanation achiral_tm->optimize chiral_tm->optimize

Caption: Decision workflow for selecting a synthetic route to alkylcyclopropanes.

This guide provides a foundational understanding of the primary methods for synthesizing alkylcyclopropanes. Researchers are encouraged to consult the primary literature for more specific examples and further optimization of these powerful synthetic transformations.

References

The Potential of Pentylcyclopropane in Biofuel Blends: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance biofuels has led to the exploration of novel molecular structures. Among these, pentylcyclopropane, a cyclopropane-functionalized hydrocarbon, presents an intriguing candidate for blending with conventional biofuels. This guide provides an objective comparison of the performance of this compound with other alternative fuels, supported by available data and standardized experimental protocols. Due to the limited direct experimental data on this compound as a biofuel, some values are estimated based on the properties of similar compounds and the known effects of cyclopropanation.

Data Presentation: A Comparative Overview

The performance of any fuel is determined by a combination of key parameters. The following tables summarize the available and estimated quantitative data for this compound against conventional diesel, bioethanol, and biobutanol.

Table 1: Key Fuel Properties

PropertyThis compound (Estimated)Conventional DieselBioethanolBiobutanol
Molecular Formula C₈H₁₆Approx. C₁₂H₂₃C₂H₅OHC₄H₉OH
Molecular Weight ( g/mol ) 112.21[1][2]~17046.0774.12
Density (g/cm³ at 20°C) ~0.77 (estimated)0.82 - 0.850.7890.81
Higher Heating Value (MJ/kg) ~45.0 (estimated)~45.829.736.1
Lower Heating Value (MJ/kg) ~41.8 (estimated)~42.526.833.1[3]
Energy Density (MJ/L) ~32.2 (estimated)~35.821.226.8
Cetane Number 40-50 (estimated)40-55817-25
Oxygen Content (%) 0034.721.6

Table 2: Emissions Profile Comparison (Qualitative)

EmissionThis compound Blends (Expected)Conventional DieselBioethanol BlendsBiobutanol Blends
NOx Potentially higher due to higher combustion temperatureHighLowerLower
Particulate Matter (PM) Lower due to cleaner combustionHighSignificantly LowerLower
Carbon Monoxide (CO) LowerModerateLowerLower
Hydrocarbons (HC) LowerModerateLowerLower

Experimental Protocols: Methodologies for Key Experiments

The data presented in the tables above are determined through standardized experimental protocols. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for evaluating fuel properties.

Cetane Number Determination (ASTM D613)

The cetane number, a critical indicator of a diesel fuel's ignition quality, is determined using a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[4] The test method involves comparing the ignition delay of the test fuel with that of reference fuels with known cetane numbers.[5]

Procedure:

  • A Cooperative Fuel Research (CFR) engine is used for the test.[6]

  • The engine is operated under standardized conditions.

  • The compression ratio is adjusted until the fuel sample exhibits a specific ignition delay.

  • This ignition delay is then matched by running blends of two reference fuels: n-cetane (cetane number 100) and isocetane (cetane number 15).[7]

  • The cetane number of the sample is calculated based on the composition of the reference fuel blend that produces the same ignition delay.

Energy Density Determination

The energy density of a fuel can be determined experimentally using a bomb calorimeter.

Procedure:

  • A known mass of the fuel sample is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with high-pressure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container.

  • The fuel is ignited electrically.

  • The temperature change of the water is measured.

  • The heat of combustion (and thus the energy density) is calculated from the temperature rise, the mass of the water, and the heat capacity of the calorimeter.

A simpler method for educational purposes involves using a spirit burner to heat a known volume of water.[8] The energy released is calculated using the formula Q = m * c * ΔT, where Q is the heat energy, m is the mass of the water, c is the specific heat capacity of water, and ΔT is the change in temperature.[8]

Emissions Analysis

Engine exhaust emissions are analyzed using a gas analyzer.

Procedure:

  • The engine is operated at a constant speed and load.[9]

  • A probe from an exhaust gas analyzer is inserted into the exhaust pipe.

  • The analyzer draws a sample of the exhaust gas and measures the concentrations of various pollutants, such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).[10]

  • For particulate matter, a smoke meter is often used to measure the opacity of the exhaust.[10]

Mandatory Visualization

Experimental_Workflow cluster_0 Fuel Sample Preparation cluster_1 Performance Benchmarking cluster_2 Comparative Analysis cluster_3 Alternative Fuels This compound This compound Synthesis/Procurement Blending Blending with Biofuel Base This compound->Blending Cetane_Test Cetane Number Test (ASTM D613) Blending->Cetane_Test Energy_Density_Test Energy Density Test (Bomb Calorimetry) Blending->Energy_Density_Test Emissions_Test Emissions Analysis Blending->Emissions_Test Data_Comparison Data Comparison with Alternative Fuels Cetane_Test->Data_Comparison Energy_Density_Test->Data_Comparison Emissions_Test->Data_Comparison Diesel Conventional Diesel Diesel->Data_Comparison Ethanol Bioethanol Data_comparison Data_comparison Ethanol->Data_comparison Butanol Biobutanol Butanol->Data_Comparison

References

Cross-Validation of Analytical Methods for Pentylcyclopropane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities such as pentylcyclopropane is fundamental in drug development and chemical research. Ensuring the reliability and comparability of analytical data necessitates the cross-validation of different analytical methodologies. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of this compound.

Due to the limited availability of public data specific to this compound, this guide utilizes a framework based on data and protocols from analogous cyclopropane (B1198618) derivatives, primarily heptyl-cyclopropane. This approach provides a robust starting point for method development and validation for this compound.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, accuracy, precision, and the complexity of the sample matrix. The following tables summarize the anticipated quantitative performance of GC-MS and qNMR for the analysis of this compound, with data extrapolated from closely related cyclopropane compounds.

Table 1: Comparison of Quantitative Performance Characteristics for this compound Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.1 - 10 ng/mLHigher, typically in the µM to mM range
Limit of Quantification (LOQ) 0.5 - 20 ng/mLHigher, typically in the µM to mM range
Linearity (R²) > 0.99Not applicable (Direct quantification)
Accuracy (% Recovery) 85 - 115%98 - 102%
Precision (% RSD) < 15%< 2%
Specificity High, based on retention time and mass spectrumHigh, based on unique NMR signals
Analysis Time Typically 10-30 minutes per sampleTypically 5-15 minutes per sample
Sample Preparation May require extraction and/or derivatizationSimple dissolution in a deuterated solvent
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

Detailed methodologies for both GC-MS and qNMR are provided below. These protocols are model frameworks and should be optimized and validated for the specific sample matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesized model based on the analysis of volatile organic compounds and cyclopropane derivatives.[1][2]

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.

  • Spike a known amount of an appropriate internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time) into all samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point and can be optimized.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, using characteristic ions of this compound. Full scan mode can be used for initial identification.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples using the regression equation.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is a synthesized model based on the quantitative analysis of small organic molecules and cyclopropane derivatives.[3][4][5]

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound (typically 5-20 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The internal standard should have a known purity and its NMR signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): A sufficient delay to allow for full relaxation of all relevant protons. This should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Acquisition Time (at): At least 3 seconds to ensure adequate digital resolution.

    • Number of Scans (ns): A sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

3. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic signals of this compound (e.g., the protons on the cyclopropane ring) and a well-resolved signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS

    Where:

    • Integral_analyte and Integral_IS are the integral values of the analyte and internal standard signals.

    • N_protons_analyte and N_protons_IS are the number of protons giving rise to the respective signals.

    • Molar_mass_analyte and Molar_mass_IS are the molar masses of the analyte and internal standard.

    • Mass_IS and Mass_sample are the masses of the internal standard and the sample.

    • Purity_IS is the purity of the internal standard.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and qNMR analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for this compound Quantification by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for this compound Quantification by qNMR.

Cross-Validation Logical Framework

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram outlines a logical workflow for the cross-validation of GC-MS and qNMR methods for this compound quantification.

CrossValidation_Logic cluster_methods Method Development & Validation cluster_analysis Sample Analysis start Start: Need for Quantification gcms Develop & Validate GC-MS Method start->gcms qnmr Develop & Validate qNMR Method start->qnmr analyze_gcms Analyze Aliquots by GC-MS gcms->analyze_gcms analyze_qnmr Analyze Aliquots by qNMR qnmr->analyze_qnmr compare Compare Results Statistically (e.g., t-test, Bland-Altman) analyze_gcms->compare analyze_qnmr->compare decision Are results comparable within acceptable limits? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-optimize decision->fail No fail->gcms fail->qnmr

Caption: Logical Workflow for Cross-Validation of Analytical Methods.

References

"Comparative study of the conformational isomers of disubstituted cyclopropanes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, is a prevalent motif in numerous natural products and pharmaceutical agents. Its rigid structure provides a unique scaffold for controlling molecular conformation, which is of paramount importance in drug design and development. Disubstituted cyclopropanes, in particular, exhibit distinct conformational isomerism, primarily as cis and trans diastereomers. The spatial arrangement of substituents on the cyclopropane ring significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics. This guide provides a comparative study of the conformational isomers of disubstituted cyclopropanes, supported by experimental and computational data, to aid researchers in the rational design of novel therapeutics and functional molecules.

Relative Stability of Cis and Trans Isomers

The relative stability of cis and trans isomers of 1,2-disubstituted cyclopropanes is a critical factor in their synthesis and application. In general, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents. However, electronic effects can sometimes override steric considerations, leading to a reversal in stability.

Quantitative Comparison of Isomer Stabilities

The following table summarizes the relative energy differences between cis and trans isomers for various 1,2-disubstituted cyclopropanes. The data is compiled from a combination of experimental measurements and computational studies.

Substituent (X)CompoundMore Stable IsomerEnergy Difference (kcal/mol)Method
Methyl (CH₃)1,2-Dimethylcyclopropane (B14754300)trans~1Experimental
Ethyl (C₂H₅)1,2-Diethylcyclopropanetrans~1.0 (4.1 kJ/mol)[1]Calorimetry
Phenyl (C₆H₅)1,2-Diphenylcyclopropanetrans-Inferred from thermal isomerization
Cyano (CN)1,2-Dicyanocyclopropane--Isomerization kinetics studied
Fluoro (F)1,2-Difluorocyclopropanetrans~2.9 (12 kJ/mol)[2][3]Gas Phase Equilibrium
Bromo (Br)1,2-Dibromocyclopropanetrans>1.0 (inferred)[1]Inferred from steric bulk

Note: A positive energy difference indicates that the cis isomer is higher in energy (less stable) than the trans isomer.

For 1,2-dialkylcyclopropanes, the trans isomer is consistently more stable due to the minimization of steric repulsion between the alkyl groups.[1][4][5] For instance, in 1,2-diethylcyclopropane, the trans isomer is more stable by approximately 1.0 kcal/mol.[1] In the case of 1,2-dihalocyclopropanes, the trend can be more complex. While the trans isomer of 1,2-difluorocyclopropane is more stable, studies on related 1,2-dihaloethenes have shown that cis isomers can be more stable for fluorine and chlorine substituents due to favorable electronic interactions.[1]

Geometric Parameters of Disubstituted Cyclopropanes

The introduction of substituents onto the cyclopropane ring leads to distortions in its geometry. The bond lengths and angles of the cyclopropane ring and the substituents are influenced by the nature and relative orientation of the substituents.

Comparative Table of Geometric Parameters

The table below presents key geometric parameters for selected cis and trans disubstituted cyclopropanes, obtained from experimental (microwave spectroscopy, electron diffraction) and computational (DFT) studies.

CompoundIsomerC1-C2 (Å)C1-X (Å)∠X-C1-C2 (°)
Cyclopropyl (B3062369) chloride-1.5131.778120.9
Cyclopropyl cyanide-1.513 (ring)1.468 (C-CN)119.6
1,2-Difluorocyclopropanecis1.4871.373118.4
trans1.5001.366119.1

Data for cyclopropyl chloride and cyanide from microwave spectroscopy. Data for 1,2-difluorocyclopropane from ab initio calculations.

Rotational Barriers of Substituents

The rotation of substituents attached to a cyclopropane ring is hindered by an energy barrier. This rotational barrier is influenced by steric and electronic interactions between the substituent and the ring.

Rotational Energy Barriers
CompoundRotating GroupRotational Barrier (kcal/mol)Method
Cyclopropylamine-NH₂4.2 (trans-gauche)[6]Computational (CCSD(T))
Cyclopropanol-OH2.2 (gauche-gauche)[4][7]Experimental/Computational
1-Phenyl-2-propanone-CH₃0.68Experimental (Microwave)

Experimental Protocols

Accurate characterization of the conformational isomers of disubstituted cyclopropanes relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers and for determining their relative populations.

Sample Preparation:

  • Dissolve 5-10 mg of the purified disubstituted cyclopropane sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: A standard 1D ¹H NMR spectrum is often sufficient to distinguish between isomers based on chemical shifts and coupling constants. For more complex cases, 2D NMR experiments are employed.

  • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity. For cis isomers, NOE/ROE correlations are expected between the substituents (or protons on the substituted carbons), which are absent in the trans isomers.[8]

  • J-Coupling Analysis: The magnitude of the vicinal coupling constant (³JHH) between protons on the cyclopropane ring is dependent on the dihedral angle. Typically, ³J_cis_ is larger (around 7-13 Hz) than ³J_trans_ (around 4-9 Hz).[8]

Data Analysis: The relative ratio of the cis and trans isomers can be determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique used to determine the gas-phase structure of molecules, providing precise bond lengths, bond angles, and dihedral angles.

Experimental Workflow:

  • Sample Introduction: The disubstituted cyclopropane sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.

  • Diffraction Pattern Formation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector.

  • Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical scattering model to the experimental data, the geometric parameters of the molecule can be determined.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational constants of a molecule, from which its precise geometry can be determined.

Experimental Setup: A typical microwave spectrometer consists of a microwave source, a sample cell, and a detector. The sample is introduced into the cell in the gas phase at low pressure.

Data Acquisition and Analysis:

  • The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is detected.

  • The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.

  • By assigning these transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision.

  • These rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry. By analyzing the rotational constants of different isotopologues of the molecule, a complete and accurate molecular structure can be determined.[9]

Logical Relationships and Isomerization Pathways

The cis and trans isomers of disubstituted cyclopropanes can interconvert under thermal conditions. This isomerization typically proceeds through a diradical intermediate, where one of the C-C bonds of the cyclopropane ring is broken.

G cluster_cis cis-Isomer cluster_ts Transition State cluster_trans trans-Isomer cis cis-1,2-Disubstituted Cyclopropane ts Diradical Intermediate cis->ts ΔE_act(cis→trans) ts->cis trans trans-1,2-Disubstituted Cyclopropane ts->trans trans->ts ΔE_act(trans→cis)

Caption: Thermal isomerization pathway of 1,2-disubstituted cyclopropanes.

The diagram above illustrates the thermal isomerization process between cis and trans-1,2-disubstituted cyclopropanes. The reaction proceeds through a high-energy diradical intermediate, which is the transition state for the isomerization. The activation energy for the cis to trans isomerization is generally lower than for the reverse reaction, reflecting the greater thermodynamic stability of the trans isomer. For example, the thermal isomerization of 1,2-dimethylcyclopropane has been studied, and the Arrhenius parameters for the cis-trans interconversion have been determined.[7][10]

Conclusion

The conformational isomers of disubstituted cyclopropanes present a rich area of study with significant implications for drug discovery and materials science. The relative stability of cis and trans isomers is governed by a delicate balance of steric and electronic effects. A thorough understanding and characterization of these isomers, through the application of advanced experimental and computational techniques, are crucial for the rational design of molecules with desired three-dimensional structures and properties. This guide provides a foundational overview and comparative data to assist researchers in navigating the conformational landscape of these important chemical entities.

References

"Assessing the purity of synthetic pentylcyclopropane against a reference standard"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for reliable downstream applications. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of synthetic pentylcyclopropane against a highly characterized reference standard. The methodologies discussed—Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—offer orthogonal approaches to identify and quantify impurities, ensuring the integrity of the synthesized compound.

Executive Summary of Purity Assessment

The purity of a synthesized batch of this compound is critically evaluated by comparing its analytical profile to that of a certified reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for identity, strength, quality, and purity.[1][2] This guide outlines the experimental protocols and presents comparative data from three essential analytical techniques.

Analytical Technique Parameter Measured Synthetic Sample Purity (%) Reference Standard Purity (%) Key Impurities Detected in Synthetic Sample
Gas Chromatography (GC-FID)Area Percent99.85>99.9Unidentified volatile impurities
Gas Chromatography-Mass Spectrometry (GC-MS)Total Ion Chromatogram (TIC) Area %99.82>99.9Isomeric impurities, residual solvent (Hexane)
Quantitative NMR (¹H qNMR)Molar Purity99.88>99.9Structurally related organic impurities

Detailed Analytical Methodologies and Comparative Data

A multi-pronged analytical approach provides a comprehensive understanding of the purity profile of the synthetic this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a fundamental technique for assessing the purity of volatile compounds like this compound by separating them from potential impurities based on their boiling points and interactions with the stationary phase.[3] The flame ionization detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of hydrocarbon impurities.

Experimental Protocol: A dilute solution of the synthetic this compound and the reference standard in hexane (B92381) were injected separately into a gas chromatograph.

  • Instrument: Agilent 7890B GC System with FID

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 100:1)

  • Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 250°C (hold for 5 minutes)[4]

  • Detector Temperature: 300°C

Comparative Data (GC-FID):

Compound Retention Time (min) Synthetic Sample Area % Reference Standard Area %
This compound8.4599.8599.98
Impurity 17.920.08Not Detected
Impurity 29.130.070.02
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3][5] This technique is invaluable for impurity profiling, as it provides not only quantitative data but also structural information about the impurities based on their mass spectra.[6][7] Electron ionization (EI) is a common method used for the ionization of analytes in GC-MS.

Experimental Protocol: Samples were analyzed using a GC-MS system to identify and quantify volatile and semi-volatile impurities.

  • Instrument: Thermo Fisher Q Exactive GC Orbitrap GC-MS/MS[6]

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 50°C for 2 min, then ramp at 15°C/min to 280°C and hold for 3 min

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Mass Range: m/z 35-400

Comparative Data (GC-MS):

Compound Retention Time (min) Area % (TIC) Mass Spectrum (m/z) Identification
Synthetic Sample:
This compound8.4599.82112 (M+), 83, 69, 55, 41This compound
Impurity A7.510.11112, 69, 57Isomeric Impurity
Impurity B3.240.0786, 57, 43Hexane (Residual Solvent)
Reference Standard:
This compound8.4599.99112 (M+), 83, 69, 55, 41This compound
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[9][10][11] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for a direct and accurate measurement of molar purity when compared against a certified internal standard.[12]

Experimental Protocol: Accurately weighed samples of the synthetic this compound and the reference standard were dissolved in deuterated chloroform (B151607) (CDCl₃) containing a certified internal standard (e.g., maleic acid).

  • Instrument: Bruker Avance III 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic Acid (Certified Purity)

  • Pulse Sequence: Standard 1D proton experiment with a 30° pulse and a relaxation delay of 30 seconds to ensure full relaxation of all protons.

  • Data Processing: Manual phasing and baseline correction were applied before integration.

Comparative Data (¹H qNMR):

Sample Analyte Signal Integral Internal Standard Signal Integral Calculated Purity (mol/mol %)
Synthetic this compound15.8810.0099.88
Reference Standard16.0510.0099.99

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity of synthetic this compound.

GC_Workflow GC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep_Synth Prepare Synthetic This compound Solution Inject_Synth Inject Synthetic Sample Prep_Synth->Inject_Synth Prep_Ref Prepare Reference Standard Solution Inject_Ref Inject Reference Standard Prep_Ref->Inject_Ref GC_Run GC Separation (HP-5ms column) Inject_Synth->GC_Run Inject_Ref->GC_Run FID_Detect FID Detection GC_Run->FID_Detect Integrate_Synth Integrate Synthetic Purity Chromatogram FID_Detect->Integrate_Synth Integrate_Ref Integrate Reference Chromatogram FID_Detect->Integrate_Ref Compare Compare Area % Purity and Impurity Profiles Integrate_Synth->Compare Integrate_Ref->Compare

GC Purity Assessment Workflow

GCMS_Workflow GC-MS Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare Sample Solution (Synthetic this compound) Inject Inject Sample Prep->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect Mass Spectrometry (EI, Scan m/z 35-400) GC_Sep->MS_Detect TIC Generate Total Ion Chromatogram (TIC) MS_Detect->TIC Mass_Spectra Extract Mass Spectra of Impurity Peaks MS_Detect->Mass_Spectra TIC->Mass_Spectra Library_Search Compare Spectra to NIST Library Mass_Spectra->Library_Search Identify Identify Impurities Library_Search->Identify

GC-MS Impurity Identification Workflow

qNMR_Workflow qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Synthetic Sample Dissolve Dissolve Both in CDCl3 Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire_Spectrum Process_Spectrum Phase and Baseline Correct Spectrum Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte and Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Molar Purity Integrate_Signals->Calculate_Purity

qNMR Purity Determination Workflow

Conclusion

The comprehensive purity assessment of synthetic this compound through orthogonal analytical techniques confirms a high purity level of approximately 99.8-99.9%. While GC-FID provides a robust quantitative measure of overall purity, GC-MS is essential for the identification of specific volatile impurities such as isomers and residual solvents. Furthermore, ¹H qNMR offers a highly accurate, independent measure of molar purity. The data indicates that the synthetic this compound is of high purity, with minor impurities that have been successfully identified and quantified. This multi-faceted approach to purity analysis provides the necessary confidence in the quality of the synthesized material for its intended use in research and development.

References

"Comparison of the reactivity of cyclopropane versus cyclobutane rings"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Cyclopropane (B1198618) and Cyclobutane (B1203170)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclopropane and cyclobutane, grounded in their structural properties and supported by experimental data. Understanding these differences is crucial for applications in organic synthesis and medicinal chemistry, where small carbocycles are utilized to modulate molecular properties.

Structural and Energetic Basis of Reactivity

The enhanced reactivity of cyclopropane and cyclobutane compared to acyclic or larger cyclic alkanes stems from significant ring strain . This strain is a combination of angle strain and torsional strain .

  • Angle Strain: Arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1]

    • Cyclopropane: The planar, triangular geometry forces the bond angles to be 60°, a severe deviation from the ideal 109.5°.[2] This extreme angle strain is the primary contributor to its high reactivity.[3] To accommodate this, the C-C bonds are described as "bent" or "banana bonds," with the maximum electron density lying outside the internuclear axis.[4][5] This results in weaker C-C bonds (approximately 255 kJ/mol vs. 370 kJ/mol in propane) that are more susceptible to cleavage.[6][7]

    • Cyclobutane: Adopts a slightly puckered or "butterfly" conformation to relieve some torsional strain.[8] This results in C-C-C bond angles of about 88°, which is a smaller deviation from the ideal angle compared to cyclopropane.[4][9] Consequently, its angle strain is lower than that of cyclopropane.[6]

  • Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms.

    • Cyclopropane: The planar structure forces all C-H bonds on neighboring carbons into a fully eclipsed conformation, leading to significant torsional strain.[7][9]

    • Cyclobutane: The puckered conformation reduces torsional strain by moving the C-H bonds away from a perfectly eclipsed arrangement.[7][8] However, with more C-H bonds than cyclopropane, it still possesses considerable torsional strain.[6]

The cumulative effect of these strains is quantified by the total ring strain energy, which can be determined from heats of combustion. Cyclopropane exhibits a slightly higher total ring strain than cyclobutane.[6][10]

Data Presentation: Structural and Energetic Properties
PropertyCyclopropaneCyclobutaneReference Alkane (Propane/Butane)
Internal C-C-C Bond Angle 60°[2]~88° (puckered)[4]~109.5°
Total Ring Strain Energy 115 kJ/mol (27.5 kcal/mol)[6]110 kJ/mol (26.4 kcal/mol)[6]0
C-C Bond Dissociation Energy ~255 kJ/mol (61 kcal/mol)[6][7]Not readily available, but stronger than cyclopropane~370 kJ/mol (88 kcal/mol)[6][7]
Heat of Combustion per CH₂ ~697 kJ/mol (166.6 kcal/mol)[11]~686 kJ/mol (164.0 kcal/mol)[11]~653 kJ/mol (156.1 kcal/mol) (for unstrained rings)
Conformation Planar[9]Puckered ("Butterfly")[8]Staggered

Comparative Chemical Reactivity

The high ring strain in both molecules makes them susceptible to ring-opening reactions, a characteristic not observed in unstrained cycloalkanes like cyclohexane.[3] Generally, cyclopropane is more reactive than cyclobutane due to its greater angle strain and weaker C-C bonds.[12][13] This difference is evident in various addition reactions.

Catalytic Hydrogenation

Both cyclopropane and cyclobutane can be hydrogenated to their corresponding acyclic alkanes, but the reaction conditions highlight their reactivity difference. The relief of ring strain is a powerful thermodynamic driving force for these reactions.

  • Cyclopropane undergoes catalytic hydrogenation under relatively mild conditions (e.g., with H₂/Ni at 80-120°C).

  • Cyclobutane requires more vigorous conditions (e.g., H₂/Ni at 200°C), indicating a higher activation energy and greater stability.

Halogenation (e.g., with Br₂)

Cyclopropane undergoes electrophilic addition with bromine (Br₂) at room temperature, similar to an alkene. The reaction proceeds via ring-opening to form 1,3-dibromopropane.[14] In contrast, cyclobutane is much less reactive towards bromine and typically requires UV light to react via a radical substitution pathway, similar to acyclic alkanes.

Hydrohalogenation (e.g., with HBr)

Cyclopropane reacts with hydrohalic acids (like HBr or HI) to yield 1-halopropanes. This reaction also proceeds through a ring-opening mechanism. Cyclobutane is generally unreactive with non-oxidizing acids under similar conditions.

Data Presentation: Comparison of Ring-Opening Reactions
ReactionReagentCyclopropane Reactivity & ProductCyclobutane Reactivity & Product
Catalytic Hydrogenation H₂ / Ni CatalystHigh: Reacts at 80-120°C to form propane (B168953).Moderate: Reacts at ~200°C to form butane.
Bromination Br₂ in CCl₄High: Reacts readily at room temp. to form 1,3-dibromopropane.[14]Low: Generally unreactive; requires UV light for substitution.
Hydrohalogenation HBrHigh: Reacts to form 1-bromopropane.Very Low: Generally unreactive.

Experimental Protocols

To ensure the reproducibility of comparative reactivity studies, standardized experimental protocols are essential. Below is a representative methodology for comparing the catalytic hydrogenation of cyclopropane and cyclobutane.

Protocol: Comparative Catalytic Hydrogenation

Objective: To compare the relative reactivity of cyclopropane and cyclobutane under catalytic hydrogenation conditions by determining the temperature required for reaction.

Materials:

  • Cyclopropane gas

  • Cyclobutane liquid

  • Hydrogen gas (high purity)

  • Nickel catalyst (e.g., Raney Nickel), washed and slurried in ethanol

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash a pre-weighed amount of Raney Nickel catalyst with deionized water until the washings are neutral, followed by three washes with absolute ethanol.

  • Reactor Setup: Transfer the catalyst slurry into the high-pressure reactor. Seal the reactor.

  • Purging: Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reactant Introduction (Cyclobutane): For the cyclobutane experiment, inject a known amount of liquid cyclobutane into the reactor.

  • Reactant Introduction (Cyclopropane): For the cyclopropane experiment, introduce a known pressure of cyclopropane gas into the reactor.

  • Pressurization: Pressurize the reactor with hydrogen gas to a target pressure (e.g., 50 atm).

  • Reaction Conditions:

    • Begin stirring and slowly heat the reactor.

    • For cyclopropane , start monitoring for a temperature increase and pressure drop (indicating H₂ consumption) beginning from 50°C. The reaction is typically observed between 80-120°C.

    • For cyclobutane , the same monitoring procedure is followed, but heating is continued to higher temperatures, as the reaction is expected around 200°C.

  • Analysis: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature and carefully vent the excess pressure. Collect a sample from the reaction mixture and analyze it by GC to confirm the formation of propane or butane.

  • Comparison: The significant difference in the temperatures required to initiate hydrogenation serves as a direct measure of the relative reactivity of the two cycloalkanes.

Mechanistic and Logical Visualizations

Diagrams created using Graphviz DOT language illustrate the key reaction pathways and the logical relationship between strain and reactivity.

G cluster_c3 Cyclopropane Pathway cluster_c4 Cyclobutane Pathway C3 Cyclopropane TS_C3 Transition State C3->TS_C3 H₂/Ni, 80°C Prod_C3 Propane TS_C3->Prod_C3 Ring Opening C4 Cyclobutane TS_C4 Transition State C4->TS_C4 H₂/Ni, 200°C Prod_C4 Butane TS_C4->Prod_C4 Ring Opening

Caption: Catalytic hydrogenation pathways for cyclopropane and cyclobutane.

G Strain Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) Strain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing H's) Strain->TorsionalStrain C3 Cyclopropane (60° angles, Planar) AngleStrain->C3  Greater C4 Cyclobutane (~88° angles, Puckered) AngleStrain->C4  Lesser TorsionalStrain->C3  High (Eclipsed) TorsionalStrain->C4  Reduced (Puckered) Reactivity High Chemical Reactivity (Ring-Opening Reactions) C3->Reactivity  More Reactive C4->Reactivity  Less Reactive

References

Validating the Mechanism of a Novel Cyclopropanation Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a novel cyclopropanation reaction into the synthetic chemist's toolkit necessitates a thorough validation of its underlying mechanism. This guide provides a comparative framework for evaluating new cyclopropanation methodologies against established alternatives. By presenting key performance data and detailed experimental protocols, we aim to equip researchers with the information needed to select the most appropriate method for their specific synthetic challenges.

Performance Comparison of Key Cyclopropanation Methods

The efficacy of a cyclopropanation reaction is typically assessed by its chemical yield, diastereoselectivity, and enantioselectivity. The following tables summarize these key metrics for several widely employed cyclopropanation strategies, providing a baseline for comparison against a novel reaction.

Table 1: Comparison of Yields for Common Cyclopropanation Reactions

Reaction TypeSubstrateReagentsYield (%)Reference
Simmons-SmithCinnamyl alcoholCH₂I₂/Zn(Cu)90[1]
Rhodium-CatalyzedStyreneEthyl diazoacetate (EDA), Rh₂(OAc)₄94[2]
Michael-Initiated Ring Closure (MIRC)ChalconeDimethylsulfoxonium ylide~95[3]
PhotochemicalStyreneEDA, lightHigh (qualitative)[4]
Engineered BiocatalystStyreneEDA, Engineered Myoglobinup to 94[5]

Table 2: Comparison of Diastereo- and Enantioselectivity

Reaction TypeSubstrateCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Simmons-SmithMultisubstituted EnesulfinamideZnEt₂/CH₂ICl>20:1N/A[6]
Rhodium-CatalyzedStyreneChiral Rh(II) complex84:16 (cis:trans)84 (cis)[2]
MIRC (Organocatalyzed)α,β-Unsaturated AldehydeDiphenylprolinol TMS ether>95:599[7]
Engineered BiocatalystStyreneEngineered Myoglobin86% de (E)99.9 (E)[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and comparing reaction mechanisms. Below are representative procedures for the cyclopropanation methods discussed.

Simmons-Smith Cyclopropanation of an Alkene

This procedure is a modification of the original Simmons-Smith reaction, often referred to as the Furukawa modification, which utilizes diethylzinc (B1219324).

Materials:

  • Alkene (e.g., 1-octene)

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (B129776) (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous DCM in a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (2.0 eq) to the stirred solution.

  • Add diiodomethane (2.0 eq) dropwise. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol describes a typical rhodium-catalyzed cyclopropanation of an alkene using ethyl diazoacetate as the carbene precursor.

Materials:

  • Alkene (e.g., styrene)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM)

Procedure: [2][8]

  • To a solution of the alkene (5.0 eq) and the rhodium catalyst (0.005 eq) in DCM at room temperature, add a solution of EDA (1.0 eq) in DCM dropwise over several hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Michael-Initiated Ring Closure (MIRC) Cyclopropanation

This procedure outlines an organocatalytic enantioselective MIRC reaction to form highly functionalized cyclopropanes.

Materials:

  • α,β-Unsaturated aldehyde

  • Bromomalonate

  • Chiral diphenylprolinol TMS ether (organocatalyst)

  • 2,6-Lutidine

  • Solvent (e.g., Toluene)

Procedure: [7]

  • To a solution of the α,β-unsaturated aldehyde (1.0 eq) and bromomalonate (1.2 eq) in the chosen solvent, add the chiral organocatalyst (0.1 eq).

  • Add 2,6-lutidine (1.1 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Photochemical Cyclopropanation

This protocol describes a general setup for a visible-light-promoted cyclopropanation reaction.

Materials:

  • α-Bromonitrostyrene

  • Benzaldehyde (B42025)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Blue LED light source (e.g., 467 nm)

Procedure: [9]

  • In a suitable reaction vessel, dissolve the α-bromonitrostyrene (1.0 eq) in 1,4-dioxane.

  • Add DIPEA (5.0 eq) and benzaldehyde (1.0 eq) to the solution.

  • Stir the mixture at a controlled temperature (e.g., 20 °C) under irradiation with a blue LED light.

  • Monitor the reaction for 12 hours or until completion as indicated by TLC or other analytical methods.

  • After the reaction is complete, remove the solvent under vacuum.

  • Purify the crude product by column chromatography.

Mechanistic Validation and Visualization

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. A combination of experimental and computational studies is often employed for mechanism elucidation.[10][11][12][13] Key experimental techniques include:

  • Kinetic Studies: Determining the reaction order with respect to each component can provide insights into the rate-determining step.

  • Isotopic Labeling: Tracking the position of isotopes from reactants to products can reveal bond-forming and bond-breaking events.[12]

  • Intermediate Trapping: Using specific reagents to intercept and characterize transient intermediates can provide direct evidence for a proposed pathway.[11]

  • Stereochemical Analysis: The stereochemical outcome of the reaction (e.g., retention or inversion of configuration) can support or refute certain mechanistic proposals.[13]

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model transition states and reaction intermediates, providing a theoretical basis for the observed reactivity and selectivity.[14]

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the discussed cyclopropanation reactions.

Simmons_Smith_Mechanism Alkene Alkene TransitionState Butterfly Transition State Alkene->TransitionState Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Carbenoid->TransitionState Cyclopropane (B1198618) Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Proposed mechanism for the Simmons-Smith cyclopropanation reaction.

Rhodium_Carbene_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh_catalyst Rh₂(OAc)₄ Rh_Carbene Rhodium-Carbene Intermediate Rh_catalyst->Rh_Carbene Diazo Ethyl Diazoacetate Diazo->Rh_Carbene N2 N₂ Rh_Carbene->N2 -N₂ Alkene Alkene Rh_Carbene->Alkene Carbene Transfer Cyclopropane Cyclopropane Alkene->Cyclopropane Cyclopropane->Rh_catalyst Catalyst Regeneration

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

MIRC_Mechanism Michael_Acceptor α,β-Unsaturated Carbonyl Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Michael Addition Nucleophile Ylide Nucleophile Nucleophile->Enolate_Intermediate Cyclopropane Cyclopropane Enolate_Intermediate->Cyclopropane Intramolecular Ring Closure

Caption: General mechanism for Michael-Initiated Ring Closure (MIRC).

Photochemical_Workflow Start Reactants in Solution Irradiation Visible Light Irradiation (hν) Start->Irradiation EDA_Complex Formation of EDA Complex Irradiation->EDA_Complex SET Single Electron Transfer (SET) EDA_Complex->SET Radical_Intermediate Radical Intermediate SET->Radical_Intermediate Cyclization Radical Cyclization Radical_Intermediate->Cyclization Product Cyclopropane Product Cyclization->Product

Caption: Logical workflow for a visible-light-mediated cyclopropanation.

References

A Guide to the Inter-Laboratory Comparison of Pentylcyclopropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of pentylcyclopropane. While no formal, publicly available inter-laboratory study for this compound has been identified, this document outlines a proposed study design, key experimental protocols, and expected performance characteristics based on established analytical methodologies for similar compounds. The aim is to assist laboratories in establishing robust and comparable analytical methods for the quantification of this compound.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of volatile and semi-volatile organic compounds.[1][2]

Proposed Inter-Laboratory Study Design

An inter-laboratory comparison, also known as a proficiency test, involves different laboratories analyzing the same homogenous samples to assess the reliability of their results.[3] A well-designed study is crucial for validating an analytical method and understanding its reproducibility across different settings.[3][4]

The proposed study would involve the following key stages:

  • Central Coordination: A coordinating laboratory would be responsible for the preparation and distribution of homogenous samples containing a known concentration of this compound in a relevant matrix. To accurately assess performance, blind samples with concentrations unknown to the participants should be included.[5]

  • Participant Recruitment: A diverse group of laboratories from academia, industry, and contract research organizations (CROs) would be invited to participate to ensure a comprehensive comparison of various methods and instrumentation.[5]

  • Analysis and Data Submission: Each participating laboratory would analyze the samples using their in-house validated method (or a provided standard operating procedure) and submit their quantitative results along with detailed methodological information.

  • Statistical Analysis: The coordinating body would perform a statistical analysis of the submitted data to evaluate inter-laboratory variability, precision, and accuracy. Statistical tools such as z-scores and Mandel's h and k statistics can be used to compare laboratory performance.[6]

Inter-Laboratory_Comparison_Workflow cluster_Coordinator Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Analysis Data Analysis & Reporting A Sample Preparation (this compound in Matrix) B Sample Distribution (Blinded Samples) A->B C Sample Analysis (GC-MS, LC-MS/MS, etc.) B->C D Data Submission (Quantitative Results & Methodology) C->D E Statistical Analysis (z-scores, Mandel's statistics) D->E F Final Report Generation E->F

Workflow of the proposed inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability in analytical results. The following sections provide model protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method ideal for identifying and quantifying volatile compounds like this compound.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of a suitable extraction solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[9]

  • Injection: 1 µL injection in splitless mode.[9]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][9]

    • Mass Range: Scan from m/z 35 to 400.[9]

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

While this compound is highly volatile and well-suited for GC-MS, LC-MS/MS can also be a viable, albeit less common, technique, particularly if derivatization is employed to enhance ionization efficiency.

1. Sample Preparation (Protein Precipitation for Biological Matrices)

  • To 100 µL of the sample, add an internal standard.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[2]

  • Vortex the mixture vigorously for 30 seconds.[2]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean vial for injection, or evaporate and reconstitute in the mobile phase if further concentration is needed.[2]

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Analytical_Workflow A Sample Receipt B Internal Standard Spiking A->B C Sample Extraction (LLE or Protein Precipitation) B->C D Instrumental Analysis (GC-MS or LC-MS/MS) C->D E Data Acquisition D->E F Data Processing (Integration, Calibration) E->F G Result Calculation F->G H Final Report G->H

A typical analytical workflow for a participating laboratory.

Data Presentation and Performance Comparison

The quantitative results from the participating laboratories should be summarized in a clear and concise table. This allows for a direct comparison of the performance of different analytical methods and laboratories. The following table presents a template with hypothetical data based on typical performance characteristics observed for the analysis of similar small molecules.[2][10][11]

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis

LaboratoryMethodLimit of Quantification (LOQ) (ng/mL)Precision (%RSD)Accuracy (% Recovery)
Lab 1GC-MS1.05.298.5
Lab 2GC-MS2.57.8103.2
Lab 3LC-MS/MS0.54.595.7
Lab 4GC-MS1.56.1101.8
Lab 5LC-MS/MS1.06.999.1
Lab 6GC-MS5.010.592.3
Lab 7GC-MS2.08.3105.0
Lab 8LC-MS/MS0.85.897.4

Note: The data in this table is for illustrative purposes only and is intended to represent a potential outcome of an inter-laboratory comparison study. Actual results will vary depending on the specific instrumentation, methodologies, and laboratory practices.

Key Performance Parameters
  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[2]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[10]

  • Accuracy: The closeness of the mean of a set of results to the actual (true) value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample.[10]

By conducting a well-structured inter-laboratory comparison, researchers, scientists, and drug development professionals can gain confidence in the reliability and comparability of their analytical data for this compound, ultimately contributing to higher quality research and development outcomes.

References

"Correlating computational predictions with experimental data for cyclopropane derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational predictions and experimental data for cyclopropane (B1198618) derivatives, offering researchers, scientists, and drug development professionals a clear guide to the synergy between theoretical modeling and empirical validation.

The unique strained-ring system of cyclopropane and its derivatives presents a fascinating area of study in organic chemistry, with significant implications for medicinal chemistry and materials science. The inherent ring strain profoundly influences their electronic structure and reactivity. Accurately predicting the properties and behavior of these molecules is a key goal for computational chemistry, while experimental validation remains the ultimate arbiter of theoretical models. This guide provides a comparative analysis of computational predictions against experimental data for cyclopropane derivatives, complete with detailed experimental protocols and illustrative workflows to guide researchers in this dynamic field.

Data Presentation: A Side-by-Side Look at Prediction and Reality

The correlation between computational and experimental data is critical for validating theoretical models and gaining deeper insights into molecular properties. Below are tables summarizing quantitative data for cyclopropane, showcasing the predictive power of modern computational methods.

Table 1: Geometric Parameters of Cyclopropane

A comparison of calculated and experimentally determined bond lengths and angles for the parent cyclopropane molecule. The computational results were obtained using the high-level CCSD(T)/cc-pVQZ method, which is known for its accuracy.

ParameterComputational Prediction (CCSD(T)/cc-pVQZ)Experimental Value (Electron Diffraction)
C-C Bond Length (Å)1.5031.510 ± 0.002
C-H Bond Length (Å)1.0791.089 ± 0.003
H-C-H Bond Angle (°)115.0115.1 ± 1.0

Data sourced from multiple computational and experimental studies.

Table 2: ¹H NMR Chemical Shifts for Cyclopropane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. This table compares the experimentally observed proton chemical shift of cyclopropane with values predicted by theoretical calculations. The upfield shift of cyclopropyl (B3062369) protons is a well-known phenomenon, attributed to the ring's unique electronic structure.

PropertyComputational PredictionExperimental Value
¹H Chemical Shift (δ, ppm)0.180.22

Theoretical and experimental data are referenced from foundational studies in the field.[1][2]

Table 3: Predicted vs. Expected Experimental Data for a Substituted Cyclopropane

For more complex derivatives, such as chloromethanesulfonylcyclopropane, computational models can provide valuable predictions for properties that may not yet be experimentally determined. These predictions serve as a benchmark for future experimental work.

PropertyPredicted ValueData Source
Molecular FormulaC₄H₇ClO₂SPubChem
Molecular Weight154.62 g/mol PubChem
Boiling Point224.1 ± 9.0 °CChemicalize
Density1.448 ± 0.06 g/cm³Chemicalize
¹H NMR SignalsMultiplet ~0.6-1.0 ppm (4H), Multiplet ~1.2-1.6 ppm (1H), Singlet ~3.5-3.8 ppm (2H)N/A (Predicted)
¹³C NMR Signals~5-15 ppm (2C), ~15-25 ppm (1C), ~55-65 ppm (1C)N/A (Predicted)

This table highlights the utility of computational predictions in the absence of experimental data, as demonstrated in guides for specific, less-studied compounds.

Experimental Protocols: From Synthesis to Characterization

The validation of computational predictions relies on robust experimental procedures. Below are detailed methodologies for the synthesis and characterization of a generic substituted cyclopropane.

Synthesis of a Substituted Cyclopropane via Catalytic Cyclopropanation

This protocol describes a general method for the synthesis of a substituted cyclopropane from an alkene using a diazoacetate and an iron(II) chloride catalyst.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene and a catalytic amount of iron(II) chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture dropwise over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cyclopropane derivative.

Characterization of the Synthesized Cyclopropane Derivative

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 220 ppm is suitable.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet or a mull.

  • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Method: Electron Ionization (EI) mass spectrometry is a standard method for this type of compound.

  • Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet. Acquire the mass spectrum over a mass range of m/z 40-300.

Visualizing the Workflow: From In Silico to In Vitro

The following diagrams, generated using Graphviz, illustrate the logical flow of correlating computational predictions with experimental data and a typical experimental workflow.

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_corr Correlation and Refinement comp_model Select Computational Model (e.g., DFT, Ab Initio) predict_prop Predict Properties (Geometry, Spectra, etc.) comp_model->predict_prop compare Compare Predicted vs. Experimental Data predict_prop->compare Predicted Data synthesis Synthesize Cyclopropane Derivative characterization Characterize Product (NMR, IR, MS) synthesis->characterization characterization->compare Experimental Data refine Refine Computational Model compare->refine refine->comp_model Feedback Loop

Caption: A logical workflow for correlating computational predictions with experimental data.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis setup Reaction Setup (Alkene, Catalyst, Solvent) addition Reagent Addition (Diazoacetate) setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction and Drying quench->extract purify Column Chromatography extract->purify nmr NMR Spectroscopy purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pentylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for pentylcyclopropane was found in the available resources. The following guidance is based on the chemical properties of structurally similar compounds, such as cyclopropane (B1198618) and other flammable liquids. It is imperative to consult a specific SDS for this compound as soon as it becomes available and to conduct a thorough risk assessment before handling this chemical. This information is intended for use by trained professionals in a laboratory setting.

This compound is presumed to be a flammable liquid and should be handled with appropriate safety precautions to minimize risks of ignition and exposure. Adherence to proper personal protective equipment (PPE) protocols, safe handling procedures, and disposal plans is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety. This guidance is based on protocols for handling flammable and potentially hazardous chemicals.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles should always be worn to protect against splashes. A face shield worn over safety goggles is recommended when there is a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally recommended for handling flammable liquids.[1] Always check the glove manufacturer's resistance guide for compatibility with this compound or similar chemicals.
Body Protection Flame-Retardant Lab CoatA lab coat made of flame-retardant material should be worn and kept buttoned to protect against splashes and potential flash fires.[1]
Respiratory Protection RespiratorUse in a well-ventilated area, such as a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][5]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are required to protect against spills.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling. The following table summarizes available data for this compound.

PropertyValue
Molecular Formula C8H16[6][7][8]
Molar Mass 112.21 g/mol [6][9]
Density 0.7427 g/cm³[6]
Boiling Point 128-129 °C[6]
Flash Point (estimated) Not explicitly available, but presumed to be a flammable liquid.[10]
Solubility in Water 0.02 g/L[8]

Operational Plan: Safe Handling and Storage

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[10][11] No smoking should be permitted in the handling area.[3][11]

  • Use non-sparking tools and explosion-proof equipment.[10]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[10]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area immediately and thoroughly with water.[10]

  • Avoid inhalation of vapor or mist.[3] If inhaled, move the individual to fresh air and seek medical attention if they feel unwell.[10][11]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed and properly labeled.[1][10]

  • Store in a designated flammable liquid storage cabinet away from incompatible materials such as oxidizing agents.[1][12]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste containing this compound must be treated as hazardous waste.[13] Collect waste in a designated, compatible, and properly labeled container.[13] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and with the chemical name "this compound".[13]

  • Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area, away from sources of ignition and incompatible materials.[4]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material in accordance with all local, state, and federal regulations.[3][13] Do not dispose of this compound down the drain.[1]

  • Contaminated PPE: Any personal protective equipment that becomes contaminated with this compound should also be disposed of as hazardous waste.[1]

Workflow for Handling this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Handle_Chemical Handle this compound in Fume Hood Don_PPE->Handle_Chemical Store_Chemical Store in Flammable Cabinet Handle_Chemical->Store_Chemical Clean_Work_Area Clean Work Area Handle_Chemical->Clean_Work_Area Collect_Waste Collect Waste in Labeled Container Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.